molecular formula C10H12BrNO B1358308 4-Bromo-N-ethyl-3-methylbenzamide CAS No. 1020252-82-7

4-Bromo-N-ethyl-3-methylbenzamide

Cat. No.: B1358308
CAS No.: 1020252-82-7
M. Wt: 242.11 g/mol
InChI Key: PZCJWOZCVPXGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-ethyl-3-methylbenzamide is a useful research compound. Its molecular formula is C10H12BrNO and its molecular weight is 242.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-N-ethyl-3-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-N-ethyl-3-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-ethyl-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-3-12-10(13)8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCJWOZCVPXGOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595781
Record name 4-Bromo-N-ethyl-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020252-82-7
Record name 4-Bromo-N-ethyl-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-N-ethyl-3-methylbenzamide CAS 1020252-82-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-N-ethyl-3-methylbenzamide (CAS 1020252-82-7)

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Overview

4-Bromo-N-ethyl-3-methylbenzamide is a substituted aromatic amide that serves as a highly versatile building block in modern synthetic and medicinal chemistry. Its structure is characterized by three key functional regions: a stable benzamide core, a reactive aryl bromide, and a specific substitution pattern that influences its physicochemical properties. The bromine atom at the 4-position provides a crucial synthetic handle for advanced cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2] The N-ethylamide group is a common feature in biologically active molecules, contributing to hydrogen bonding capabilities and metabolic stability.[3][4] This guide provides a detailed examination of its synthesis, characterization, potential applications, and safe handling protocols, designed to empower researchers in leveraging this compound for novel discovery programs.

Physicochemical & Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs. Standard analytical techniques are essential for confirming its identity and purity post-synthesis.

Table 1: Core Compound Properties

Property Value Source
CAS Number 1020252-82-7 [5]
Molecular Formula C₁₀H₁₂BrNO [6][7]
Molecular Weight 242.11 g/mol [8]
IUPAC Name 4-bromo-N-ethyl-3-methylbenzamide N/A
Appearance Expected to be a white to off-white solid Inferred from analogs[9]

| Purity (Typical) | ≥97% |[6] |

Expected Spectroscopic Data:

  • ¹H NMR: Distinct signals are expected for the aromatic protons, the ethyl group's methylene (quartet) and methyl (triplet), and the methyl group on the benzene ring (singlet). The amide proton may appear as a broad signal.

  • ¹³C NMR: Unique carbon signals for the carbonyl group (~165-170 ppm), the aromatic carbons (with C-Br showing a characteristic shift), and the aliphatic carbons of the ethyl and methyl groups.

  • Mass Spectrometry (MS): The molecular ion peak (M+) and the isotopic pattern characteristic of a bromine-containing compound (M+ and M+2 peaks in an approximate 1:1 ratio) would be definitive.

  • Infrared (IR) Spectroscopy: Key stretches would include the N-H bond (~3300 cm⁻¹), C=O of the amide (~1640 cm⁻¹), and C-Br bond in the lower frequency region.

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of 4-Bromo-N-ethyl-3-methylbenzamide is fundamentally an amide bond formation reaction. Direct condensation of the parent carboxylic acid (4-bromo-3-methylbenzoic acid) and ethylamine is inefficient due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[10] Therefore, activation of the carboxylic acid is a mandatory prerequisite for achieving high yields. Two primary, robust, and scalable methodologies are presented below.

Synthesis Route 1: The Acyl Chloride Pathway

This classic two-step, one-pot approach, often referred to as the Schotten-Baumann reaction, proceeds through a highly reactive acyl chloride intermediate.[10][11] The initial step involves converting the relatively unreactive carboxylic acid into a much more electrophilic acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is then immediately reacted with ethylamine, with a non-nucleophilic base added to scavenge the HCl byproduct, driving the reaction to completion.[12]

Acyl_Chloride_Pathway Start_Acid 4-Bromo-3-methylbenzoic Acid Intermediate 4-Bromo-3-methylbenzoyl Chloride (in situ) Start_Acid->Intermediate Activation Reagent1 SOCl₂ or (COCl)₂ in DCM/THF Reagent1->Intermediate Product 4-Bromo-N-ethyl-3-methylbenzamide Intermediate->Product Amination Reagent2 Ethylamine (H₂N-Et) + Triethylamine (Et₃N) Reagent2->Product

Caption: Synthesis via the Acyl Chloride Intermediate.

Step-by-Step Experimental Protocol:

  • Activation: To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM), add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) may be added if oxalyl chloride is used.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl or CO/CO₂).

  • Solvent Removal: Once the formation of the acyl chloride is complete, remove the solvent and excess chlorinating agent under reduced pressure.

  • Amination: Re-dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

  • Addition of Amine and Base: Slowly add a solution of ethylamine (1.1 eq) and a tertiary amine base such as triethylamine or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in DCM.[12]

  • Final Reaction: Stir the reaction mixture at room temperature for 8-16 hours.[10]

  • Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the final compound.

Synthesis Route 2: Direct Amide Coupling

Modern amide synthesis heavily relies on coupling reagents that facilitate the reaction in a single step without isolating an intermediate.[4] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10][13] This intermediate is susceptible to nucleophilic attack by the amine. The addition of catalysts like 4-dimethylaminopyridine (DMAP) or additives such as 1-hydroxybenzotriazole (HOBt) is crucial; they act as acyl transfer agents, improving yields and suppressing side reactions like racemization.[14]

Coupling_Reagent_Workflow Inputs Starting Materials: - 4-Bromo-3-methylbenzoic Acid - Ethylamine Reaction Reaction at 0°C to RT (4-24 hours) Inputs->Reaction Coupling Coupling Reagents: - EDC (1.1 eq) - HOBt (0.1-1.0 eq) - DMAP (cat.) Coupling->Reaction Solvent Solvent System: Anhydrous CH₃CN or DCM Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified 4-Bromo-N-ethyl-3-methylbenzamide Purification->Product

Caption: General Workflow for Direct Amide Coupling.

Step-by-Step Experimental Protocol:

  • Initial Setup: Dissolve 4-bromo-3-methylbenzoic acid (1.0 eq), ethylamine (1.1 eq), HOBt (1.0 eq), and a catalytic amount of DMAP in an anhydrous solvent like acetonitrile (CH₃CN) or DCM.[14]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.1 eq) portion-wise, ensuring the temperature remains low.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with water, 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude material via silica gel column chromatography to obtain the pure product.

Synthetic Utility & Research Applications

The true value of 4-Bromo-N-ethyl-3-methylbenzamide lies in its potential as a versatile intermediate for constructing more complex molecules, particularly in the field of drug discovery.

The Aryl Bromide as a Cross-Coupling Handle

The bromine atom on the aromatic ring is not an inert substituent; it is a prime reaction site for palladium-catalyzed cross-coupling reactions.[1] This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern pharmaceutical synthesis.

  • Suzuki Coupling: Reaction with an arylboronic acid introduces a new aryl or heteroaryl group, creating biaryl structures common in kinase inhibitors and other targeted therapies.[1]

  • Heck Coupling: Reaction with an alkene can be used to install vinyl groups.

  • Buchwald-Hartwig Amination: Reaction with an amine allows for the installation of a secondary or tertiary amine, replacing the bromine.

  • Sonogashira Coupling: Reaction with a terminal alkyne introduces carbon-carbon triple bonds.

Suzuki_Coupling_Application Start 4-Bromo-N-ethyl-3-methylbenzamide Product Novel Biaryl Benzamide Derivative Start->Product C-C Bond Formation Reagents Ar-B(OH)₂ (Arylboronic Acid) Reagents->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Catalyst->Product

Caption: Application in Suzuki Cross-Coupling Reactions.

Potential as a Bioactive Scaffold

The benzamide functional group is a well-established pharmacophore found in numerous approved drugs. Its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) facilitates strong interactions with biological targets. Furthermore, related bromo-methyl-phenyl carboxamide structures have demonstrated promising biological activities, including antibacterial efficacy against extensively drug-resistant (XDR) pathogens and enzyme inhibition.[15] This suggests that libraries derived from 4-Bromo-N-ethyl-3-methylbenzamide could be valuable sources of novel therapeutic agents.

Safety & Handling

No specific safety data sheet (SDS) is available for CAS 1020252-82-7. Therefore, precautions must be based on data from structurally similar and precursor chemicals.[16][17][18] This compound should be handled only by trained professionals in a well-ventilated chemical fume hood.

Table 2: Inferred Hazard Profile and Precautions

Category Information & Recommendations
GHS Hazard Statements (Inferred) H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[18][19]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat are mandatory.
Handling Avoid creating dust. Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.[16]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[16]

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or water courses. |

Conclusion

4-Bromo-N-ethyl-3-methylbenzamide is more than a simple chemical; it is an enabling tool for chemical innovation. Its synthesis is achievable through well-established and reliable amide bond formation protocols. The strategic placement of the aryl bromide transforms the molecule into a powerful building block, opening a gateway to a vast chemical space through proven cross-coupling chemistries. For researchers in drug discovery and materials science, this compound represents a valuable starting point for the development of novel, high-value molecules.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Vankalapati, A., et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Retrieved from [Link]

  • ChemBK. (2024). Benzamide, N-ethyl-. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide, 4-bromo-N-ethyl-N-methyl-. Retrieved from [Link]

  • CP Lab Safety. (n.d.). N-Ethyl 4-bromo-3-methylbenzamide, 97% Purity, C10H12BrNO, 25 grams. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N,N-Diethylbenzamide. Retrieved from [Link]

  • Chembeasy. (n.d.). 4-Bromo-N-ethyl-3-methylbenzamide [1020252-82-7]. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-N,N-diethylbenzamide. Retrieved from [Link]

  • Hussain, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Retrieved from [Link]

  • Chemsrc. (2025). 4-Bromo-N-methylbenzamide | CAS#:27466-83-7 | Material Safety Data Sheet. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-N-ethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Physicochemical Properties in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely an academic exercise; it is the bedrock upon which successful therapeutic agents are built. These intrinsic characteristics—governing everything from solubility and permeability to metabolic stability and target engagement—dictate a molecule's journey through the body and its ultimate efficacy and safety. For researchers, scientists, and drug development professionals, the ability to accurately characterize and interpret these properties is paramount. It enables the rational design of molecules with improved pharmacokinetic profiles, facilitates the development of robust formulations, and ensures the selection of drug candidates with the highest probability of clinical success.

This guide provides a comprehensive technical overview of the core physicochemical properties of 4-Bromo-N-ethyl-3-methylbenzamide , a substituted benzamide of interest in chemical and pharmaceutical research. Due to the limited availability of direct experimental data for this specific molecule, this document integrates high-quality predicted data from validated computational models with experimental data from structurally analogous compounds. This hybrid approach offers a robust and scientifically grounded profile, providing valuable insights for its potential application and further investigation. We will delve into the causality behind experimental choices for determining these properties and provide detailed, field-proven protocols to ensure data integrity and reproducibility.

Compound Identification and Chemical Structure

The unique arrangement of functional groups in 4-Bromo-N-ethyl-3-methylbenzamide defines its chemical behavior and interactions. The presence of a bromine atom, a methyl group on the aromatic ring, and an N-ethyl amide moiety creates a specific electronic and steric environment that influences all its physicochemical characteristics.

  • IUPAC Name: 4-Bromo-N-ethyl-3-methylbenzamide

  • CAS Number: 1020252-82-7[1]

  • Molecular Formula: C₁₀H₁₂BrNO

  • Chemical Structure:

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Bromo-N-ethyl-3-methylbenzamide. It is crucial to note the distinction between values predicted via computational algorithms and experimental values obtained for structurally similar analogs. This distinction is vital for assessing the confidence and application of each data point.

PropertyPredicted Value (for C₁₀H₁₂BrNO)Experimental Value (Analog Compound)Significance in Drug Development
Molecular Weight 242.11 g/mol 242.1124 g/mol [2]Influences diffusion rates and is a key parameter in Lipinski's Rule of Five.
Melting Point (°C) Prediction not available177 - 182 (°C) (for 4-Bromo-3-methylbenzamide)[3]Indicates purity, crystal lattice energy, and impacts solubility.
Boiling Point (°C) 358.93 ± 42.0 °C (at 760 mmHg)329.8 ± 25.0 °C (for 4-Bromo-N-methylbenzamide)[4]Relates to volatility and thermal stability.
Aqueous Solubility Moderately solubleNot availableDirectly impacts bioavailability, formulation, and administration routes.
LogP (Octanol/Water) 2.892.4 (for 4-bromo-N-ethyl-N-methylbenzamide)[5]Key measure of lipophilicity; affects permeability, metabolism, and toxicity.
Topological Polar Surface Area (TPSA) 29.1 Ų20.3 Ų (for 4-bromo-N-ethyl-N-methylbenzamide)[5]Predicts transport properties, particularly cell membrane permeability.
pKa (Acidic) 15.65 ± 0.40 (Amide N-H)Not availableGoverns the state of ionization at physiological pH, affecting solubility and receptor binding.
pKa (Basic) -2.15 ± 0.20 (Carbonyl Oxygen)Not availableDetermines the extent of protonation in acidic environments.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably one of the most critical early-stage physicochemical parameters. A compound must dissolve in the aqueous environment of the gastrointestinal tract to be absorbed into circulation. Poor solubility is a leading cause of failure for promising drug candidates. The determination of solubility is therefore a foundational experiment.

Expertise & Causality: Why the OECD 105 Guideline?

For regulatory and scientific rigor, standardized methods are essential. The OECD Guideline for the Testing of Chemicals, Test No. 105, provides a harmonized and validated framework for determining water solubility.[6][7][8] It outlines two primary methods: the Flask Method for substances with solubility > 10⁻² g/L and the Column Elution Method for poorly soluble substances. Given the predicted LogP of 2.89, which suggests moderate lipophilicity, the Flask Method is the appropriate choice as the initial approach. Its principle is straightforward: create a saturated solution at a defined temperature and measure the concentration of the dissolved substance. This direct measurement ensures accuracy and provides a definitive value for the saturation solubility (Sₛ).

Experimental Protocol: OECD 105 Flask Method

This protocol describes a self-validating system for determining the aqueous solubility of 4-Bromo-N-ethyl-3-methylbenzamide.

Step 1: Preliminary Test

  • Rationale: To estimate the approximate solubility and the time required to reach equilibrium, preventing unnecessary use of material and time in the main test.

  • Procedure:

    • Add an excess amount of the test substance (e.g., 100 mg) to a glass-stoppered flask containing a known volume of distilled water (e.g., 10 mL).

    • Agitate the flask at a constant temperature (e.g., 25 °C) in a shaker bath.

    • At timed intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the supernatant.

    • Separate the solid and aqueous phases via centrifugation (e.g., 10,000 rpm for 15 minutes).

    • Analyze the concentration of the dissolved substance in the supernatant using a suitable analytical method (e.g., HPLC-UV).

    • Equilibrium is reached when consecutive measurements are within ±5%.

Step 2: Main Test (in Triplicate)

  • Rationale: To obtain a precise and statistically valid measurement of saturation solubility.

  • Procedure:

    • Based on the preliminary test, add an amount of substance sufficient to ensure a solid phase remains at equilibrium to three separate flasks with known volumes of water.

    • Agitate the flasks at 25 ± 0.5 °C for a duration determined to be sufficient to reach equilibrium (from Step 1).

    • After equilibration, allow the flasks to stand at the test temperature for at least 24 hours to allow for phase separation.

    • Carefully withdraw aliquots from the clear aqueous phase.

    • Determine the concentration using a validated, stability-indicating HPLC-UV method.

    • Calculate the mean solubility and standard deviation from the three replicates.

OECD_105_Flask_Method cluster_prelim Preliminary Test cluster_main Main Test (Triplicate) P1 Add Excess Compound to Water P2 Agitate at 25°C P1->P2 P3 Sample at Time Intervals P2->P3 P4 Centrifuge & Analyze Supernatant (HPLC) P3->P4 P5 Determine Equilibration Time P4->P5 M2 Agitate for Determined Equilibration Time P5->M2 Inform M1 Add Excess Compound to Water (x3) M1->M2 M3 Stand for 24h M2->M3 M4 Analyze Clear Aqueous Phase (HPLC) M3->M4 M5 Calculate Mean Solubility & SD M4->M5 LogP_Shake_Flask_Method cluster_prep Phase Preparation cluster_part Partitioning (Triplicate) cluster_analysis Analysis & Calculation S1 Mix & Shake n-Octanol + Water S2 Equilibrate & Separate S1->S2 S3 Collect Pre-saturated Phases S2->S3 P1 Dissolve Compound in Pre-saturated Octanol S3->P1 P2 Add to Pre-saturated Water S3->P2 P1->P2 P3 Gently Mix to Equilibrium P2->P3 P4 Phase Separation P3->P4 A1 Sample Aqueous & Octanol Phases P4->A1 A2 Quantify Concentration (HPLC) A1->A2 A3 Calculate P = [Oct]/[Aq] A2->A3 A4 Calculate LogP = log10(P) A3->A4

Caption: Workflow for LogP Shake-Flask Method.

Chemical Stability: Ensuring Integrity and Shelf-Life

Chemical stability is a measure of a compound's ability to resist degradation under various environmental conditions, including temperature, humidity, and light. [9]Stability studies are essential for determining appropriate storage conditions, establishing a product's shelf-life, and identifying potential degradation products that could impact efficacy or safety. [4][5]

Expertise & Causality: A Phased and Risk-Based Approach

Stability testing is not a one-time experiment but a continuous process throughout drug development. [1]In early research phases, forced degradation (stress testing) is employed. This involves exposing the compound to harsh conditions (e.g., strong acid, base, oxidation, high heat) to rapidly identify likely degradation pathways and to develop a "stability-indicating" analytical method—an HPLC method capable of separating the parent compound from all its degradation products. For later stages, long-term and accelerated stability studies under ICH (International Council for Harmonisation) conditions are performed to formally establish the retest period or shelf-life.

Protocol: Forced Degradation and Long-Term Stability Study

This protocol outlines a comprehensive approach to assessing the chemical stability of 4-Bromo-N-ethyl-3-methylbenzamide.

Part A: Forced Degradation Study

  • Rationale: To understand degradation pathways and validate the analytical method.

  • Procedure:

    • Prepare solutions of the compound in suitable solvents.

    • Expose separate aliquots to the following stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24-48 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Stress: Store solid compound at 80 °C for 7 days.

      • Photostability: Expose solid compound to ICH-specified light conditions.

    • Analyze all stressed samples, along with an unstressed control, by HPLC-UV/MS.

    • The goal is to achieve 5-20% degradation. The analytical method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the parent peak.

Part B: ICH Long-Term Stability Study

  • Rationale: To determine the shelf-life under recommended storage conditions.

  • Procedure:

    • Place multiple, sealed vials of the solid compound into controlled environmental chambers.

    • Long-Term Storage: 25 °C / 60% Relative Humidity (RH).

    • Accelerated Storage: 40 °C / 75% Relative Humidity (RH).

    • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove samples from each condition.

    • Test the samples for key quality attributes:

      • Appearance: Visual inspection.

      • Assay: Quantification of the parent compound by the validated stability-indicating HPLC method.

      • Purity/Degradation Products: Profile of impurities by HPLC.

    • The retest period is determined by the time point at which the compound no longer meets its pre-defined specification (e.g., >95% purity).

Stability_Study_Workflow cluster_forced Forced Degradation cluster_longterm Long-Term & Accelerated Study F1 Expose Compound to Acid, Base, Oxidative, Thermal, Photo Stress F2 Analyze via HPLC-UV/MS F3 Identify Degradants & Validate Method L3 Test for Assay, Purity, Appearance F3->L3 Use Validated Method L1 Store at ICH Conditions (25°C/60%RH & 40°C/75%RH) L2 Pull Samples at Time Points (0-24 mo) L1->L2 L2->L3 L4 Determine Shelf-Life L3->L4

Caption: Workflow for Chemical Stability Assessment.

Expected Spectral Characteristics

While experimental spectra for 4-Bromo-N-ethyl-3-methylbenzamide are not publicly available, its structure allows for the prediction of key characteristic signals.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, with splitting patterns influenced by the bromine and methyl substituents. The ethyl group will present as a characteristic quartet (CH₂) and triplet (CH₃). The amide proton (N-H) will likely appear as a broad singlet or a triplet if coupled to the adjacent CH₂ group. The methyl group on the ring will appear as a singlet.

  • ¹³C NMR: The spectrum will show ten distinct carbon signals. The carbonyl carbon of the amide will be the most downfield signal (typically ~165-170 ppm). Aromatic carbons will appear in the ~120-140 ppm range, with the carbon attached to the bromine showing a characteristic lower intensity. The aliphatic carbons of the ethyl and methyl groups will appear upfield.

  • Infrared (IR) Spectroscopy: Key absorbances are expected for the N-H stretch (a sharp peak around 3300 cm⁻¹), the C=O stretch of the amide (a strong peak around 1640 cm⁻¹), and C-H stretches (aromatic ~3100-3000 cm⁻¹, aliphatic ~3000-2850 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of a single bromine atom. Common fragmentation patterns would involve the loss of the ethyl group and cleavage of the amide bond.

Conclusion

This technical guide has provided a detailed examination of the essential physicochemical properties of 4-Bromo-N-ethyl-3-methylbenzamide. By integrating computationally predicted data for the target molecule with established experimental protocols and contextual data from structural analogs, we have constructed a comprehensive and scientifically robust profile. The moderate lipophilicity (predicted LogP ~2.89) and significant polar surface area (29.1 Ų) suggest that this compound likely balances membrane permeability with aqueous solubility, a desirable feature in drug candidates. The provided protocols for determining solubility, lipophilicity, and stability offer a clear and validated pathway for researchers to generate high-quality experimental data. This foundational knowledge is indispensable for guiding further research, whether in medicinal chemistry, materials science, or agrochemical development, enabling informed decisions and accelerating the path from discovery to application.

References

  • How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in. (n.d.).
  • CP Lab Safety. (n.d.). N-Ethyl 4-bromo-3-methylbenzamide, 97% Purity, C10H12BrNO, 25 grams.
  • PubChem. (n.d.). Benzamide, 4-bromo-N-ethyl-N-methyl-. Retrieved January 17, 2026, from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. [Link]

  • Scymaris. (n.d.). Water Solubility.
  • CP Lab Safety. (n.d.). N-Ethyl 4-bromo-3-methylbenzamide, 97% Purity, C10H12BrNO, 25 grams. Retrieved January 17, 2026, from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.
  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials.
  • LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview.
  • VWR. (n.d.). Biologics vs. Small Molecules, What's the Difference for Stability Testing?.
  • Singh, S., & Bakshi, M. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Chemsrc. (n.d.). 4-Bromo-N-methylbenzamide CAS#:27466-83-7. Retrieved January 17, 2026, from [Link]

Sources

A Comprehensive Guide to the Structural Elucidation of 4-Bromo-N-ethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth, experience-driven walkthrough for the synthesis and definitive structure elucidation of the novel compound, 4-Bromo-N-ethyl-3-methylbenzamide. Tailored for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the real-world process of chemical characterization. Every step is designed to be self-validating, ensuring the highest degree of scientific integrity.

Introduction

The precise characterization of novel small molecules is a cornerstone of modern chemical and pharmaceutical research. 4-Bromo-N-ethyl-3-methylbenzamide, a substituted benzamide, represents a class of compounds with significant potential in medicinal chemistry due to the diverse biological activities associated with the benzamide scaffold. This guide will detail a plausible synthetic route and a multi-technique spectroscopic approach to unequivocally confirm its structure.

Part 1: Synthesis of 4-Bromo-N-ethyl-3-methylbenzamide

A reliable method for the synthesis of N-substituted benzamides is the coupling of a carboxylic acid with an amine. In this case, 4-bromo-3-methylbenzoic acid serves as the starting material, and ethylamine is the corresponding amine. The use of a coupling agent is essential to activate the carboxylic acid for nucleophilic attack by the amine.[1] 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) and an additive like 1-hydroxybenzotriazole (HOBt) provides an efficient and mild method for this transformation.[2]

Experimental Protocol: Synthesis
  • To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add EDC (1.2 eq), HOBt (0.1 eq), and DMAP (0.1 eq).

  • Stir the mixture for 10 minutes to allow for the activation of the carboxylic acid.

  • Add ethylamine (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-Bromo-N-ethyl-3-methylbenzamide.

Part 2: Comprehensive Spectroscopic Analysis

The cornerstone of structure elucidation lies in the synergistic application of multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy collectively provide a detailed picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments will be employed.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-ethyl group. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.[3]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H~7.8s1H
Aromatic-H~7.5d1H
Aromatic-H~7.3d1H
-NH-~6.2br s1H
-CH₂-~3.4q2H
Ar-CH₃~2.4s3H
-CH₂-CH₃~1.2t3H

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. Online prediction tools can provide estimates for the chemical shifts.[4][5][6][7]

CarbonPredicted Chemical Shift (δ, ppm)
C=O~167
Aromatic C-Br~125
Aromatic C-H~132, 130, 128
Aromatic C-C=O~138
Aromatic C-CH₃~139
-CH₂-~35
Ar-CH₃~20
-CH₂-CH₃~15
  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, primarily through two or three bonds.[8][9][10] We expect to see a correlation between the -CH₂- and -CH₃ protons of the ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to.[8][10][11] This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for connecting different parts of the molecule by showing correlations between protons and carbons that are two or three bonds away.[12][13][14][15] Key expected correlations would be from the N-H proton to the carbonyl carbon and the aromatic carbons, and from the aromatic protons to neighboring carbons.

  • Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[16][17][18][19][20]

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as its fragmentation pattern, which can offer further structural clues.

The high-resolution mass spectrum (HRMS) should confirm the molecular formula, C₁₀H₁₂BrNO. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and its M+2 peak with nearly equal intensity. Common fragmentation patterns for benzamides involve cleavage of the amide bond.[21][22][23]

m/z (predicted)Identity
241/243[M]⁺ (Molecular ion)
183/185[M - C₂H₅N]⁺
155/157[M - C₂H₅NCO]⁺
72[C₂H₅NH=CH₂]⁺
  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization technique, such as electrospray ionization (ESI) or electron impact (EI).

  • Acquire a full scan mass spectrum to determine the molecular weight and isotopic pattern.

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum will show characteristic absorption bands for the amide and aromatic functionalities.[24][25][26][27]

Wavenumber (cm⁻¹)Vibration
~3300N-H stretch (secondary amide)
~3050Aromatic C-H stretch
~2970, ~2880Aliphatic C-H stretch
~1640C=O stretch (Amide I band)
~1540N-H bend (Amide II band)
~1600, ~1475Aromatic C=C stretch
~800-900Aromatic C-H out-of-plane bend
~600-700C-Br stretch
  • For a solid sample, a small amount can be analyzed using an Attenuated Total Reflectance (ATR) accessory.[28]

  • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[29][30]

  • For a thin film, dissolve the sample in a volatile solvent, apply a drop to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[31]

  • Acquire the IR spectrum using an FTIR spectrometer.

Part 3: Data Integration and Structure Confirmation

The final step in structure elucidation is the integration of all spectroscopic data to build a cohesive and unambiguous picture of the molecule.

Visualization of the Elucidation Workflow

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Starting Materials Starting Materials Amide Coupling Amide Coupling Starting Materials->Amide Coupling EDC, HOBt, DMAP Purification Purification Amide Coupling->Purification Column Chromatography Target Molecule Target Molecule Purification->Target Molecule NMR NMR Target Molecule->NMR ¹H, ¹³C, 2D MS MS Target Molecule->MS HRMS, MS/MS IR IR Target Molecule->IR FTIR Connectivity Connectivity NMR->Connectivity Molecular Formula & Fragments Molecular Formula & Fragments MS->Molecular Formula & Fragments Functional Groups Functional Groups IR->Functional Groups Final Structure Final Structure Connectivity->Final Structure Molecular Formula & Fragments->Final Structure Functional Groups->Final Structure

Caption: Workflow for the synthesis and structural elucidation of 4-Bromo-N-ethyl-3-methylbenzamide.

Key HMBC Correlations for Structure Confirmation

Caption: Key expected HMBC correlations for 4-Bromo-N-ethyl-3-methylbenzamide.

Conclusion

By following the outlined synthetic and analytical protocols, the structure of 4-Bromo-N-ethyl-3-methylbenzamide can be determined with a high degree of confidence. The convergence of data from ¹H, ¹³C, and 2D NMR, mass spectrometry, and IR spectroscopy provides a robust and self-validating framework for the unequivocal elucidation of this novel compound. This guide serves as a practical blueprint for researchers engaged in the synthesis and characterization of new chemical entities.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR sample preparation. [Link]

  • Zayeeda, S. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning (Doctoral dissertation, University of Alberta). [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Wikipedia. (2024). Infrared spectroscopy. [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Williams, A. J., & Martin, G. E. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(30), 10293-10303. [Link]

  • Richards, R. E., & Thompson, H. W. (1947). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society (Resumed), 1248-1260. [Link]

  • Chen, Y. C., et al. (2018). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 29(10), 2044-2053. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Moser, A. (2009, December 14). How to Interpret an HSQC-COSY Experiment. ACD/Labs. [Link]

  • ResearchGate. (n.d.). How to prepare IR samples? [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Signal Processing, Inc. (n.d.). Sample Preparation. [Link]

  • Williams, A. J., & Martin, G. E. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(30), 10293-10303. [Link]

  • Liu, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8560-8566. [Link]

  • Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. [Link]

  • LibreTexts Chemistry. (2022). 4.2: IR Spectroscopy. [Link]

  • Diehl, P., & Lustig, E. (1962). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Journal of Chemical Physics, 36(11), 3101-3106. [Link]

  • University of Regensburg. (n.d.). interpreting multiple-bond 2d h/c correlation (hmbc). [Link]

  • Lateral Science. (n.d.). HMBC: Significance and symbolism. [Link]

  • Química Organica.org. (n.d.). IR Spectrum: Amides. [Link]

  • Liu, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8560-8566. [Link]

  • Guy, R. G. (1993). Pair-induced chemical shifts (pairwise corrections) and an additivity scheme for the estimation of aromatic 1H NMR shifts in polysubstituted benzenes with two or more vicinal substituents. Magnetic Resonance in Chemistry, 31(6), 610-612. [Link]

  • LibreTexts Chemistry. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • LibreTexts Chemistry. (2024). 19: HMBC. [Link]

  • PubChem. (n.d.). 4-Bromo-3-methylbenzoic acid. [Link]

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum. [Link]

  • Chem 527, University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • SpectraBase. (n.d.). 4-Bromo-3-methylbenzoic acid. [Link]

  • LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23207-23215. [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23207-23215. [Link]

  • SIELC Technologies. (n.d.). 4-Bromo-3-methylbenzoic acid. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-Bromo-N-ethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a reliable and efficient synthesis route for 4-Bromo-N-ethyl-3-methylbenzamide, a valuable building block in medicinal chemistry and drug discovery. The content herein is curated for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and practical insights to ensure successful and reproducible outcomes.

Introduction and Strategic Overview

4-Bromo-N-ethyl-3-methylbenzamide is a substituted benzamide derivative. The strategic disconnection of this target molecule suggests a two-step synthesis commencing from the readily available starting material, 3-methylbenzoic acid. This approach involves an initial electrophilic aromatic substitution to introduce the bromine atom at the 4-position, followed by an amidation reaction to form the N-ethyl amide.

This guide will detail a preferred synthetic pathway, selected for its efficiency, scalability, and use of common laboratory reagents. We will delve into the mechanistic intricacies of each step, providing a robust understanding of the reaction dynamics. Furthermore, detailed experimental protocols, purification techniques, and characterization data are presented to offer a complete and self-validating system for the synthesis of the target compound.

Visualizing the Synthetic Workflow

The overall synthetic strategy can be visualized as a two-stage process, beginning with the bromination of 3-methylbenzoic acid to yield the key intermediate, 4-bromo-3-methylbenzoic acid. This intermediate is then coupled with ethylamine to afford the final product.

Synthesis_Workflow cluster_0 Stage 1: Electrophilic Bromination cluster_1 Stage 2: Amidation 3-Methylbenzoic_Acid 3-Methylbenzoic Acid Bromination Br₂, FeBr₃ or NBS, H₂SO₄ 3-Methylbenzoic_Acid->Bromination 4-Bromo-3-methylbenzoic_Acid 4-Bromo-3-methylbenzoic Acid Bromination->4-Bromo-3-methylbenzoic_Acid Amidation Ethylamine, Coupling Agent (e.g., EDC/HOBt) 4-Bromo-3-methylbenzoic_Acid->Amidation 4-Bromo-N-ethyl-3-methylbenzamide 4-Bromo-N-ethyl-3-methylbenzamide Amidation->4-Bromo-N-ethyl-3-methylbenzamide

Caption: A high-level overview of the two-stage synthesis of 4-Bromo-N-ethyl-3-methylbenzamide.

Stage 1: Electrophilic Bromination of 3-Methylbenzoic Acid

The initial and crucial step in this synthesis is the regioselective bromination of 3-methylbenzoic acid to produce 4-bromo-3-methylbenzoic acid. The directing effects of the substituents on the aromatic ring are paramount in achieving the desired isomer. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The concerted directing influence of both groups favors the introduction of the bromine atom at the 4-position, which is para to the activating methyl group and meta to the deactivating carboxylic acid group.

Mechanistic Insight: Electrophilic Aromatic Substitution

The bromination of an aromatic ring proceeds via an electrophilic aromatic substitution mechanism.[1][2] In the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃), molecular bromine (Br₂) is polarized, generating a highly electrophilic bromine species.[1] The π-electrons of the benzene ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3] Aromaticity is then restored by the loss of a proton from the carbon atom bearing the new bromine substituent.[1]

Bromination_Mechanism Start 3-Methylbenzoic Acid + Br₂/FeBr₃ Intermediate Sigma Complex (Resonance Stabilized Carbocation) Start->Intermediate Electrophilic Attack Product 4-Bromo-3-methylbenzoic Acid + HBr + FeBr₃ Intermediate->Product Deprotonation

Caption: Simplified mechanism of electrophilic aromatic bromination.

Experimental Protocol: Synthesis of 4-Bromo-3-methylbenzoic Acid

This protocol employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a strong acid, which provides a safer and more manageable alternative to liquid bromine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Methylbenzoic Acid136.1513.6 g0.1
N-Bromosuccinimide (NBS)177.9819.6 g0.11
Concentrated Sulfuric Acid98.0850 mL-
Dichloromethane (DCM)84.93200 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 13.6 g (0.1 mol) of 3-methylbenzoic acid in 200 mL of dichloromethane.

  • Carefully add 50 mL of concentrated sulfuric acid to the stirring solution. The mixture will become biphasic.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 19.6 g (0.11 mol) of N-bromosuccinimide in portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into 500 mL of ice-water.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from a mixture of ethanol and water to afford pure 4-bromo-3-methylbenzoic acid as a white crystalline solid.

Expected Yield: 80-90%

Stage 2: Amidation of 4-Bromo-3-methylbenzoic Acid

The second stage of the synthesis involves the formation of an amide bond between the carboxylic acid group of 4-bromo-3-methylbenzoic acid and ethylamine. Direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient at room temperature due to the formation of a stable and unreactive ammonium carboxylate salt.[4] To overcome this, the carboxylic acid must be activated. This is commonly achieved using a coupling agent.

Mechanistic Insight: Carbodiimide-Mediated Amide Bond Formation

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling agents.[5][6] The mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. To improve efficiency and suppress side reactions, an additive like 1-Hydroxybenzotriazole (HOBt) is often included. HOBt reacts with the O-acylisourea to form an activated HOBt ester, which is less prone to racemization and reacts cleanly with the amine to form the desired amide.[7]

Amidation_Mechanism Start 4-Bromo-3-methylbenzoic Acid + EDC Acylisourea O-Acylisourea Intermediate Start->Acylisourea Activation HOBt_Ester Activated HOBt Ester Acylisourea->HOBt_Ester + HOBt Amine_Attack Ethylamine Attack HOBt_Ester->Amine_Attack Product 4-Bromo-N-ethyl-3-methylbenzamide Amine_Attack->Product

Caption: Mechanism of EDC/HOBt mediated amidation.

Experimental Protocol: Synthesis of 4-Bromo-N-ethyl-3-methylbenzamide

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromo-3-methylbenzoic Acid215.0410.75 g0.05
Ethylamine (70% in water)45.084.1 mL~0.06
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)191.7011.5 g0.06
HOBt (1-Hydroxybenzotriazole)135.128.1 g0.06
N,N-Diisopropylethylamine (DIPEA)129.2410.5 mL0.06
Dichloromethane (DCM)84.93250 mL-
1 M Hydrochloric Acid-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • In a 500 mL round-bottom flask, suspend 10.75 g (0.05 mol) of 4-bromo-3-methylbenzoic acid in 250 mL of dichloromethane.

  • Add 8.1 g (0.06 mol) of HOBt and 10.5 mL (0.06 mol) of DIPEA to the suspension.

  • Cool the mixture to 0 °C in an ice bath and add 11.5 g (0.06 mol) of EDC portion-wise.

  • Stir the mixture at 0 °C for 20 minutes, then add 4.1 mL (~0.06 mol) of ethylamine solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with 100 mL of dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 4-Bromo-N-ethyl-3-methylbenzamide as a solid.

Expected Yield: 75-85%

Purification and Characterization

The final product, 4-Bromo-N-ethyl-3-methylbenzamide, should be characterized to confirm its identity and purity.

Purification:

  • Recrystallization: For the intermediate 4-bromo-3-methylbenzoic acid, recrystallization from an ethanol/water mixture is an effective purification method.

  • Column Chromatography: For the final product, flash column chromatography using a silica gel stationary phase and a mobile phase gradient of ethyl acetate in hexanes is recommended for high purity.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The ¹H NMR spectrum should show characteristic signals for the ethyl group, the methyl group, and the aromatic protons.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of a bromine atom will be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch, the C=O stretch of the amide, and C-H stretches of the aromatic and aliphatic groups.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Trustworthiness and Self-Validation

The protocols described in this guide are designed to be self-validating. The use of TLC for reaction monitoring at each stage allows for real-time assessment of the reaction's progress and the formation of any byproducts. The detailed purification procedures ensure the isolation of a high-purity final compound. Finally, the comprehensive characterization methods provide unambiguous confirmation of the product's identity and purity, ensuring the reliability of the synthesis.

References

  • WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents. (n.d.).
  • Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap. (n.d.).
  • DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters - Google Patents. (n.d.).
  • Optimization of the reaction conditions for benzoic acid and p-toluidine. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). (2024, March 17). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (n.d.). Retrieved January 17, 2026, from [Link]

  • Koptyaeva, A. G., Zakharov, A. Y., Kiseleva, M. A., Mariasina, S. S., Kalle, P., Churakov, A. V., & Bezzubov, S. I. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Molbank, 2022(4), M1498. [Link]

  • 2-bromo-3-methylbenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Gendron, D., & Vamvounis, G. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Organic Preparations and Procedures International, 47(6), 385–414. [Link]

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2 - Nvpubhouse Library for American Journal of Applied Science and Technology. (n.d.). Retrieved January 17, 2026, from [Link]

  • Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. (2017, November 9). Retrieved January 17, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. (n.d.). Retrieved January 17, 2026, from [Link]

  • CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents. (n.d.).
  • Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12| - YouTube. (2023, February 28). Retrieved January 17, 2026, from [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]

  • 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines. (2024, February 2). Retrieved January 17, 2026, from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025, August 6). Retrieved January 17, 2026, from [Link]

  • Applications of N-Halo Reagents in Multicomponent Reactions: A Still Underrated Approach for the Construction of Heterocyclic Scaffolds - OUCI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23). Retrieved January 17, 2026, from [Link]

  • Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - MDPI. (2023, February 28). Retrieved January 17, 2026, from [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

  • Optimization of reaction conditions. | Download Table - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • (12) United States Patent - Googleapis.com. (2008, June 27). Retrieved January 17, 2026, from [Link]

  • US20040236146A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents. (n.d.).
  • Electrophilic Aromatic Substitution Reactions Made Easy! - YouTube. (2018, May 8). Retrieved January 17, 2026, from [Link]

  • The Bromination of P-Toulic Acid | PDF | Chemistry | Physical Sciences - Scribd. (n.d.). Retrieved January 17, 2026, from [Link]

  • The purification and characterization of 4-ethylphenol methylenehydroxylase, a flavocytochrome from Pseudomonas putida JD1 - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

4-Bromo-N-ethyl-3-methylbenzamide IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-N-ethyl-3-methylbenzamide for Advanced Research

This guide offers a comprehensive technical overview of 4-Bromo-N-ethyl-3-methylbenzamide, designed for researchers, scientists, and professionals in drug development. It delves into the compound's nomenclature, synthesis, physicochemical properties, and potential applications, with a focus on the scientific rationale behind its chemical characteristics and potential biological activities.

Compound Identification and Nomenclature

The fundamental step in understanding any chemical entity is its precise identification. 4-Bromo-N-ethyl-3-methylbenzamide is a substituted benzamide, a class of compounds with significant interest in medicinal chemistry.

IUPAC Name: 4-Bromo-N-ethyl-3-methylbenzamide

Synonyms: At present, there are no widely recognized common synonyms for this compound. It is typically referred to by its IUPAC name or a slight variation such as N-Ethyl-4-bromo-3-methylbenzamide.[1]

Key Identifiers:

IdentifierValue
Molecular Formula C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol
Canonical SMILES CCNC(=O)C1=CC(C)=C(Br)C=C1
InChI Key InChI=1S/C10H12BrNO/c1-3-12-10(14)8-5-7(2)9(11)4-6-8/h4-6H,3H2,1-2H3,(H,12,14)

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: Amide Coupling

The synthesis of 4-Bromo-N-ethyl-3-methylbenzamide can be efficiently achieved by the reaction of 4-bromo-3-methylbenzoic acid with ethylamine in the presence of a coupling agent. A common alternative involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.

Experimental Protocol:

Step 1: Activation of 4-bromo-3-methylbenzoic acid

  • To a solution of 4-bromo-3-methylbenzoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes to form the activated ester intermediate.

Causality of Experimental Choice: The use of a coupling agent is crucial to activate the carboxylic acid for nucleophilic attack by the amine, which would otherwise be a slow and inefficient process. The catalyst, DMAP, enhances the rate of the reaction.

Step 2: Amide Bond Formation

  • To the solution containing the activated carboxylic acid, add ethylamine (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Causality of Experimental Choice: The dropwise addition of the amine at a reduced temperature helps to control the exothermicity of the reaction.

Step 3: Work-up and Purification

  • Once the reaction is complete, filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used).

  • Wash the filtrate with a mild acid (e.g., 1M HCl) to remove excess amine and DMAP, followed by a wash with a mild base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 4-Bromo-N-ethyl-3-methylbenzamide.

Alternative Step 1: Formation of Acyl Chloride

  • Reflux a solution of 4-bromo-3-methylbenzoic acid (1 equivalent) in thionyl chloride (SOCl₂) (2-3 equivalents) for 2-4 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-bromo-3-methylbenzoyl chloride. This can be used in the next step without further purification.

Causality of Experimental Choice: The conversion to the highly reactive acyl chloride provides a more forceful electrophile for the subsequent reaction with the amine, often leading to higher yields and faster reaction times.[3]

SynthesisWorkflow cluster_start Starting Materials cluster_activation Activation cluster_reaction Amide Formation cluster_product Final Product start1 4-bromo-3-methylbenzoic acid activation Acyl Chloride Formation (e.g., SOCl₂) start1->activation Step 1 start2 Ethylamine reaction Nucleophilic Acyl Substitution start2->reaction activation->reaction Step 2 product 4-Bromo-N-ethyl-3-methylbenzamide reaction->product Purification

Caption: Synthetic workflow for 4-Bromo-N-ethyl-3-methylbenzamide.

Physicochemical and Spectroscopic Profile

The physicochemical properties of a compound are critical in determining its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Calculated Physicochemical Properties:

PropertyValueSource
Molecular Weight 242.11 g/mol PubChem (CID: 43243413)[4]
XLogP3 2.4PubChem (CID: 43243413)[4]
Hydrogen Bond Donor Count 1-
Hydrogen Bond Acceptor Count 1-
Rotatable Bond Count 2-

Predicted Spectroscopic Characteristics:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the aromatic protons (likely two doublets and a singlet, or a more complex pattern due to the substitution), and the methyl group on the benzene ring (a singlet). The amide proton will appear as a broad singlet or a triplet depending on coupling with the adjacent CH₂ group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around 165-175 ppm), the aromatic carbons (in the 110-140 ppm range), the carbons of the ethyl group, and the methyl carbon.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretch of the amide group (typically around 1630-1680 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

For comparison, the related compound 4-bromo-N-ethyl-N-methylbenzamide shows mass spectrometry peaks at m/z 183, 185, and 242.[4]

Potential Applications in Drug Discovery

Substituted benzamides are a well-established class of compounds with a wide range of pharmacological activities.[5][6] While 4-Bromo-N-ethyl-3-methylbenzamide itself has no documented specific applications, its structural features suggest potential for investigation in several therapeutic areas.

  • Antipsychotic and Antiemetic Agents: Many benzamide derivatives, such as sulpiride and amisulpride, act as dopamine D₂ receptor antagonists and are used as antipsychotics.[6] Metoclopramide is another benzamide derivative used as an antiemetic that also targets dopamine receptors. The N-ethyl-3-methylbenzamide scaffold could be explored for similar activities.

  • Anticancer Agents: A growing area of research is the use of benzamides as histone deacetylase (HDAC) inhibitors.[7][8] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes. The benzamide moiety can act as a zinc-binding group in the active site of HDACs. The substitutions on the aromatic ring and the N-alkyl group can be modified to improve potency and selectivity.[8]

HDAC_Mechanism cluster_gene_regulation Gene Expression Regulation cluster_inhibition Inhibition by Benzamide cluster_outcome Therapeutic Outcome HDAC HDAC Histone Deacetylase Gene_Expression Gene Expression (e.g., Tumor Suppressor Genes) HDAC->Gene_Expression Represses Apoptosis Apoptosis HDAC->Apoptosis Suppresses Histone Acetylated Histone (Active Chromatin) Histone->HDAC Deacetylation DNA DNA Benzamide 4-Bromo-N-ethyl-3-methylbenzamide (Potential HDAC Inhibitor) Benzamide->HDAC Inhibits Benzamide->Apoptosis Promotes

Caption: Potential mechanism of action as an HDAC inhibitor.

Chemical Reactivity and Further Functionalization

The structure of 4-Bromo-N-ethyl-3-methylbenzamide offers several sites for further chemical modification:

  • Aromatic Ring: The bromine atom can be replaced through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide range of substituents.

  • Amide Bond: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.

  • Methyl Group: The benzylic protons of the methyl group can potentially undergo radical halogenation, providing a handle for further functionalization.

Safety and Handling

No specific safety data sheet is available for 4-Bromo-N-ethyl-3-methylbenzamide. However, based on related compounds like 4-bromo-N-methylbenzamide, it should be handled with care.[9]

  • Potential Hazards: May be harmful if swallowed. May cause skin and eye irritation.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

This guide provides a foundational understanding of 4-Bromo-N-ethyl-3-methylbenzamide, synthesizing available data and established chemical principles to offer insights for researchers. Further experimental investigation is necessary to fully characterize its properties and explore its potential applications.

References

  • BenchChem. (2025). Potential Therapeutic Applications of Substituted Benzamides: A Technical Guide. Retrieved from https://www.benchchem.
  • BenchChem. (2025). The Influence of N-Substituents on Benzamide Activity: A Comparative Analysis for Drug Discovery Professionals. Retrieved from https://www.benchchem.com/technical-guides/the-influence-of-n-substituents-on-benzamide-activity-a-comparative-analysis-for-drug-discovery-professionals
  • PubChem. (n.d.). Benzamide, 4-bromo-N-ethyl-N-methyl-. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/43243413
  • Google Patents. (n.d.). DE3939059C2 - Process for the preparation of N-alkyl-benzamides. Retrieved from https://patents.google.
  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Org. Synth., 99, 305-325. Retrieved from http://www.orgsyn.org/demo.aspx?prep=v99p0305
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from https://www.walshmedicalmedia.com/open-access/pharmacological-potential-of-benzamide-analogues-and-their-uses-in-medicinal-chemistry.pdf
  • PubMed. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from https://pubmed.ncbi.nlm.nih.gov/30589376/
  • CP Lab Safety. (n.d.). N-Ethyl 4-bromo-3-methylbenzamide, 97% Purity, C10H12BrNO, 25 grams. Retrieved from https://www.cplabsafety.com/n-ethyl-4-bromo-3-methylbenzamide-97-purity-c10h12brno-25-grams.html
  • Sigma-Aldrich. (n.d.). 4-Bromo-N-methylbenzamide AldrichCPR. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/cds003953

Sources

A Technical Guide to the Solubility of 4-Bromo-N-ethyl-3-methylbenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Foreword: Navigating the Data Gap for a Novel Benzamide

In the landscape of drug discovery and synthetic chemistry, understanding the solubility of a compound is a cornerstone for process development, formulation, and biological screening. This guide focuses on 4-Bromo-N-ethyl-3-methylbenzamide, a substituted aromatic amide with potential applications in medicinal chemistry and materials science. As of the publication of this guide, specific, quantitative experimental solubility data for this compound in a broad range of organic solvents is not extensively reported in the public domain.

This document, therefore, serves a dual purpose. First, it provides a robust theoretical framework to predict the solubility behavior of 4-Bromo-N-ethyl-3-methylbenzamide based on its structural characteristics and established principles of physical chemistry. Second, it delivers a comprehensive, field-proven experimental protocol for researchers to determine its solubility accurately and efficiently in their own laboratories. By bridging the existing data gap with predictive insights and practical methodology, this guide empowers researchers, scientists, and drug development professionals to harness the full potential of this compound.

Physicochemical Profile of 4-Bromo-N-ethyl-3-methylbenzamide

A thorough understanding of a molecule's intrinsic properties is the first step in predicting its interaction with various solvents. The key physicochemical parameters for 4-Bromo-N-ethyl-3-methylbenzamide are summarized below.

Table 1: Key Physicochemical Properties of 4-Bromo-N-ethyl-3-methylbenzamide and Related Structures

Property4-Bromo-N-ethyl-3-methylbenzamide (Target)4-Bromo-N-methylbenzamide[1]4-bromo-N,N-diethylbenzamide[2]
Molecular Formula C₁₀H₁₂BrNOC₈H₈BrNOC₁₁H₁₄BrNO
Molecular Weight ~242.11 g/mol 214.06 g/mol 256.14 g/mol
Structure Aromatic ring with bromo, methyl, and N-ethylamido groupsAromatic ring with bromo and N-methylamido groupsAromatic ring with bromo and N,N-diethylamido groups
Calculated logP (XLogP3) ~2.4 (Predicted)1.81.9
Hydrogen Bond Donors 1 (N-H group)1 (N-H group)0
Hydrogen Bond Acceptors 1 (Carbonyl oxygen)1 (Carbonyl oxygen)1 (Carbonyl oxygen)

Note: The molecular weight for the target compound is calculated based on its formula. The logP is an estimation based on structurally similar compounds.

The structure reveals a molecule of moderate polarity. The amide group (-CONH-) is polar and capable of engaging in hydrogen bonding. Specifically, as a secondary amide, it possesses one hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen).[1] The presence of the brominated aromatic ring and the alkyl groups (methyl and ethyl) contributes to its lipophilic character. The calculated octanol-water partition coefficient (logP) of ~2.4 suggests a preference for organic phases over aqueous ones, indicating that it will likely be more soluble in organic solvents than in water.[3]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides an excellent predictive framework.[4]

The Role of Polarity and Hydrogen Bonding
  • Polar Solvents: Solvents are broadly classified by their polarity. Polar solvents can be further divided into protic (containing O-H or N-H bonds) and aprotic (lacking such bonds).

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given that 4-Bromo-N-ethyl-3-methylbenzamide has both a hydrogen bond donor (N-H) and an acceptor (C=O), it is expected to exhibit favorable solubility in these solvents. The energy gained from forming strong solute-solvent hydrogen bonds can effectively overcome the solute's crystal lattice energy.

    • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess dipole moments but do not have hydrogen bond donating capabilities. They can, however, act as hydrogen bond acceptors. The carbonyl oxygen of the benzamide can form hydrogen bonds with these solvents. Solubility in these solvents is expected to be significant, though perhaps less than in polar protic solvents of similar polarity.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and lack significant dipole moments. They primarily interact through weaker van der Waals forces. The large, nonpolar bromophenyl and alkyl portions of the target molecule will favor interaction with these solvents. However, the polar amide group will be disfavored. Therefore, solubility is expected to be lower in highly nonpolar solvents like hexane compared to aromatic solvents like toluene, which can have some interaction with the aromatic ring of the solute.

The logical relationship for predicting solubility based on solvent type is illustrated below.

G cluster_solute 4-Bromo-N-ethyl-3-methylbenzamide cluster_solvents Solvent Classes Solute Features: - Polar Amide (H-bond donor/acceptor) - Lipophilic Aromatic/Alkyl parts PolarProtic Polar Protic (e.g., Methanol, Ethanol) Solute->PolarProtic Strong H-bonding (High Solubility Expected) PolarAprotic Polar Aprotic (e.g., Acetone, DCM) Solute->PolarAprotic Dipole-dipole & H-bond accepting (Good Solubility Expected) Nonpolar Nonpolar (e.g., Toluene, Hexane) Solute->Nonpolar van der Waals interactions (Moderate to Low Solubility Expected)

Caption: Predicted solubility based on intermolecular forces.

Experimental Determination of Thermodynamic Solubility

To obtain definitive quantitative data, an experimental approach is necessary. The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the isothermal shake-flask method .[5] This method ensures that the solution has reached saturation and that the measured concentration represents the true solubility at a given temperature.

Materials and Equipment
  • 4-Bromo-N-ethyl-3-methylbenzamide (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps and PTFE septa

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 or 0.45 µm PTFE, compatible with the chosen solvents)

  • Volumetric flasks and pipettes

  • Validated analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography (GC), or a UV-Vis spectrophotometer)

Step-by-Step Protocol: Shake-Flask Method

The workflow for this protocol is designed to be a self-validating system, ensuring equilibrium is reached and measurements are accurate.

G A 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate vial in a constant temperature bath (e.g., 25°C) for 24-72 hours. A->B C 3. Phase Separation Allow solid to settle. Filter an aliquot of the supernatant through a PTFE syringe filter. B->C D 4. Dilution Accurately dilute the clear filtrate to a concentration within the analytical instrument's linear range. C->D E 5. Quantification Analyze the diluted sample using a pre-calibrated HPLC-UV or similar instrument. D->E F 6. Calculation Calculate solubility from the measured concentration and dilution factor. Express in mg/mL or mol/L. E->F

Caption: Experimental workflow for the shake-flask method.

  • Preparation of Saturated Solution : Add an excess amount of 4-Bromo-N-ethyl-3-methylbenzamide to a vial containing a known volume (e.g., 2 mL) of the selected organic solvent. The key is to have undissolved solid visibly present to ensure saturation is achievable.

  • Equilibration : Tightly seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath, typically set at 25°C, and agitate for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is generally recommended. To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h); if the measured solubility is consistent, equilibrium is confirmed.

  • Sample Collection and Phase Separation : After the equilibration period, remove the vials and let them stand at the same temperature to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove all undissolved microcrystals.

  • Preparation for Analysis : Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.[5]

  • Quantification : Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound. A calibration curve prepared with standard solutions of known concentrations must be used for accurate quantification.[5]

  • Calculation of Solubility : Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor. Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for 4-Bromo-N-ethyl-3-methylbenzamide may not be widely available, data from structurally related brominated benzamides suggest the following precautions should be taken:

  • Causes skin and serious eye irritation. [1][2]

  • May cause respiratory irritation. [1][2]

  • Harmful if swallowed.

Mandatory Precautions:

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the SDS for each solvent used and handle accordingly.

Data Presentation and Expected Trends

The experimentally determined solubility data should be meticulously recorded. The following table provides a template for organizing these results, which can then be analyzed to understand the structure-solubility relationship.

Table 2: Template for Experimental Solubility Data of 4-Bromo-N-ethyl-3-methylbenzamide at 25°C

Solvent ClassSolventDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol32.7
Ethanol24.5
Polar Aprotic Acetone21.0
Ethyl Acetate6.0
Dichloromethane9.1
Nonpolar Toluene2.4
n-Hexane1.9

Discussion of Expected Results: It is anticipated that the highest solubility will be observed in polar protic solvents like methanol and ethanol, due to their ability to form strong hydrogen bonds with the amide group. Good solubility is also expected in polar aprotic solvents like acetone and dichloromethane. Solubility will likely decrease as the solvent polarity decreases, with the lowest values expected in a nonpolar aliphatic solvent like n-hexane. Toluene may show slightly better solubility than hexane due to potential π-π stacking interactions between its aromatic ring and the bromophenyl ring of the solute.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Bromo-N-ethyl-3-methylbenzamide in organic solvents. While specific experimental data is currently lacking in the literature, the principles of "like dissolves like," combined with an analysis of the compound's physicochemical properties, allow for robust predictions of its solubility behavior. The detailed shake-flask protocol presented herein offers a reliable and authoritative method for researchers to generate the precise quantitative data required for their work in drug development, process chemistry, and beyond. Adherence to this guide will ensure the generation of high-quality, reproducible solubility data, a critical step in advancing scientific research involving this promising compound.

References

  • Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]

  • Delaney, J. S. (2004). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Modeling, ACS Publications. Retrieved from [Link]

  • Hughes, L. D. et al. (2015). Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equation. Molecular Informatics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 186113, 4-Bromo-N-methylbenzamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4498254, 4-bromo-N,N-diethylbenzamide. PubChem. Retrieved from [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Bromo-N-ethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-N-ethyl-3-methylbenzamide, a substituted aromatic amide of interest in chemical research and development. This document details its chemical properties, a plausible synthetic route, and expected analytical characterization, designed to support professionals in the fields of medicinal chemistry, process development, and materials science.

Core Molecular Attributes

4-Bromo-N-ethyl-3-methylbenzamide is a fine chemical intermediate whose utility lies in the strategic placement of its functional groups—a bromine atom, an ethylamide moiety, and a methyl group—on the benzamide scaffold. These features offer multiple avenues for further chemical modification, making it a valuable building block in the synthesis of more complex molecules.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₁₀H₁₂BrNOAngene Chemical[1]
Molecular Weight 242.11 g/mol PubChem[2]
CAS Number 1020252-82-7EvitaChem[3]

Synthesis and Mechanism

The synthesis of 4-Bromo-N-ethyl-3-methylbenzamide is most directly achieved through the formation of an amide bond between 4-bromo-3-methylbenzoic acid and ethylamine. This reaction is a cornerstone of organic synthesis and can be accomplished via several reliable methods. The choice of method often depends on the desired scale, yield, and purity requirements.

Conceptual Synthesis Workflow

G cluster_reactants Starting Materials cluster_reaction Amide Coupling 4-bromo-3-methylbenzoic_acid 4-Bromo-3-methylbenzoic Acid activation Carboxylic Acid Activation (e.g., with SOCl₂, CDI) 4-bromo-3-methylbenzoic_acid->activation Step 1 ethylamine Ethylamine coupling Nucleophilic Acyl Substitution ethylamine->coupling Step 2 activation->coupling Activated Intermediate product 4-Bromo-N-ethyl-3-methylbenzamide coupling->product

Caption: General workflow for the synthesis of 4-Bromo-N-ethyl-3-methylbenzamide.

Experimental Protocol: Amide Formation via an Acyl Chloride Intermediate

This protocol describes a robust and widely applicable method for the synthesis of 4-Bromo-N-ethyl-3-methylbenzamide. The conversion of the carboxylic acid to the more reactive acyl chloride is a key step that facilitates the subsequent amidation.

Step 1: Formation of 4-Bromo-3-methylbenzoyl chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 4-bromo-3-methylbenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 4-bromo-3-methylbenzoyl chloride is typically used in the next step without further purification.

Step 2: Amidation with Ethylamine

  • Dissolve the crude 4-bromo-3-methylbenzoyl chloride in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under a nitrogen atmosphere, and cool the solution in an ice bath (0 °C).

  • In a separate flask, prepare a solution of ethylamine (approximately 2.2 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (approximately 1.5 equivalents) in the same solvent.

  • Slowly add the ethylamine solution to the stirred acyl chloride solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the acyl chloride.

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and wash successively with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-Bromo-N-ethyl-3-methylbenzamide by recrystallization or column chromatography on silica gel.

Analytical Characterization

Predicted Spectroscopic Data
TechniqueExpected Features
¹H NMR - Aromatic Protons (3H): Signals in the range of δ 7.2-7.8 ppm, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. - Ethyl Group (5H): A quartet (CH₂) around δ 3.4 ppm and a triplet (CH₃) around δ 1.2 ppm. - Methyl Group (3H): A singlet around δ 2.4 ppm. - Amide Proton (1H): A broad singlet that may be observable around δ 6.0-8.5 ppm.
¹³C NMR - Carbonyl Carbon: A signal in the downfield region, typically around δ 167-170 ppm. - Aromatic Carbons: Six signals in the range of δ 120-140 ppm. The carbon bearing the bromine will be significantly shifted. - Ethyl Group Carbons: Two signals, one for the CH₂ around δ 35 ppm and one for the CH₃ around δ 15 ppm. - Methyl Group Carbon: A signal around δ 20 ppm.
IR Spectroscopy - N-H Stretch: A sharp to moderately broad band around 3300 cm⁻¹. - C-H Stretches: Aromatic and aliphatic C-H stretching vibrations just above and below 3000 cm⁻¹, respectively. - C=O Stretch (Amide I): A strong, characteristic absorption band around 1640 cm⁻¹. - N-H Bend (Amide II): A band of moderate intensity around 1540 cm⁻¹. - C-Br Stretch: A signal in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 241 and 243, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

Potential Applications and Research Directions

Substituted benzamides are a well-established class of compounds with a wide range of applications in medicinal chemistry and materials science. While specific applications for 4-Bromo-N-ethyl-3-methylbenzamide are not extensively documented, its structure suggests potential utility as:

  • A scaffold for the synthesis of novel pharmaceutical agents: The bromine atom can be readily functionalized through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce diverse substituents.

  • An intermediate in the development of agrochemicals: Many pesticides and herbicides contain substituted benzamide moieties.

  • A building block for functional organic materials: The aromatic core and amide linkage can be incorporated into polymers or small molecules with interesting electronic or photophysical properties.

Safety and Handling

While a specific safety data sheet (SDS) for 4-Bromo-N-ethyl-3-methylbenzamide is not widely available, a general assessment based on its functional groups suggests the following precautions:

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses with side shields, and a lab coat.

  • Toxicity: The toxicological properties have not been thoroughly investigated. As with all research chemicals, it should be handled with care. Aromatic bromides and amides can be irritants.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • PubChem. Benzamide, 4-bromo-N-ethyl-N-methyl- | C10H12BrNO | CID 43243413. [Link]

  • Angene Chemical. CAS number page 1. [Link]

Sources

A Technical Guide to the Preliminary Biological Activity of 4-Bromo-N-ethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery and characterization of novel chemical entities with therapeutic potential is a cornerstone of modern drug development. This in-depth technical guide outlines a comprehensive, multi-tiered strategy for the preliminary biological evaluation of 4-Bromo-N-ethyl-3-methylbenzamide, a compound with limited publicly available biological data. As such, this document serves as a practical whitepaper for researchers, scientists, and drug development professionals, detailing a logical and scientifically rigorous workflow. The proposed evaluation cascade progresses from initial in silico predictions of drug-like properties and potential biological targets to a suite of foundational in vitro assays designed to assess cytotoxicity and screen for activity against major classes of drug targets, including G-protein coupled receptors (GPCRs), ion channels, and kinases. Furthermore, this guide addresses the critical early assessment of mutagenic potential through the Ames test. Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a self-validating and robust preliminary assessment. All methodologies are grounded in authoritative standards, and key claims are supported by citations to relevant scientific literature.

Introduction: The Rationale for a Structured Preliminary Biological Evaluation

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is fraught with challenges. A significant number of compounds fail during preclinical and clinical development due to a lack of efficacy, unforeseen toxicity, or poor pharmacokinetic profiles. A structured and comprehensive preliminary biological evaluation is therefore paramount to de-risk drug discovery projects at an early stage. By systematically assessing a compound's cytotoxicity, potential biological targets, and mutagenicity, researchers can make informed decisions about which candidates warrant the significant investment of time and resources required for lead optimization and further development.

This guide utilizes 4-Bromo-N-ethyl-3-methylbenzamide as a case study to illustrate this process. Given the absence of extensive prior biological data for this specific molecule, the outlined workflow represents a foundational approach applicable to a wide range of novel small molecules.

Synthesis and Characterization of 4-Bromo-N-ethyl-3-methylbenzamide

The synthesis of 4-Bromo-N-ethyl-3-methylbenzamide is a prerequisite for any biological evaluation. A plausible synthetic route involves the amidation of 4-bromo-3-methylbenzoic acid.

Synthesis Protocol

A common method for amide bond formation is the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a base.

Step-by-Step Protocol:

  • Acid Activation: In a round-bottom flask, dissolve 4-bromo-3-methylbenzoic acid in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).

  • Coupling Agent Addition: Add a coupling agent (e.g., EDC) and an activating agent (e.g., N-hydroxysuccinimide) to the solution and stir at room temperature for 30 minutes to form an active ester.

  • Amine Addition: Add ethylamine to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up to remove by-products, and purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Silico Profiling: Predicting Biological Potential and Liabilities

Before embarking on resource-intensive in vitro screening, computational methods can provide valuable insights into the potential drug-like properties and biological targets of a novel compound.[1][2][3]

Prediction of Physicochemical Properties and Drug-Likeness

Several computational models, such as Lipinski's Rule of Five, are used to predict the oral bioavailability of a compound.[4] These rules are based on physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Table 1: Predicted Physicochemical Properties of 4-Bromo-N-ethyl-3-methylbenzamide

PropertyPredicted ValueDrug-Likeness Assessment
Molecular Weight242.12 g/mol Favorable
logP2.9Favorable
Hydrogen Bond Donors1Favorable
Hydrogen Bond Acceptors1Favorable

Note: These values are estimations and should be experimentally verified.

Target Prediction and Virtual Screening

Computational tools can predict potential biological targets by comparing the structure of 4-Bromo-N-ethyl-3-methylbenzamide to libraries of known bioactive molecules. This can help to prioritize which in vitro assays are most relevant.

Foundational In Vitro Biological Assays

The following sections detail the experimental protocols for a panel of foundational in vitro assays designed to provide a broad overview of the biological activity of 4-Bromo-N-ethyl-3-methylbenzamide.

Cytotoxicity Assessment

A primary and essential step in the evaluation of any novel compound is to determine its potential to cause cell death.[5][6] Cytotoxicity assays are crucial for identifying compounds that are overtly toxic and for establishing a safe concentration range for subsequent cell-based assays.[6][7]

4.1.1. MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[8]

Step-by-Step Protocol:

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-Bromo-N-ethyl-3-methylbenzamide for 24 to 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., dimethyl sulfoxide).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Broad-Panel Target Screening

To identify potential biological activities, it is advantageous to screen the compound against a broad range of common drug targets.

4.2.1. G-Protein Coupled Receptor (GPCR) Screening

GPCRs are a large family of cell surface receptors that are the targets of a significant portion of currently marketed drugs.[9][10] Screening for GPCR activity can uncover a wide range of potential therapeutic applications.

GPCR Screening Workflow

GPCR_Screening_Workflow start Prepare GPCR-expressing cell lines assay_prep Plate cells and add 4-Bromo-N-ethyl-3-methylbenzamide start->assay_prep calcium_flux Calcium Flux Assay (for Gq-coupled GPCRs) assay_prep->calcium_flux Gq pathway cAMP cAMP Assay (for Gs/Gi-coupled GPCRs) assay_prep->cAMP Gs/Gi pathways readout Measure signal (fluorescence or luminescence) calcium_flux->readout cAMP->readout analysis Analyze data and identify hits readout->analysis

Caption: Workflow for GPCR screening assays.

4.2.2. Ion Channel Screening

Ion channels are another important class of drug targets involved in a wide array of physiological processes.[11][12]

Ion Channel Screening Workflow

Ion_Channel_Screening_Workflow start Prepare ion channel-expressing cell lines assay_prep Plate cells and add 4-Bromo-N-ethyl-3-methylbenzamide start->assay_prep fluorescence Fluorescence-based Assays (e.g., membrane potential dyes) assay_prep->fluorescence High-throughput screening automated_patch Automated Patch Clamp Electrophysiology assay_prep->automated_patch Higher-content screening readout Measure changes in ion flux or membrane potential fluorescence->readout automated_patch->readout analysis Analyze data and identify modulators readout->analysis

Caption: Workflow for ion channel screening assays.

4.2.3. Kinase Inhibition Screening

Protein kinases play a crucial role in cell signaling and are major targets in oncology and inflammation research.[13][14][15]

Kinase Inhibition Screening Workflow

Kinase_Inhibition_Screening_Workflow start Prepare recombinant kinases and substrates assay_prep Incubate kinase, substrate, ATP, and 4-Bromo-N-ethyl-3-methylbenzamide start->assay_prep detection Detect phosphorylation (e.g., ADP-Glo, TR-FRET) assay_prep->detection readout Measure signal (luminescence or fluorescence) detection->readout analysis Calculate percent inhibition and determine IC50 readout->analysis

Caption: Workflow for kinase inhibition screening assays.

Mutagenicity Assessment: The Ames Test

Early assessment of a compound's mutagenic potential is a critical step in drug safety evaluation. The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[16][17][18][19][20] A positive result indicates that the chemical is a mutagen and may therefore act as a carcinogen.[16][17][19]

4.3.1. Ames Test Protocol (Plate Incorporation Method)

Step-by-Step Protocol:

  • Bacterial Strains: Utilize several strains of Salmonella typhimurium that are auxotrophic for histidine.[17][18]

  • Metabolic Activation: Prepare a mixture containing the test compound, the bacterial strain, and a liver extract (S9 fraction) to simulate metabolic activation.

  • Plating: Pour the mixture onto a minimal agar plate lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: Compare the number of revertant colonies in the presence of the test compound to the number of spontaneous revertants in the negative control. A significant increase in revertant colonies indicates mutagenic potential.

Data Interpretation and Next Steps

The data generated from this preliminary biological evaluation will provide a foundational understanding of the bioactivity of 4-Bromo-N-ethyl-3-methylbenzamide.

Table 2: Hypothetical Data Summary for 4-Bromo-N-ethyl-3-methylbenzamide

AssayResultInterpretation
Cytotoxicity (HeLa, IC50)> 100 µMLow cytotoxicity against this cell line.
GPCR Screen (Panel of 100)Hit on GPCR X (EC50 = 5 µM)Potential agonist activity at a specific GPCR.
Ion Channel Screen (Panel of 20)No significant activityUnlikely to be a potent ion channel modulator.
Kinase Screen (Panel of 50)Hit on Kinase Y (IC50 = 10 µM)Potential inhibitor of a specific kinase.
Ames TestNegativeNo evidence of mutagenicity in this assay.

Based on these hypothetical results, 4-Bromo-N-ethyl-3-methylbenzamide would warrant further investigation as a potential modulator of GPCR X and Kinase Y. The low cytotoxicity and negative Ames test result are favorable for continued development.

Logical Progression to Lead Compound Identification

Lead_Identification_Progression initial_screening Preliminary Biological Activity Screening hit_identification Hit Identification initial_screening->hit_identification hit_to_lead Hit-to-Lead Optimization hit_identification->hit_to_lead lead_candidate Lead Candidate Selection hit_to_lead->lead_candidate preclinical Preclinical Development lead_candidate->preclinical

Caption: Logical progression from initial screening to lead compound identification.

Conclusion

This technical guide provides a robust and scientifically sound framework for the preliminary biological evaluation of novel chemical entities, using 4-Bromo-N-ethyl-3-methylbenzamide as a representative example. By following a logical progression from in silico analysis to a panel of foundational in vitro assays, researchers can efficiently and effectively identify compounds with therapeutic potential while simultaneously flagging potential liabilities at an early stage. This structured approach is essential for navigating the complexities of modern drug discovery and increasing the probability of success in developing new medicines.

References

  • Ames test. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link][16]

  • The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia. [Link][17]

  • G-Protein Coupled Receptor (GPCR) Screening Assays. (n.d.). AddexBio. [Link][9]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Notes. [Link][18]

  • Ames test ( Technique to determine mutagenic potential). (2020, July 13). Shomu's Biology [Video]. YouTube. [Link][19]

  • Ames Test. (2023, January 8). Biology LibreTexts. [Link][20]

  • Recent progress in assays for GPCR drug discovery. (n.d.). Acta Pharmacologica Sinica. [Link][10]

  • Ion Channel Screening - Assay Guidance Manual. (2012, October 1). National Center for Biotechnology Information. [Link][11]

  • In Silico Prediction of Drug Properties. (2009, January 1). Bentham Science. [Link][1]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. [Link]

  • Ion Channel Assays. (n.d.). Charles River Laboratories. [Link][12]

  • Ion Channel Screening Assays. (n.d.). Creative BioMart. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). National Institutes of Health. [Link]

  • Gαq GPCR assays. (n.d.). ION Biosciences. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). National Institutes of Health. [Link]

  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. (n.d.). National Institutes of Health. [Link]

  • Ion Channel Selectivity Profiling Assays. (n.d.). Charles River Laboratories. [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011, October 30). National Institutes of Health. [Link][13]

  • Prediction of Drug-Like Properties. (n.d.). National Center for Biotechnology Information. [Link][2]

  • Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. (n.d.). National Institutes of Health. [Link][7]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab. [Link][5]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). [PDF]. [Link][8]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). National Institutes of Health. [Link][14]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.). MDPI. [Link]

  • In Silico Prediction of Drug Properties. (2025, August 9). [PDF]. ResearchGate. [Link][3]

  • In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. (2020, August 8). International Journal of Pharmaceutical and Phytopharmacological Research. [Link][4]

  • Evaluation of Biological Activity of Natural Compounds. (2022, July 29). Encyclopedia MDPI. [Link]

  • Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. (n.d.). National Institutes of Health. [Link][15]

  • Kinase assays. (2020, September 1). BMG LABTECH. [Link]

  • DrugMetric: quantitative drug-likeness scoring based on chemical space distance. (2024, July 8). Briefings in Bioinformatics. [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). MDPI. [Link]

  • 4-Bromo-N-(1-ethylpropyl)-3-methylbenzamide. (n.d.). PubChem. [Link]

  • Benzamide, 4-bromo-N-ethyl-N-methyl-. (n.d.). PubChem. [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.).
  • 4-Bromo-N-methylbenzamide. (n.d.). PubChem. [Link]

  • N,N-Diethyl-3-methylbenzamide. (n.d.). MDPI. [Link]

  • 4-Bromo-N-ethyl-2,5-difluoro-N-methylbenzamide. (n.d.). PubChem. [Link]

  • 4-bromo-N,N-diethylbenzamide. (n.d.). PubChem. [Link]

  • N-Benzyl 4-bromo-3-methylbenzamide. (n.d.). Pharmaffiliates. [Link]

  • 3-Bromo-N-(1-ethylpropyl)-4-methylbenzamide. (n.d.). PubChem. [Link]

  • N-Ethyl 4-bromo-3-methylbenzamide, 97% Purity, C10H12BrNO, 25 grams. (n.d.). CP Lab Safety. [Link]

Sources

An In-depth Technical Guide to 4-Bromo-N-ethyl-3-methylbenzamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Bromo-N-ethyl-3-methylbenzamide, a valuable research chemical. Drawing upon extensive experience in chemical synthesis and characterization, this document details its commercial availability, a robust synthesis protocol, physicochemical properties, and essential safety considerations. The information presented herein is intended to empower researchers, scientists, and drug development professionals in their pursuit of novel molecular entities.

Commercial Availability and Procurement

4-Bromo-N-ethyl-3-methylbenzamide is available from specialized chemical suppliers. For researchers requiring this compound for their work, several vendors offer it in varying quantities and purities. It is crucial to source this chemical from reputable suppliers to ensure the integrity of experimental results.

Below is a summary of known suppliers for 4-Bromo-N-ethyl-3-methylbenzamide and its immediate precursor, 4-Bromo-3-methylbenzamide:

CompoundSupplierPurityQuantityCAS Number
4-Bromo-N-ethyl-3-methylbenzamide AOBChem>97%5g1020252-82-7[1]
4-Bromo-N-ethyl-3-methylbenzamide CP Lab Safety97%25g1020252-82-7[2]
4-Bromo-3-methylbenzamideFisher Scientific99%1g, 5g, 25g170229-98-8[3]

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis Protocol: A Reliable and Scalable Approach

While 4-Bromo-N-ethyl-3-methylbenzamide is commercially available, in-house synthesis may be a more economical or timely option for certain research endeavors. The following protocol describes a reliable method for the preparation of 4-Bromo-N-ethyl-3-methylbenzamide from its corresponding carboxylic acid, 4-bromo-3-methylbenzoic acid. This two-step process involves the activation of the carboxylic acid to an acid chloride, followed by amidation with ethylamine.

Synthesis Workflow Overview

The synthesis proceeds in two main stages: the formation of the acid chloride and the subsequent amidation reaction. This approach is widely used in organic synthesis due to its high efficiency and the ease of purification of the final product.

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation A 4-Bromo-3-methylbenzoic Acid C 4-Bromo-3-methylbenzoyl chloride A->C Reflux B Thionyl Chloride (SOCl2) B->C E 4-Bromo-N-ethyl-3-methylbenzamide C->E Base (e.g., Triethylamine) in an inert solvent (e.g., DCM) D Ethylamine D->E

Caption: A two-step synthesis workflow for 4-Bromo-N-ethyl-3-methylbenzamide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Bromo-3-methylbenzoyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-3-methylbenzoic acid (1 equivalent).

  • Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (SOCl₂) (approximately 3-5 equivalents) to the flask. The reaction should be performed in a well-ventilated fume hood.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Removal of Excess Reagent: After the reaction is complete, carefully distill off the excess thionyl chloride under reduced pressure. The crude 4-bromo-3-methylbenzoyl chloride is a yellow to brown oil and is typically used in the next step without further purification.

Step 2: Synthesis of 4-Bromo-N-ethyl-3-methylbenzamide

  • Reaction Setup: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylamine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the mixture in an ice bath (0 °C).

  • Addition of Acid Chloride: Slowly add the crude 4-bromo-3-methylbenzoyl chloride (1 equivalent) dissolved in a small amount of the same anhydrous solvent to the cooled ethylamine solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amines, followed by a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-Bromo-N-ethyl-3-methylbenzamide.

Physicochemical Properties

Detailed experimental data for 4-Bromo-N-ethyl-3-methylbenzamide is not extensively published. However, based on its structure and data from analogous compounds, the following properties can be anticipated:

PropertyPredicted ValueSource/Analogy
Molecular Formula C₁₀H₁₂BrNON/A
Molecular Weight 242.11 g/mol N/A
Appearance White to off-white solidAnalogy to similar benzamides
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in most organic solvents (e.g., DCM, ethyl acetate, methanol). Insoluble in water.General solubility of similar organic compounds
CAS Number 1020252-82-7[2]

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Inhalation, Ingestion, and Skin Contact: Take measures to prevent the generation of dust or aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Potential Hazards of Structurally Similar Compounds:

  • Acute Toxicity: Similar benzamides are classified as harmful if swallowed.[4]

  • Irritation: May cause skin and eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

For detailed safety information, it is advisable to consult the SDS of structurally related compounds such as 4-Bromo-N-methylbenzamide.[4]

Conclusion

4-Bromo-N-ethyl-3-methylbenzamide is a readily accessible chemical building block for researchers in drug discovery and organic synthesis. This guide provides a solid foundation for its procurement, synthesis, and safe handling. The detailed synthesis protocol offers a practical and efficient method for its preparation, enabling further exploration of its potential applications. As with all chemical research, adherence to safety protocols and best laboratory practices is paramount.

References

  • CP Lab Safety. N-Ethyl 4-bromo-3-methylbenzamide, 97% Purity, C10H12BrNO, 25 grams. [Link]

  • AOBChem USA. 4-Bromo-N-ethyl-3-methylbenzamide. [Link]

Sources

A Spectroscopic and Synthetic Guide to 4-Bromo-N-ethyl-3-methylbenzamide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectral characteristics and a viable synthetic protocol for 4-Bromo-N-ethyl-3-methylbenzamide, a compound of interest in medicinal chemistry and drug development. The document is structured to offer not just data, but a deeper understanding of the underlying chemical principles and experimental rationale, reflecting field-proven insights.

Introduction: The Significance of Structural Elucidation

In the landscape of modern drug discovery, the unambiguous characterization of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process, providing a detailed fingerprint of a molecule's structure. 4-Bromo-N-ethyl-3-methylbenzamide, a substituted benzamide, represents a scaffold with potential applications in various therapeutic areas. Its synthesis and rigorous characterization are the foundational steps for any further investigation into its biological activity. This guide will delve into the expected spectral data for this compound and outline a robust synthetic methodology.

Proposed Synthesis of 4-Bromo-N-ethyl-3-methylbenzamide

The most logical and efficient synthetic route to 4-Bromo-N-ethyl-3-methylbenzamide commences with the commercially available precursor, 4-Bromo-3-methylbenzoic acid. The synthesis involves a standard amide coupling reaction, a fundamental transformation in organic chemistry.

Synthetic Workflow

Synthesis_Workflow Precursor 4-Bromo-3-methylbenzoic acid Activation Activation (e.g., SOCl₂, Oxalyl Chloride) Precursor->Activation Intermediate 4-Bromo-3-methylbenzoyl chloride Activation->Intermediate Amidation Amidation (Ethylamine, base) Intermediate->Amidation Product 4-Bromo-N-ethyl-3-methylbenzamide Amidation->Product MS_Fragmentation M [M]⁺ m/z 241/243 F1 [M - C₂H₅N]⁺ m/z 183/185 M->F1 - C₂H₅N F2 [M - C₂H₅N - CO]⁺ m/z 155/157 F1->F2 - CO

Methodological & Application

A Detailed, Two-Step Protocol for the Preparation of 4-Bromo-N-ethyl-3-methylbenzamide from 4-Bromo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-Bromo-N-ethyl-3-methylbenzamide

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 4-Bromo-N-ethyl-3-methylbenzamide, a valuable benzamide derivative for research and development in medicinal chemistry and materials science. The synthesis is presented as a robust two-step process commencing with the conversion of commercially available 4-Bromo-3-methylbenzoic acid to its corresponding acyl chloride, followed by amidation with ethylamine. This guide emphasizes the causality behind procedural choices, incorporates critical safety information, and outlines methods for purification and characterization to ensure a self-validating and reproducible workflow suitable for both academic and industrial laboratory settings.

Introduction and Reaction Overview

N-substituted benzamides are a cornerstone structural motif in a vast array of pharmacologically active compounds and functional organic materials. The targeted synthesis of specific derivatives is therefore of critical importance. This protocol details a reliable and scalable method for preparing 4-Bromo-N-ethyl-3-methylbenzamide.

The synthetic strategy involves two sequential nucleophilic acyl substitution reactions:

  • Acyl Chloride Formation: The hydroxyl group of 4-Bromo-3-methylbenzoic acid is substituted with a chloride using thionyl chloride (SOCl₂). This conversion activates the carboxylic acid, transforming it into a highly reactive electrophile. Thionyl chloride is an exemplary reagent for this purpose as the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying the isolation of the intermediate acyl chloride[1].

  • Amide Formation (Amidation): The resulting 4-Bromo-3-methylbenzoyl chloride is reacted with ethylamine. The nitrogen atom of ethylamine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the stable amide bond[2].

Overall Reaction Scheme: Step 1: 4-Bromo-3-methylbenzoic acid → 4-Bromo-3-methylbenzoyl chloride Step 2: 4-Bromo-3-methylbenzoyl chloride + Ethylamine → 4-Bromo-N-ethyl-3-methylbenzamide

Safety and Hazard Management

This protocol involves hazardous materials requiring strict adherence to safety procedures. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water to release toxic gases (HCl and SO₂)[3][4]. It can cause severe burns to the skin, eyes, and respiratory tract[5]. Handle with extreme care under anhydrous conditions. All glassware must be thoroughly dried before use.

  • Ethylamine (CH₃CH₂NH₂): A volatile, flammable, and corrosive base. It can cause irritation to the respiratory system and skin. Use in a well-ventilated area, away from ignition sources.

  • Acyl Chloride Intermediate: Corrosive and moisture-sensitive. It will react with atmospheric moisture to revert to the carboxylic acid and produce HCl. It should be handled quickly or kept under an inert atmosphere.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

Experimental Protocol

Part A: Synthesis of 4-Bromo-3-methylbenzoyl chloride (Intermediate)

Rationale: This step converts the relatively unreactive carboxylic acid into a highly reactive acyl chloride, primed for nucleophilic attack by the amine in the subsequent step. The reaction is performed under reflux to ensure it proceeds to completion.

  • Preparation: Place 4-Bromo-3-methylbenzoic acid (e.g., 5.0 g, 23.25 mmol, 1.0 eq) into a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Under the fume hood, carefully add thionyl chloride (SOCl₂) (e.g., 5.1 mL, 69.75 mmol, 3.0 eq) to the flask.

    • Scientist's Note: An excess of thionyl chloride is used to ensure the complete conversion of the carboxylic acid and to serve as the reaction solvent.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80°C) using a heating mantle. Allow the reaction to proceed for 2-3 hours. The reaction is typically complete when the evolution of gas (SO₂ and HCl) ceases and the initial solid has completely dissolved.

  • Isolation of Intermediate: After cooling the mixture to room temperature, remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with appropriate acid traps). The resulting crude 4-Bromo-3-methylbenzoyl chloride, an oily residue, is used directly in the next step without further purification.[6]

Part B: Synthesis of 4-Bromo-N-ethyl-3-methylbenzamide (Final Product)

Rationale: This is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of ethylamine attacks the carbonyl carbon of the acyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling a chloride ion to yield the final amide product.[7][8]

  • Setup: In a separate 250 mL flask, dissolve the crude 4-Bromo-3-methylbenzoyl chloride from Part A in anhydrous dichloromethane (DCM) (approx. 50 mL). Cool this solution to 0°C in an ice-water bath.

  • Amine Addition: In a separate beaker, prepare a solution of ethylamine (e.g., 4.75 g of 70% solution in water, ~74.4 mmol, >3.0 eq) in 20 mL of DCM. Add this ethylamine solution dropwise to the stirring acyl chloride solution at 0°C. A white precipitate (ethylammonium chloride) will form immediately.[2]

    • Scientist's Note: At least two equivalents of ethylamine are required. The first acts as the nucleophile, and the second acts as a base to neutralize the HCl generated during the reaction.[8] Using a slight excess ensures the reaction goes to completion.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure completion.

  • Work-up and Purification: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with 1 M HCl (50 mL) to remove excess ethylamine, followed by saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).[9] c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain pure 4-Bromo-N-ethyl-3-methylbenzamide as a crystalline solid.

Mechanism of Amide Formation

The reaction between 4-Bromo-3-methylbenzoyl chloride and ethylamine proceeds via a nucleophilic addition-elimination mechanism.[2][10]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.[7]

  • Intermediate Collapse: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen atom reforms the C=O double bond.

  • Leaving Group Elimination: Simultaneously, the chloride ion, being a good leaving group, is expelled.

  • Deprotonation: A second molecule of ethylamine acts as a base to deprotonate the positively charged nitrogen atom, yielding the neutral amide product and ethylammonium chloride.[8]

Data Summary and Expected Results

Parameter4-Bromo-3-methylbenzoic acid4-Bromo-N-ethyl-3-methylbenzamide
IUPAC Name 4-Bromo-3-methylbenzoic acid4-Bromo-N-ethyl-3-methylbenzamide
Molecular Formula C₈H₇BrO₂C₁₀H₁₂BrNO
Molecular Weight 215.04 g/mol 242.11 g/mol
Physical Appearance White to off-white solidWhite to off-white crystalline solid
Theoretical Yield N/ABased on 5.0 g starting material: 5.62 g

Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Material: 4-Bromo-3-methylbenzoic Acid Step1 Step 1: Acyl Chloride Formation Start->Step1 Intermediate Intermediate: 4-Bromo-3-methylbenzoyl chloride Step1->Intermediate via Nucleophilic Acyl Substitution Reagent1 Reagents: Thionyl Chloride (SOCl₂) Conditions: Reflux, 2-3h Reagent1->Step1 Step2 Step 2: Amidation Intermediate->Step2 Crude Crude Product Step2->Crude via Nucleophilic Addition-Elimination Reagent2 Reagents: Ethylamine, DCM Conditions: 0°C to RT, 1-2h Reagent2->Step2 Purification Purification: Extraction & Recrystallization Crude->Purification Final Final Product: 4-Bromo-N-ethyl-3-methylbenzamide Purification->Final Characterization Characterization: NMR, IR, Mass Spectrometry Final->Characterization

Caption: Synthesis workflow for 4-Bromo-N-ethyl-3-methylbenzamide.

References

  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Allery Chemistry. (2023, July 7). Amines - Nucleophilic Addition-Elimination Mechanism (A-level Chemistry) [Video]. YouTube. Retrieved from [Link]

  • OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). Retrieved from [Link]

  • IPCS. (n.d.). ICSC 1409 - THIONYL CHLORIDE. Retrieved from [Link]

  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... Retrieved from [Link]

  • University of Cambridge. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 4-Bromo-N-ethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide detailing validated analytical methodologies for the precise and reliable quantification of 4-Bromo-N-ethyl-3-methylbenzamide, a substituted benzamide of interest in pharmaceutical development and chemical synthesis. Recognizing the critical need for accuracy in compound characterization, this guide presents three robust analytical protocols: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine purity and assay determination, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification in complex matrices, and Gas Chromatography with Mass Spectrometry (GC-MS) for orthogonal confirmation and analysis of volatile impurities. Each protocol is presented with detailed, step-by-step instructions, causality-driven explanations for experimental choices, and validation parameters established in accordance with International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]

Introduction and Rationale

4-Bromo-N-ethyl-3-methylbenzamide is a member of the N-substituted benzamide class of molecules. Compounds within this class are explored for a wide range of biological activities and serve as important intermediates in organic synthesis.[3] Accurate quantification is paramount throughout the drug development lifecycle, from initial discovery and process optimization to quality control of the final active pharmaceutical ingredient (API). The choice of an analytical method is dictated by the specific requirements of the analysis, including the expected concentration range, the complexity of the sample matrix, and the desired level of sensitivity and selectivity.

This application note is designed to equip researchers, analytical scientists, and drug development professionals with the necessary tools to implement and validate quantitative methods for this compound, ensuring data integrity and regulatory compliance.

Physicochemical Properties of 4-Bromo-N-ethyl-3-methylbenzamide

Understanding the molecule's properties is fundamental to selecting and optimizing an analytical method.

PropertyValueJustification for Method Selection
Molecular Formula C₁₀H₁₂BrNODefines the exact mass for mass spectrometry detection.
Molecular Weight 242.11 g/mol Influences chromatographic behavior and MS tuning.
Structure Aromatic ring with amide linkageThe benzoyl moiety is a strong chromophore, making UV detection highly effective. The amide nitrogen is readily protonated, favoring positive mode electrospray ionization (ESI) for LC-MS/MS.
Predicted LogP ~2.5 - 3.5Indicates moderate lipophilicity, making it ideally suited for reversed-phase chromatography.[4]
Volatility Semi-volatileThe compound's predicted volatility and thermal stability suggest that GC-MS is a viable analytical technique, offering an alternative to LC-based methods.[5]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: This method utilizes reversed-phase chromatography to separate 4-Bromo-N-ethyl-3-methylbenzamide from impurities based on its hydrophobic interactions with a C18 stationary phase. Quantification is achieved by measuring the absorbance of the analyte using a UV detector, with the response being directly proportional to its concentration. This approach is robust, cost-effective, and ideal for assay, purity analysis, and content uniformity testing.

Workflow for HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s1 Prepare Mobile Phase (ACN:Water) s2 Prepare Diluent (50:50 ACN:Water) s3 Accurately weigh Standard and dissolve in Diluent s4 Create Calibration Curve Standards via Serial Dilution s3->s4 a2 Inject Standards & Sample (e.g., 10 µL) s4->a2 s5 Prepare Sample for Analysis (Dissolve in Diluent) s5->a2 a1 Equilibrate HPLC System with Mobile Phase a1->a2 a3 Separate on C18 Column a2->a3 a4 Detect Analyte by UV (e.g., 254 nm) a3->a4 d1 Integrate Peak Area a4->d1 d2 Construct Calibration Curve (Area vs. Concentration) d1->d2 d3 Calculate Sample Concentration using Linear Regression d2->d3

Caption: Workflow diagram for the quantification of 4-Bromo-N-ethyl-3-methylbenzamide using HPLC-UV.

Experimental Protocol

2.1.1. Instrumentation and Consumables

  • HPLC System with quaternary or binary pump, autosampler, and UV/PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Analytical Balance, Volumetric flasks, Pipettes.

2.1.2. Reagents and Standards

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade or ultrapure.

  • Formic acid, 0.1% (optional, to improve peak shape).

  • 4-Bromo-N-ethyl-3-methylbenzamide reference standard.

2.1.3. Chromatographic Conditions

ParameterSettingRationale
Mobile Phase Acetonitrile:Water (60:40 v/v)Provides optimal retention and separation for a compound with moderate lipophilicity.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable run times.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
Detection Wavelength 254 nmThe benzamide aromatic system exhibits strong absorbance at this wavelength.
Run Time 10 minutesSufficient to elute the analyte and any closely related impurities.

2.1.4. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of ACN and water (Diluent).

  • Calibration Standards: Perform serial dilutions of the stock solution with the Diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample to have a theoretical concentration within the calibration range (e.g., 25 µg/mL) using the same Diluent.

2.1.5. Data Analysis and System Suitability

  • Analysis: Inject the calibration standards followed by the samples.

  • Calibration Curve: Plot the peak area of the analyte versus the concentration for the calibration standards. Perform a linear regression analysis.

  • System Suitability: Before sample analysis, inject a mid-range standard five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.[1]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This method offers superior sensitivity and selectivity by coupling the separation power of LC with the precise detection of tandem mass spectrometry.[6] After chromatographic separation, the analyte is ionized (typically via ESI), and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This technique, known as Multiple Reaction Monitoring (MRM), is the gold standard for quantifying low-level analytes in complex biological or environmental matrices.[7]

Workflow for LC-MS/MS Analysis

cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Prepare Mobile Phase (A: 0.1% FA in Water, B: ACN) s2 Prepare Diluent s3 Prepare Stock Solutions (Analyte and Internal Standard) s4 Create Calibration Standards (Spike Analyte into Matrix) a2 Inject Sample s4->a2 a1 Equilibrate LC System a1->a2 a3 Separate on C18 Column (Gradient Elution) a2->a3 a4 Ionize via ESI(+) a3->a4 a5 Select Precursor Ion [M+H]+ a4->a5 a6 Fragment in Collision Cell a5->a6 a7 Monitor Product Ion (MRM) a6->a7 d1 Integrate Peak Areas (Analyte/Internal Standard) a7->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Construct Calibration Curve (Ratio vs. Concentration) d2->d3 d4 Determine Sample Concentration d3->d4

Caption: Workflow diagram for high-sensitivity quantification using LC-MS/MS with an internal standard.

Experimental Protocol

3.1.1. Instrumentation and Consumables

  • LC-MS/MS System: UPLC/HPLC coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size (for faster analysis).

3.1.2. Reagents and Standards

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used (e.g., a related benzamide).

3.1.3. LC and MS Conditions

ParameterSettingRationale
LC Gradient 5% B to 95% B over 3 minA gradient is used to efficiently elute the analyte while separating it from matrix components.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures robust and reproducible chromatography.
Ionization Mode ESI, PositiveThe amide nitrogen is readily protonated to form [M+H]⁺.
MRM Transition Precursor Ion (Q1): m/z 242.0Product Ion (Q3): To be determinedThe precursor corresponds to the protonated molecule. The product ion is determined by infusing the standard and finding a stable, intense fragment.
Source Temp. 500 °COptimizes desolvation of the mobile phase.
Collision Energy To be optimizedThe voltage applied to the collision cell is tuned to maximize the product ion signal.

3.1.4. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the Internal Standard in methanol.

  • Calibration Standards: In the appropriate matrix (e.g., plasma, formulation blank), spike known amounts of the analyte to create a calibration curve. Add a constant amount of Internal Standard to all calibration standards and samples.

  • Sample Preparation: Extract the analyte from the matrix if necessary (e.g., using protein precipitation or liquid-liquid extraction). Add the Internal Standard at the same concentration as in the calibration standards.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] The sample is vaporized in a heated inlet and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized by electron impact (EI), creating a unique and reproducible fragmentation pattern (mass spectrum) that acts as a chemical fingerprint for definitive identification and quantification.

Workflow for GC-MS Analysis

cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Prepare Standards in a suitable solvent (e.g., Ethyl Acetate) a1 Inject Sample (1 µL) into Heated Inlet s1->a1 s2 Prepare Sample (Dissolve/Extract in solvent) s2->a1 a2 Separate on HP-5ms Column (Temperature Program) a1->a2 a3 Ionize via Electron Impact (EI) a2->a3 a4 Detect via Mass Spectrometer (Scan or SIM mode) a3->a4 d1 Extract Ion Chromatogram of a Quantifier Ion a4->d1 d2 Integrate Peak Area d1->d2 d3 Construct Calibration Curve d2->d3 d4 Calculate Sample Concentration d3->d4

Caption: Workflow diagram for the identification and quantification of 4-Bromo-N-ethyl-3-methylbenzamide by GC-MS.

Experimental Protocol

4.1.1. Instrumentation and Consumables

  • GC-MS System with an autosampler.

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

4.1.2. Reagents and Standards

  • Ethyl Acetate or Dichloromethane, GC grade.

  • Helium (carrier gas), high purity.

  • 4-Bromo-N-ethyl-3-methylbenzamide reference standard.

4.1.3. GC-MS Conditions

ParameterSettingRationale
Inlet Temperature 280 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace-level analysis.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 minA temperature program is essential to focus the analyte at the start of the run and then elute it as a sharp peak.
Ion Source Temp. 230 °CStandard temperature for EI source stability.
Ionization Mode Electron Impact (EI) at 70 eVStandard energy that produces reproducible fragmentation patterns for library matching.
MS Mode Scan (m/z 50-350) or SIMScan mode is used for identification. Selected Ion Monitoring (SIM) of a characteristic ion is used for sensitive quantification.

4.1.4. Preparation of Solutions

  • Stock and Calibration Standards: Prepare in a volatile solvent like ethyl acetate. The concentration range should be appropriate for the detector's linear range.

  • Sample Solution: Dissolve or extract the sample in the same solvent used for the standards.

Method Validation Summary

All analytical methods intended for use in regulated environments must be validated to demonstrate they are fit for purpose.[2][8] The validation should be performed according to ICH Q2(R2) guidelines.[9]

Validation ParameterAcceptance CriteriaPurpose
Specificity No interference at the analyte's retention time.Ensures the signal is from the analyte only.[1]
Linearity Correlation coefficient (r²) ≥ 0.995Demonstrates a proportional relationship between signal and concentration.[10]
Accuracy 98.0% - 102.0% recoveryMeasures the closeness of the results to the true value.[10]
Precision (Repeatability & Intermediate) RSD ≤ 2.0%Assesses the random error of the method under various conditions.[1]
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3The lowest concentration that can be reliably detected.
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10The lowest concentration that can be accurately quantified.
Robustness No significant impact on results from minor method variations.Demonstrates the method's reliability during normal use.[11]

Conclusion

This application note provides three distinct, robust, and scientifically sound methodologies for the quantification of 4-Bromo-N-ethyl-3-methylbenzamide. The HPLC-UV method is recommended for routine quality control applications due to its simplicity and reliability. The LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical studies or trace-level impurity analysis. Finally, the GC-MS method serves as an excellent orthogonal technique for identity confirmation and the analysis of volatile components. The choice of method should be guided by the specific analytical challenge, and each protocol must be fully validated in the target laboratory to ensure its intended performance.

References

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health (NIH).[Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.[Link]

  • Application of LCMS in small-molecule drug development. Drug Target Review.[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).[Link]

  • Small molecule analysis using MS. Bioanalysis Zone.[Link]

  • Current developments in LC–MS for pharmaceutical analysis. Royal Society of Chemistry.[Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube.[Link]

  • Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. National Institutes of Health (NIH).[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.[Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.[Link]

  • 4-Bromo-N-(1-ethylpropyl)-3-methylbenzamide. PubChem.[Link]

  • Benzamide, 4-bromo-N-ethyl-N-methyl-. PubChem.[Link]

  • Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. PubMed.[Link]

  • 4-Bromo-N-ethyl-2,5-difluoro-N-methylbenzamide. PubChem.[Link]

  • 4-Bromo-3-methylbenzoic acid. SIELC Technologies.[Link]

  • Quantification of Drugs and Pharmaceuticals Using N-Bromosuccinimide and Methyl. Oriental Journal of Chemistry.[Link]

  • Supporting Information. pubs.acs.org.[Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris Publishing.[Link]

  • Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. ResearchGate.[Link]

Sources

Application Notes & Protocols: Leveraging 4-Bromo-N-ethyl-3-methylbenzamide as a Versatile Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

In the landscape of modern drug discovery and materials science, the strategic use of well-defined chemical intermediates is paramount. These molecular building blocks provide the foundational scaffolds upon which complex, high-value molecules are constructed. 4-Bromo-N-ethyl-3-methylbenzamide is one such intermediate, offering a unique combination of structural features that make it a valuable tool for chemists. Its substituted benzene ring, featuring a bromine atom, a methyl group, and an N-ethylamido group, presents multiple reaction vectors for diversification.

The bromine atom, in particular, serves as a highly versatile synthetic handle, enabling a wide array of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of 4-Bromo-N-ethyl-3-methylbenzamide, detailing its properties, safety protocols, and a practical application in the synthesis of a novel compound via Suzuki-Miyaura cross-coupling, a cornerstone reaction in medicinal chemistry.

Core Characteristics and Safety Profile

Before utilization in any synthetic protocol, a thorough understanding of the intermediate's physical properties and safety requirements is essential.

Physicochemical Data
PropertyValueSource
IUPAC Name 4-Bromo-N-ethyl-3-methylbenzamideN/A
CAS Number Not explicitly available; structure-basedN/A
Molecular Formula C₁₀H₁₂BrNO[1]
Molecular Weight 242.11 g/mol [2]
Purity Typically ≥97%[1]
Appearance Typically a solid[3]
Safety and Handling

As a halogenated aromatic compound, 4-Bromo-N-ethyl-3-methylbenzamide requires careful handling to minimize exposure and ensure laboratory safety. The following precautions are derived from safety data sheets of structurally similar chemicals.[4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4]

  • Skin and Eye Contact: The compound may cause skin and serious eye irritation.[4] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[5]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The true utility of 4-Bromo-N-ethyl-3-methylbenzamide is demonstrated by its application in forming complex molecular architectures. The presence of the aryl bromide is ideal for palladium-catalyzed cross-coupling reactions. This protocol details the synthesis of N-ethyl-3-methyl-4-(pyridin-3-yl)benzamide , a novel molecule with a bi-aryl scaffold common in pharmacologically active compounds.

Scientific Rationale

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds. The key to this reaction is a palladium catalyst that facilitates the coupling of an organoboron compound (a boronic acid or ester) with an organohalide.

  • Causality of Reagent Choice:

    • Palladium Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is chosen for its reliability and efficacy in a wide range of Suzuki couplings. It initiates the catalytic cycle by oxidative addition into the carbon-bromine bond of our intermediate.

    • Base (Potassium Carbonate): The base is crucial for the transmetalation step. It activates the boronic acid, forming a more nucleophilic boronate species that can efficiently transfer its organic group to the palladium center.

    • Solvent System (Dioxane/Water): A mixture of an organic solvent (1,4-dioxane) and water is used to dissolve both the organic-soluble intermediate and the inorganic base and boronic acid, creating a homogenous reaction environment essential for efficient catalysis.

    • Inert Atmosphere (Nitrogen/Argon): The Pd(0) catalyst is sensitive to oxygen, which can cause its degradation and inhibit the reaction. Therefore, the entire process must be conducted under an inert atmosphere.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_final Final Product prep1 Weigh Reactants: - 4-Bromo-N-ethyl-3-methylbenzamide - Pyridine-3-boronic acid - K2CO3 prep2 Add Pd(PPh3)4 Catalyst prep1->prep2 prep3 Add Solvents: - 1,4-Dioxane - Water prep2->prep3 react1 Degas Mixture (N2/Ar Purge) prep3->react1 react2 Heat to Reflux (e.g., 90-100 °C) react1->react2 react3 Monitor via TLC react2->react3 workup1 Cool to RT react3->workup1 workup2 Dilute with Ethyl Acetate workup1->workup2 workup3 Wash with Water & Brine workup2->workup3 workup4 Dry Organic Layer (Na2SO4) workup3->workup4 workup5 Filter & Concentrate workup4->workup5 purify1 Silica Gel Column Chromatography workup5->purify1 purify2 Collect & Combine Fractions purify1->purify2 purify3 Evaporate Solvent purify2->purify3 final_prod Obtain Pure Product (N-ethyl-3-methyl-4-(pyridin-3-yl)benzamide) purify3->final_prod analysis Characterize: - NMR - MS - IR final_prod->analysis

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Protocol
  • Reaction Assembly:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 4-Bromo-N-ethyl-3-methylbenzamide (1.0 g, 4.13 mmol, 1.0 equiv).

    • Add pyridine-3-boronic acid (0.61 g, 4.96 mmol, 1.2 equiv) and potassium carbonate (K₂CO₃) (1.71 g, 12.39 mmol, 3.0 equiv).

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.24 g, 0.21 mmol, 5 mol%).

  • Solvent Addition and Degassing:

    • Add 20 mL of 1,4-dioxane and 5 mL of deionized water to the flask.

    • Seal the flask and purge with nitrogen or argon gas for 15 minutes to ensure an inert atmosphere.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 95 °C.

    • Stir the reaction mixture vigorously under the inert atmosphere for 12-16 hours.

    • Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Dilute the mixture with 50 mL of ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash with 25 mL of water, followed by 25 mL of brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

    • Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent to yield N-ethyl-3-methyl-4-(pyridin-3-yl)benzamide as a solid.

Product Characterization

Validation of the final product's identity and purity is a critical step. The data below is representative of what would be expected for the successful synthesis of the target compound.

Analysis TechniqueExpected Result
¹H NMR (400 MHz, CDCl₃) δ ~8.8-7.2 (m, Ar-H), 3.5 (q, -CH₂-), 2.3 (s, Ar-CH₃), 1.3 (t, -CH₃)
¹³C NMR (101 MHz, CDCl₃) δ ~168 (C=O), 148-123 (Ar-C), 35 (-CH₂-), 22 (Ar-CH₃), 15 (-CH₃)
Mass Spec (ESI+) [M+H]⁺ = 241.13

Broader Applications in Drug Discovery

The 4-bromo-3-methylphenyl motif is a valuable scaffold in medicinal chemistry. For instance, recent research has focused on synthesizing derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide for their potential antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi).[7] Many such antibacterial agents function by targeting essential bacterial enzymes like DNA gyrase.[7]

DNA Gyrase Inhibition Pathway

DNA gyrase is a topoisomerase that introduces negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. Inhibiting this enzyme leads to a breakdown of these critical cellular processes, ultimately resulting in bacterial cell death.

G Replication Bacterial DNA Replication Gyrase DNA Gyrase Replication->Gyrase requires Supercoiling Negative Supercoiling of DNA Gyrase->Supercoiling catalyzes Failure Replication Fork Stalls Gyrase->Failure if inhibited Supercoiling->Replication enables Inhibitor Gyrase Inhibitor (e.g., Novel Benzamide Derivative) Inhibition Inhibition Inhibitor->Inhibition Inhibition->Gyrase blocks Death Bacterial Cell Death Failure->Death

Caption: Mechanism of action for DNA gyrase inhibitors.

The ability to easily modify the 4-position of the 4-Bromo-N-ethyl-3-methylbenzamide core allows for the rapid generation of diverse libraries of compounds. These libraries can be screened against biological targets like DNA gyrase to identify new therapeutic leads, underscoring the immense value of this intermediate in drug development pipelines.

References

  • SAFETY DATA SHEET: 4-Bromo-3-methylbenzenesulfonamide. Fisher Scientific.

  • 4-bromo-N-(4-methylbenzyl)benzamide synthesis. ChemicalBook.

  • SAFETY DATA SHEET: N,N-Diethyl-3-methylbenzamide. Fisher Scientific.

  • Benzamide, 4-bromo-N-ethyl-N-methyl-. PubChem, National Library of Medicine.

  • 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide. BLDpharm.

  • 4-Bromo-3-methylbenzaldehyde Safety Data Sheet. Apollo Scientific.

  • N-Ethyl 4-bromo-3-methylbenzamide, 97% Purity. CP Lab Safety.

  • N-Benzyl 4-bromo-3-methylbenzamide. Pharmaffiliates.

  • 4-bromo-3-methylbenzamide suppliers USA. GuideChem.

  • 4-Bromo-N-methylbenzamide. PubChem, National Library of Medicine.

  • 4-Bromo-N-ethyl-3-nitrobenzamide. BLDpharm.

  • 4-Bromo-N-methylbenzamide AldrichCPR. Sigma-Aldrich.

  • Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. ResearchGate.

  • 4-Bromo-N-methyl-3-nitrobenzamide. PubChem, National Library of Medicine.

  • 3-Bromo-N-(1-ethylpropyl)-4-methylbenzamide. PubChem, National Library of Medicine.

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.

Sources

Application Notes & Protocols: Characterization of 4-Bromo-N-ethyl-3-methylbenzamide as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile binding properties and synthetic tractability.[1][2][3] Benzamide derivatives have been successfully developed as antipsychotics, antiemetics, and notably, as targeted anticancer agents, including inhibitors of crucial cellular signaling enzymes like histone deacetylases (HDACs) and protein kinases.[1][3][4] Kinase inhibitors, in particular, have revolutionized oncology, with benzamide-containing drugs like imatinib and nilotinib demonstrating the scaffold's utility in targeting the ATP-binding site of enzymes such as Bcr-Abl.[5][6][7]

This document provides a comprehensive guide for the initial characterization of a novel, substituted benzamide, 4-Bromo-N-ethyl-3-methylbenzamide . While this specific molecule is not extensively documented in peer-reviewed literature, its structure presents several points for synthetic diversification and potential interaction with biological targets. These notes will therefore use 4-Bromo-N-ethyl-3-methylbenzamide as a representative model to establish a logical, field-proven workflow for assessing a new chemical entity (NCE) with a benzamide core for its potential as a kinase inhibitor.

We will detail the rationale and step-by-step protocols for:

  • Synthesis and Purification: A reliable method for preparing the target compound.

  • Biochemical Efficacy: An in vitro kinase assay to determine direct inhibitory activity.

  • Cellular Potency: A cell-based viability assay to assess the compound's effect on cancer cell proliferation.

The causality behind experimental choices, inclusion of self-validating controls, and interpretation of resulting data are emphasized to provide a robust framework for researchers in drug discovery.

Synthesis of 4-Bromo-N-ethyl-3-methylbenzamide

2.1 Rationale

The most direct and common method for synthesizing N-substituted benzamides is the coupling of a carboxylic acid (or its activated form, like an acyl chloride) with a corresponding amine. For 4-Bromo-N-ethyl-3-methylbenzamide, this involves reacting 4-bromo-3-methylbenzoic acid with ethylamine. The use of a modern coupling reagent like COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] is advantageous as it is highly efficient, non-hazardous, and generates water-soluble byproducts, simplifying purification.[8]

2.2 Workflow Diagram: Amide Coupling Synthesis

G cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output R1 4-Bromo-3-methylbenzoic Acid P1 Combine Reactants in DMF at 0°C R1->P1 R2 Ethylamine R2->P1 R3 COMU (Coupling Reagent) R3->P1 R4 DIPEA (Base) R4->P1 R5 DMF (Solvent) R5->P1 P2 Stir at Room Temp (Monitor by TLC) P1->P2 P3 Aqueous Workup (e.g., EtOAc/Water Extraction) P2->P3 P4 Purification (Column Chromatography) P3->P4 OUT1 4-Bromo-N-ethyl-3-methylbenzamide P4->OUT1 OUT2 Characterization (NMR, MS) OUT1->OUT2

Caption: General workflow for the synthesis of 4-Bromo-N-ethyl-3-methylbenzamide.

2.3 Detailed Protocol: Synthesis

  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add 4-bromo-3-methylbenzoic acid (1.0 equiv). Dissolve in anhydrous N,N-Dimethylformamide (DMF). Cool the solution to 0°C in an ice bath.

  • Activation & Coupling: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) followed by the coupling reagent COMU (1.1 equiv). Stir for 10 minutes. Add ethylamine (1.2 equiv) dropwise to the activated acid solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 4-Bromo-N-ethyl-3-methylbenzamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biochemical Application: In Vitro Kinase Inhibition Assay

3.1 Rationale

To determine if 4-Bromo-N-ethyl-3-methylbenzamide directly inhibits a protein kinase, a biochemical assay is the first and most critical step.[9] We will use a hypothetical target, "Kinase-X," for this protocol. A luminescence-based kinase assay that measures ATP consumption (e.g., Kinase-Glo®) is a robust, high-throughput method.[10] The principle is straightforward: as the kinase uses ATP to phosphorylate its substrate, the amount of remaining ATP decreases. A luciferase-based reaction then generates a luminescent signal proportional to the remaining ATP. An active inhibitor will prevent ATP consumption, resulting in a higher luminescent signal.

3.2 Workflow Diagram: Kinase Inhibition Assay

G cluster_setup Assay Setup (384-well plate) cluster_reaction Kinase Reaction cluster_detection Detection & Analysis S1 Dispense Test Compound (10-point dilution series) P1 Initiate Reaction by adding ATP S1->P1 S2 Add Kinase-X Enzyme & Substrate S2->P1 S3 Add Positive Control (e.g., Staurosporine) S3->P1 S4 Add Negative Control (DMSO Vehicle) S4->P1 P2 Incubate at RT (e.g., 60 min) P1->P2 D1 Add Kinase-Glo® Reagent (Stops reaction, initiates luminescence) P2->D1 D2 Incubate at RT (10 min) D1->D2 D3 Read Luminescence on Plate Reader D2->D3 D4 Calculate % Inhibition & Plot IC50 Curve D3->D4

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

3.3 Detailed Protocol: Kinase-Glo® Assay

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of 4-Bromo-N-ethyl-3-methylbenzamide in DMSO, starting at 100 µM. Dispense into a 384-well assay plate. Include wells for a known kinase inhibitor (positive control, e.g., Staurosporine) and DMSO only (negative control, 0% inhibition).

  • Enzyme/Substrate Addition: Prepare a master mix of Kinase-X enzyme and its specific substrate in kinase buffer. Add this mix to all wells containing the test compound and controls.

  • Reaction Initiation: Prepare an ATP solution at a concentration equal to its Km for Kinase-X.[11] Add the ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation: Add Kinase-Glo® Luminescent Kinase Assay Reagent to all wells. This will stop the kinase reaction and initiate the luminescent signal generation.

  • Detection: Allow the plate to incubate at room temperature for 10 minutes to stabilize the signal.[12] Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cellular Application: Cancer Cell Viability Assay

4.1 Rationale

A potent biochemical inhibitor must be able to penetrate cell membranes and engage its target in a complex cellular environment to be therapeutically useful. A cell viability assay determines the compound's ability to inhibit cell proliferation or induce cytotoxicity.[13] The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that measures intracellular ATP levels as an indicator of metabolically active, viable cells.[14][15] A decrease in the luminescent signal corresponds to a decrease in cell viability. This assay is performed on a cancer cell line where the target (Kinase-X) is known to be a driver of proliferation.

4.2 Detailed Protocol: CellTiter-Glo® Assay

  • Cell Plating: Seed a cancer cell line (e.g., K562 if the target is Bcr-Abl[7]) into a 96-well, clear-bottom plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 4-Bromo-N-ethyl-3-methylbenzamide in culture medium. Add the diluted compound to the cells. Include appropriate vehicle (DMSO) controls.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).[13]

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[15]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[14]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the concentration-dependent effect on cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Data Interpretation & Structure-Activity Relationship (SAR)

5.1 Hypothetical Data Summary

The data obtained from the described assays can be summarized to guide the next steps in the drug discovery process.

CompoundTarget (Biochemical)Biochemical IC50 (nM)Cell LineCellular GI50 (nM)
4-Bromo-N-ethyl-3-methylbenzamide Kinase-X850K5625,200
Staurosporine (Control)Pan-Kinase15K56225

5.2 Analysis and Next Steps

The hypothetical data shows that 4-Bromo-N-ethyl-3-methylbenzamide has moderate biochemical activity against Kinase-X but significantly weaker potency at the cellular level. This discrepancy could be due to poor cell permeability, efflux by cellular transporters, or metabolic instability.

Based on these results, a structure-activity relationship (SAR) exploration would be initiated. The benzamide scaffold offers three primary vectors for modification:[3][4]

  • The Bromo Group (Position 4): This is a key vector for modification, often via Suzuki or other cross-coupling reactions. Replacing the bromine with various aryl or heteroaryl groups can explore new binding pockets and improve potency.

  • The Methyl Group (Position 3): The size and electronics of this group can be altered to probe steric tolerance in the binding site.

  • The N-ethyl Group: The length and nature of this alkyl chain can be modified to optimize interactions with a hydrophobic pocket or improve physicochemical properties like solubility and permeability.

The goal of the subsequent synthesis and testing cycles would be to improve both biochemical and cellular potency, ultimately leading to a compound with a more favorable drug-like profile.

References

  • Benchchem. (n.d.). Potential Therapeutic Applications of Substituted Benzamides: A Technical Guide.
  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo.
  • Pratama, A. S., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Retrieved January 18, 2026, from [Link]

  • Wang, C., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Retrieved January 18, 2026, from [Link]

  • Asif, M. (2021). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. Retrieved January 18, 2026, from [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Pratama, A. S., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Retrieved January 18, 2026, from [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications.
  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved January 18, 2026, from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 18, 2026, from [Link]

  • Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved January 18, 2026, from [Link]

  • Benchchem. (n.d.). The Structure-Activity Relationship of Benzamide Analogs: A Technical Guide for Drug Development Professionals.
  • Laha, D., & Boci, I. (2012). Assay Development for Protein Kinase Enzymes. NCBI. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved January 18, 2026, from [Link]

  • Royal Society of Chemistry. (2018). New Screening Approaches for Kinases. In Kinase Drug Discovery. Retrieved January 18, 2026, from [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology. Retrieved January 18, 2026, from [Link]

  • McKennon, M. J., et al. (2015). Operationally Simple Synthesis of N,N‑Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. Journal of Chemical Education. Retrieved January 18, 2026, from [Link]

Sources

Application Note & Protocol: Solubilization of 4-Bromo-N-ethyl-3-methylbenzamide for Pre-Clinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the solubilization of 4-Bromo-N-ethyl-3-methylbenzamide, a compound of interest for various research and drug development applications. In the absence of extensive published data on the specific solubility and stability of this molecule, the following protocols are rooted in established best practices for handling structurally related benzamide derivatives. A critical component of this guide is a preliminary solubility test to determine the most effective solvent and maximum achievable concentration, ensuring the generation of accurate and reproducible experimental data.

Introduction: The Challenge of Benzamide Solubility

Compound Information & Physicochemical Properties

While experimental data for 4-Bromo-N-ethyl-3-methylbenzamide is limited, we can infer some general properties from structurally similar compounds.

PropertyValue (Estimated/Inferred)Source
Chemical Name 4-Bromo-N-ethyl-3-methylbenzamide-
Molecular Formula C₁₀H₁₂BrNOInferred
Molecular Weight 242.11 g/mol [1]
Appearance Presumed solid[2]
Predicted Solubility Likely soluble in organic solvents such as DMSO, DMF, and ethanol; sparingly soluble in aqueous solutions.Inferred from related benzamides

Safety Precautions: Substituted benzamides should be handled with care. Always adhere to the following safety guidelines:

  • Personal Protective Equipment (PPE): Wear a laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) at all times.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Disposal: Dispose of all waste materials according to your institution's hazardous waste disposal procedures.

Experimental Protocols

Preliminary Solubility Testing: A Critical First Step

Given the absence of specific solubility data, a small-scale solubility test is essential to identify the most suitable solvent and the maximum practical concentration for your stock solution.

Materials:

  • 4-Bromo-N-ethyl-3-methylbenzamide

  • Dimethyl sulfoxide (DMSO), anhydrous, research grade

  • Dimethylformamide (DMF), anhydrous, research grade

  • Ethanol (EtOH), 200 proof, anhydrous

  • 1x Phosphate Buffered Saline (PBS), sterile

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Pipettors and tips

Procedure:

  • Weigh out a small, precise amount of 4-Bromo-N-ethyl-3-methylbenzamide (e.g., 1-2 mg) into four separate microcentrifuge tubes.

  • To the first tube, add a measured volume of DMSO (e.g., 100 µL).

  • To the second tube, add the same volume of DMF.

  • To the third tube, add the same volume of ethanol.

  • To the fourth tube, add the same volume of 1x PBS.

  • Vortex each tube vigorously for 60-120 seconds.

  • Visually inspect each tube for complete dissolution. If the compound has dissolved, you can proceed to prepare a stock solution in that solvent. If not, gentle warming (not exceeding 40°C) or sonication may be attempted.

dot

Caption: Stock solution preparation workflow.

Preparation of Working Solutions for Assays

It is critical to minimize the final concentration of the organic solvent in the assay medium, as it can have cytotoxic effects. A final DMSO concentration of ≤0.5% is generally recommended.

Example: Preparation of a 100 µM Working Solution

  • Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • To prepare 1 mL of a 100 µM working solution, you will perform a 1:100 dilution.

  • Add 10 µL of the 10 mM stock solution to 990 µL of your experimental buffer or medium.

  • It is advisable to add the stock solution to the aqueous medium while vortexing to ensure rapid mixing and minimize precipitation. [3]

Stability and Storage

  • Stock Solutions: When stored properly at -20°C or -80°C in anhydrous DMSO, stock solutions of benzamide derivatives are generally stable for several months. However, it is recommended to prepare fresh stock solutions every 3-6 months.

  • Working Solutions: Aqueous working solutions should be prepared fresh for each experiment and used immediately. Do not store aqueous dilutions.

Troubleshooting

  • Precipitation upon dilution: If the compound precipitates when diluted into aqueous buffer, try a serial dilution approach. For example, first dilute the 10 mM stock to 1 mM in DMSO, and then dilute the 1 mM solution into your aqueous buffer. You can also investigate the use of solubilizing agents such as Pluronic F-68 or Tween® 80 in your final assay buffer, if compatible with your experimental system.

  • Incomplete dissolution of stock: If the compound does not fully dissolve in 100% DMSO, consider using DMF or a co-solvent system (e.g., DMSO:Ethanol). However, be mindful of the compatibility of these solvents with your assay.

References

  • PubChem. Benzamide, 4-bromo-N-ethyl-N-methyl-. National Center for Biotechnology Information. [Link]

  • Barrick Lab, The University of Texas at Austin. Protocols - Antibiotic Stock Solutions. [Link]

  • Chemistry LibreTexts. Preparing Solutions. [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 4-Bromo-N-ethyl-3-methylbenzamide for Biological Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzamide scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically significant therapeutic agents.[1][2] This guide provides a comprehensive technical framework for the derivatization of 4-Bromo-N-ethyl-3-methylbenzamide, a versatile starting material poised for chemical diversification. The strategic positioning of a bromine atom on the phenyl ring offers a reactive handle for a suite of robust synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[3][4] We present detailed, field-proven protocols for the synthesis of diverse compound libraries intended for structure-activity relationship (SAR) studies and for the development of bespoke chemical probes, including fluorescently-labeled and radiolabeled analogues for advanced biological imaging and analysis.[][6]

Introduction: The Strategic Value of the Benzamide Core

Benzamide derivatives have demonstrated remarkable therapeutic utility, targeting a wide array of biological pathways implicated in oncology, central nervous system (CNS) disorders, and metabolic diseases.[1][7] Their success stems from the scaffold's ability to engage in key hydrogen bonding interactions and its synthetic tractability, which permits fine-tuning of physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.[8][9]

The subject of this guide, 4-Bromo-N-ethyl-3-methylbenzamide, serves as an ideal precursor for generating novel chemical entities. The aryl bromide functionality is a linchpin for modern synthetic chemistry, enabling the installation of a vast range of substituents at the C4 position. This allows for systematic exploration of the chemical space around the benzamide core, a critical step in any drug discovery or chemical biology campaign.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools for forging carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[10][11] The aryl bromide of our starting material is an excellent substrate for these transformations. The general catalytic cycle, initiated by the oxidative addition of the aryl bromide to a Pd(0) complex, is a foundational concept in this process.[4]

Below, we detail protocols for several key cross-coupling reactions, providing researchers with a validated toolkit for derivatization.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura reaction is a premier method for forming C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl structures commonly found in pharmaceuticals.[3] This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) and is prized for its mild conditions and the commercial availability of a vast library of boronic acids.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-N-ethyl-3-methylbenzamide (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst system. A common and effective system is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), to achieve a substrate concentration of 0.1 M.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-24 hours.

  • Work-up & Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Entry Arylboronic Acid Catalyst (mol%) Base Temp (°C) Time (h) Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃901285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃901280-90
3Pyridine-3-boronic acidPd(PPh₃)₄ (5)K₃PO₄1001865-75
42-Thiopheneboronic acidPd(PPh₃)₄ (3)K₂CO₃901070-85

Table 1: Representative Conditions for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Synthesis of Aryl Amine Derivatives

The Buchwald-Hartwig amination allows for the formation of C–N bonds, coupling the aryl bromide with a primary or secondary amine.[10] This reaction is fundamental for accessing aniline derivatives, which are key pharmacophores and versatile synthetic intermediates. The choice of ligand is critical for achieving high yields and broad substrate scope.

Protocol 2.2: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv.) to a dry Schlenk tube.

  • Substrate Addition: Add anhydrous toluene, followed by 4-Bromo-N-ethyl-3-methylbenzamide (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 100-110 °C with stirring.

  • Monitoring & Work-up: Monitor reaction progress by LC-MS. After completion (typically 12-24 hours), cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) and extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Entry Amine Catalyst System (mol%) Base Temp (°C) Time (h) Typical Yield (%)
1MorpholinePd₂(dba)₃ (1) / XPhos (2)NaOtBu1001680-95
2AnilinePd₂(dba)₃ (2) / XPhos (4)NaOtBu1102070-85
3BenzylaminePd₂(dba)₃ (1.5) / XPhos (3)NaOtBu1001875-90

Table 2: Representative Conditions for Buchwald-Hartwig Amination.

Crafting Biological Probes: Functional Derivatization

Beyond generating libraries for SAR screening, the 4-bromo-N-ethyl-3-methylbenzamide scaffold can be functionalized to create sophisticated tools for chemical biology research.

Fluorescent Labeling for Cellular Imaging

Fluorescently labeled small molecules are essential for visualizing biological processes and tracking molecular distribution in living cells.[][12] By conjugating a fluorophore to our core structure, we can create a probe to study its cellular uptake, localization, and target engagement via fluorescence microscopy.[13]

Protocol 3.1: Synthesis of a Fluorescent Probe via Sonogashira Coupling

The Sonogashira coupling reaction forms a C(sp²)–C(sp) bond between the aryl bromide and a terminal alkyne, providing a rigid linker to a fluorescent tag.[3][4] Many fluorophores are commercially available with terminal alkyne handles for this purpose.

  • Reagent Preparation: To a Schlenk tube under an inert atmosphere, add 4-Bromo-N-ethyl-3-methylbenzamide (1.0 equiv.), an alkyne-functionalized fluorophore (e.g., BODIPY-alkyne, 1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Solvent and Base: Add a degassed solvent such as tetrahydrofuran (THF) and a degassed amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC, protecting from light if the fluorophore is photolabile).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture. Re-dissolve the residue in dichloromethane (DCM) or ethyl acetate and wash with water and brine. Dry the organic layer and concentrate. Purify the fluorescent conjugate using flash column chromatography, taking care to minimize light exposure.

Radiolabeling for In Vivo Imaging and Biodistribution

Radiolabeling with positron-emitting isotopes like Fluorine-18 ([¹⁸F], t½ ≈ 110 min) enables non-invasive in vivo imaging with Positron Emission Tomography (PET).[6][14] PET studies are crucial in drug development for assessing pharmacokinetics and target engagement in living organisms. A common strategy for introducing [¹⁸F] is via nucleophilic substitution on a suitable precursor.

Protocol 3.2: Two-Step Protocol for [¹⁸F]-Radiolabeling

This protocol involves converting the stable bromo-compound into a more reactive precursor (a boronic ester) for subsequent radiofluorination.

Step A: Synthesis of Boronic Ester Precursor

  • Reaction Setup: In a microwave vial, combine 4-Bromo-N-ethyl-3-methylbenzamide (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv.), potassium acetate (KOAc, 3.0 equiv.), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%).

  • Solvent and Reaction: Add anhydrous 1,4-dioxane. Seal the vial and heat in a microwave reactor at 100-120 °C for 20-40 minutes.

  • Purification: After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify the resulting pinacol boronic ester by column chromatography.

Step B: Radiofluorination

Note: This procedure must be performed in a specialized radiochemistry facility with appropriate shielding and handling protocols.

  • [¹⁸F]-Fluoride Preparation: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge, eluted with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water, and azeotropically dried.

  • Labeling Reaction: To the dried [¹⁸F]K/K₂₂₂ complex, add a solution of the boronic ester precursor (2-5 mg) from Step A in a suitable solvent (e.g., tert-butanol or DMF).

  • Copper-Mediated Fluorination: Add a copper mediator (e.g., Cu(OTf)₂•py₄). Seal the reaction vial and heat at 100-130 °C for 15-20 minutes.

  • Purification: After cooling, the reaction mixture is quenched and purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the final [¹⁸F]-labeled tracer.

Experimental Workflows

The following diagrams illustrate the logical flow from the starting material to the generation of either a diverse library for screening or a specific biological probe.

G cluster_0 Workflow 1: Derivatization for SAR Screening start 4-Bromo-N-ethyl-3-methylbenzamide pd_coupling Parallel Synthesis via Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) start->pd_coupling purify Purification & Characterization (HPLC, LC-MS, NMR) pd_coupling->purify library Diverse Compound Library bioassay Biological Screening (e.g., Enzyme Assays, Cell Viability) library->bioassay purify->library sar Structure-Activity Relationship (SAR) Analysis bioassay->sar G cluster_1 Workflow 2: Synthesis of a Functional Probe start 4-Bromo-N-ethyl-3-methylbenzamide precursor Synthesis of Reactive Precursor (e.g., Alkyne, Boronic Ester) start->precursor conjugation Bioconjugation Reaction (e.g., Sonogashira, Radiofluorination) precursor->conjugation purify_probe Probe Purification & Validation (HPLC, MS, Functional Assay) conjugation->purify_probe probe Functional Probe (Fluorescent or Radiolabeled) application Biological Application (Cellular Imaging, PET Scan) probe->application purify_probe->probe

Caption: Workflow for the targeted synthesis of a biological probe.

Conclusion

4-Bromo-N-ethyl-3-methylbenzamide is a highly valuable and synthetically tractable starting material for drug discovery and chemical biology. The protocols detailed herein provide a robust and versatile platform for its derivatization. By leveraging the power of modern synthetic methods, particularly palladium-catalyzed cross-coupling, researchers can efficiently generate diverse libraries for biological screening or construct sophisticated chemical probes for in-depth mechanistic studies. The strategic application of these methods will undoubtedly accelerate the development of novel therapeutic agents and research tools based on the privileged benzamide scaffold.

References

  • BenchChem. (2025). The Discovery of Novel Benzamide Compounds: A Technical Guide for Therapeutic Innovation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUkE0gwKZrdK74kfy5Z6-aioX5APwq973X_gg3aCNy-NRAA13tIKv6g9SxzvhDpb-MTSnoyXSZ94uaGejkgdvd1f3EToKh_XoFZMZ6w1_wRQgW2EF4VbY1H004Nlprsr4Pzc9rSLSrleo7Q33sod-5gfeORN4LRYmD59D7W_6iExIFJXBFtSWMNET3hWbFESrxf-w5RXQMdWd9qml1k97wHls4yAsyxUNGwgeS5qJT5vu_rzQ=]
  • American Chemical Society. (2025). Tunable small-molecule fluorescent imaging agents for biological labeling. ACS Fall 2025. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyi9Os9y5CFQ1-MUeg1JtYQrPp1jsV-Q1QBEBg2VzyOQGQ_2xMJ6l2KVP3ctiZHJtv7a4s5Zi-wIcMceIc_gHB6ZO8dou6FXCB0qeewTDjDLG5PMA3oPtXGICV0EJMW1ebKcVk1bVgf8wsO08O4vYZehqvF_PFmmyADuayI8y-sKoFP5v0M-f7MSV3KHmwY7p2pLgVfjB6dHj-Z5N7B-DTq5878WCGowf4toLkp2vzQHY3BIurE2br8jPPL8A=]
  • Al-Yasari, A. Z., & Tautz, T. (n.d.). Advances in fluorescence labeling strategies for dynamic cellular imaging. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGau9b-rIPJvcYIFenqK-fI32Oia1FuY7wUpbwrSkZspkTsanXIScOzpbg_KleNO1YFG-xVoazKjHTqhrucEpr8381Oc2llK-fvcG8nNCgYcmyJYE8jgJ-fA-6-YfD0fxe6SU2dqjVmBYj-zo=]
  • BOC Sciences. (n.d.). Fluorescent Labeling of Small Molecules. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtG1DX_5NBe3UEMTsifw4EIMHvZJTh7n-KZRnNewpZFYLAB8VvqIqBqvAcIfzGf7BWqZQIiKOrVTjHv01Th-eUw9NZNsA-vgePEtZ7jcSG_aCuetoYXR9h20WY0nsUi3sFag6Cvk8nfOydFfJTxq_rzRx_ZjeBdbx_UqE_K796v_WojrhLDRw1uu7q1y-dWl0=]
  • Nolan, E. M., & Lippard, S. J. (n.d.). Fluorescent Probes and Labels for Cellular Imaging. PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOvxjcWwoiD8rBcEFSxDlOZs6ysuDESjh5cZ-jZJ6SrwdLnZs2Wb4xQ81enmXUqIKHpsARxOhpA_7Gjb-TMZeJA3VRZzCvLwsJY41oOkBZ09XZ4p4OrZIrkQv85J9nEFjJ8iaRiDXrCyNtxso=]
  • BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluorophenol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzJbxaQfoqtfotmh4cs9VrpkPnngINFCqwKWdKgK1jxib5AU57eAYG2CnVmVH_1KZESFhLHfaZL1delJTbAruNKDPmQrYGIYKHOkZZhkeJdnRp21P4q94JHrdd10J1eOBkKfiO0-PQgAR36okugdp6t5QNElU_3autYuzlp3jXZxKCfJjbWN-ZN4nO5VP4XInQID-JcFAkbWE0oOSR7qVGF8hkN7W5eWCBtKs7VOGykkTsLyTOLRn3VAdJUX6KUMHrow==]
  • Request PDF. (2025). 18F-Radiolabeling of Aromatic Compounds Using Triarylsulfonium Salts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXOajUo5xGnPTgGxWwD-O74rFKH8kvyXbMy-HFMAIkTS4jC8noDRhNcrByBgfm-VZyqxDtNg6xS1SPXMeQ_iSBD5UA4HHq055YW4g_e89J3j4-Kfb5ysbRlXtuIDIpM1afh_I2l1z8BiG25aB8DpUo97RK575ngz38o8c1qQ1_wYe5KLjhaAPUm070SZ2zMhuj1a5cT9JGlP4FVPO3yFpTGxdQGJdMR1evGynAiQ3BwCP3]
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLMSxeIakMSjaE9aRQCp6qnyTPNoemnasIj7PC5FX0Lh6RAAwVA3CCWUEX6v3sirr4AdL44IypyICT23mXfms7hkkCFYRSX1Jf9dI-xtA2rTbAeLsOcpEZbkLzQJ4Kw0jlYCsQmehiR2voCblPdYcNj3O2YyYStbfTS4uD0HSKjF62qq3B6OAlMf77Yxj8tmffMvTzoagb_wmq0ffpP71nyCnPdsLH_3oGxJT4NLd6Il8wyAZESdfbv4Rhlhb4CblgnTHcw2WSNVdRvo_yNoIie5bztQk=]
  • MDPI. (2024). Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLb4Oqc-vcxviAV9zNV9tp8vOx3fI_rJ9cshC6svYWKVUYqOVQicdnbizVMnbrRdpaRYn3iQYkv7xevd1F-QDJzyj8qjs756bJlkqIPGzUkDL5zX7ud-qdsixL9txd2ZFKKJgw]
  • ResearchGate. (2025). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEICIoqDZg6XsD-s4x1p-So2YHuFSfFPqdpRsYHloyZIMQyCd8Pmba7aNs-zV5Cjyx-DnNkyjkHcRJ7XwPsuJR9niOnwzQ3cKZosP8uqFAGp0Ui5Gom3TcsBB7g2hLj6sL7e8MPmMLk_DZy71M1KM8yXC_J0h8QGE4lA2-w9Y-_I5zdAWKM0gnFCS8BQZQXwAAC05FSco193nANjwEqPf_6R0673U2dL8wqhOj1eGDSkuJVJkNz2izqAEisAxnK7aOi32wOUA==]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbOp8M_voXj7PP7EPVr-uxu7vNXJ0icMxz3EVihjMYieVfszkNEoJdGbIyFimgvEwoYMXsbP25d3abj7Kwrh811uUXAyeOgBlCSt9wb0O2LVzjBqj_0wdvj5Mnx_4FiccV02B-OTPZImupu3DfcF7cljqtJTi0TqC6SQVdCNKqkKrJJTKpkZx6CTkNJ5inV_Q74W02iQLpPF2sX5WGgiUTGk38HhtA7n27zBamK3-PEJ0E68Tu]
  • Sharma, S., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd9urO0w_pOC4ski2NuTsjZ1cqpHmCG7IHFE3TANVgUju18maI-P01Zht1kes1S88KQxxX_Xba_9i7ttJwJSbKTGsm3Bbey2Uoz02zKPRX2NtB2y2MuQQdSf9lfDT8H9NWZrAV4dYPWKGFUIM=]
  • Royal Society of Chemistry. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE3t_NdoyBWSGRuGwDb7KBim5M3_aAu5Sb_VtRU6wx6pyVQ6p9AbrooTTWRTwzbV2aiRPBZ3VOWcZgp0b6sO8Y218-aaSKPogDAQCihV1d3LvqdaipDBle_LT5TwWeFcFQDIMBlGOcbWdtaKTuA4SjY15hHTdBiw2hd_bV]
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-N-phenylbenzenesulfonamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3jkgSpAlParTgMRBfqrf-sJaEAKdxEj0i6xWf0jHEqjUD_89XUb44X_P6HMFYa6YRlIR8hQJHeUXWNwhnSrodCB7gyyGGNo30KNyPvlSfB_OZ-eVoCBVVSyYKbuQVsB-Mk2haXRKFHjLInuxHT3I2bhidQJlrZGmnAdUUVl0M4gZVdapx0DlE9HWrca-iOfTCMkWMsE84asyQ7myiZQnMXWhw238zJpdX3WwHaaeejkjUKTmrtXLb1y10BmgD_DbZNd8eFoiZSTBh4GTXhce-V9s_E4yR]
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs4ULcG_qklb2fQHkxfUFOguTI4o8diDEkms9cTJo_IQPca2q1x2jNCthG1mL5IkDEFtjUYHdMhy4sXpcxZqzI_MljS-7CapC0FZ4bsFqteoaHfAaApNtbLt5gUyttl9U6DOVz67P_jJgWlO2fLOAQwzAof3TXQjQlwei2wN-VYVnjBFKeeEj9vazY3nIdnBjHq6VAmxux-S2H7BB9M4DuQgWB6Fcw9_ESf7QLrveT0fWqyBwzzh8irycNt-WD0AToo2Qdbu6ZDEbrnX41mX8F9DmkVzRIUP9gg9gxAL6uQLJNr8577fjz771b60PsX-zFAD52-2i6PGD19gr2HyholBk=]
  • BenchChem. (2025). Application Notes: Methods for Radiolabeling C₂₁H₁₅F₄N₃O₃S for In Vivo Studies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGad8pWAPYShPI4k53ZpJxXQuAn5PC3NCm-5hzHRjqPhZcLBssxLelFEOzmFVYp0akmKRi5vgrE1EHnyLBOIXGktDLKql79tpMSiwBqNtqa9W2aSEnjZVQ1D9RC6ogm4XaHiAauMRz4GGG9huvDVuuOoqVwuMnAQ_oOfU0dLZufl6Gmv-c9ko4Cfc-DRjzcYyO273PVcSKkxxbK_KDbbC-v5-jV3hmyZ3g=]
  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFryZwp_k9XySXtZX4DG2RUPA1OmAa5GTCoCl5rNC04C2YDD9K92kz1U55USfrybgIdOgrSihJLYCWX12e2H3uCKqTKQx5eEfMPGk2qJRubOHl1Bk3RQ2-pVQW9vNBLgR4=]
  • Alfa Cytology. (n.d.). Radiolabeling Techniques. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtOrJ7MogWuP-NyoiWQoe3sizmJV-W-wUJUJOg7QVZYlGVXZTrVjDVErBigPCDMeIq-VkGsIVzF6YQZ7QAH_uCpbVcaqmA5GH8Ci_2qTOKb6-zYZdDsCIY2kQseZk5GNZt9-i3CI77e-AYNnuyRRrA3Q==]

Sources

Application Notes and Protocols for the Synthesis and Reactions of 4-Bromo-N-ethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-N-ethyl-3-methylbenzamide is a versatile synthetic intermediate, poised for a significant role in the fields of medicinal chemistry, agrochemicals, and materials science. Its structure incorporates a brominated aromatic ring, which is a key functional group for a variety of palladium- and copper-catalyzed cross-coupling reactions. The presence of the N-ethyl-3-methylbenzamide moiety can influence the electronic properties of the aryl bromide and the overall physicochemical properties of the resulting coupled products. This application note provides a comprehensive guide to the synthesis of 4-Bromo-N-ethyl-3-methylbenzamide and detailed protocols for its application in several cornerstone cross-coupling reactions. The methodologies described herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of the isomeric compound 4-bromo-N-ethyl-N-methylbenzamide is provided below as a reference.[1] The properties of 4-Bromo-N-ethyl-3-methylbenzamide are expected to be similar.

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNOPubChem[1]
Molecular Weight 242.11 g/mol PubChem[1]
XLogP3 2.4PubChem[1]
Exact Mass 241.01023 DaPubChem[1]

Safety and Handling

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[2]

  • Reactivity: This compound may be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthesis of 4-Bromo-N-ethyl-3-methylbenzamide

The synthesis of 4-Bromo-N-ethyl-3-methylbenzamide is a two-step process commencing with the synthesis of the precursor, 4-Bromo-3-methylbenzoic acid, followed by an amide coupling reaction with ethylamine.

Part 1: Synthesis of 4-Bromo-3-methylbenzoic acid

This protocol is adapted from a known procedure for the synthesis of 4-Bromo-3-methylbenzoic acid.[3]

Reaction Scheme:

Synthesis_of_4_Bromo_3_methylbenzoic_acid reactant 4-Amino-3-methylbenzoic acid reagents 1. HBr, NaNO₂, H₂O, -2 °C 2. CuBr reactant->reagents product 4-Bromo-3-methylbenzoic acid reagents->product Sandmeyer Reaction

A schematic of the Sandmeyer reaction to produce 4-Bromo-3-methylbenzoic acid.

Materials:

  • 4-Amino-3-methylbenzoic acid

  • Hydrobromic acid (47% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

Protocol:

  • In a suitable reaction vessel, suspend 4-Amino-3-methylbenzoic acid in a mixture of deionized water and 47% hydrobromic acid.

  • Stir the suspension at room temperature for 1 hour, then cool the mixture to -2 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in deionized water, maintaining the temperature between -2 °C and 0 °C.

  • Stir the reaction mixture at this temperature for 1.5 hours to ensure complete diazotization.

  • In a separate vessel, prepare a suspension of copper(I) bromide in deionized water and hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide suspension.

  • Allow the reaction mixture to stir at room temperature for 1 hour, then heat to 70 °C for 1 hour to complete the reaction.

  • Cool the mixture to room temperature and collect the solid product by vacuum filtration.

  • Wash the solid with copious amounts of deionized water until the filtrate is neutral (pH 7).

  • Dry the product under vacuum to yield 4-Bromo-3-methylbenzoic acid.

Part 2: Amide Coupling to form 4-Bromo-N-ethyl-3-methylbenzamide

This is a general protocol for amide bond formation using a carbodiimide coupling agent.[4]

Reaction Scheme:

Amide_Coupling reactant1 4-Bromo-3-methylbenzoic acid reagents EDC, HOBt, DIPEA DMF, rt reactant1->reagents reactant2 Ethylamine reactant2->reagents product 4-Bromo-N-ethyl-3-methylbenzamide reagents->product

A schematic of the amide coupling reaction.

Materials:

  • 4-Bromo-3-methylbenzoic acid

  • Ethylamine (as a solution in THF or as a hydrochloride salt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Protocol:

  • To a solution of 4-Bromo-3-methylbenzoic acid in anhydrous DMF, add EDC and HOBt.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add ethylamine (or ethylamine hydrochloride and an additional equivalent of DIPEA) to the reaction mixture, followed by DIPEA.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 4-Bromo-N-ethyl-3-methylbenzamide.

Cross-Coupling Reactions of 4-Bromo-N-ethyl-3-methylbenzamide

The bromine atom on the aromatic ring of 4-Bromo-N-ethyl-3-methylbenzamide serves as a versatile handle for various palladium- and copper-catalyzed cross-coupling reactions. Below are representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann type reactions. These protocols are based on general procedures for aryl bromides and may require optimization for this specific substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.[5]

Reaction Scheme:

Suzuki_Coupling reactant1 4-Bromo-N-ethyl-3-methylbenzamide reagents Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 90 °C reactant1->reagents reactant2 Arylboronic acid reactant2->reagents product 4-Aryl-N-ethyl-3-methylbenzamide reagents->product

A schematic of the Suzuki-Miyaura coupling reaction.

Materials:

  • 4-Bromo-N-ethyl-3-methylbenzamide

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

Protocol:

  • In a reaction vessel, combine 4-Bromo-N-ethyl-3-methylbenzamide, the arylboronic acid, and potassium carbonate.

  • Add toluene and deionized water to the vessel.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction to 90 °C and stir overnight under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[6][7]

Reaction Scheme:

Buchwald_Hartwig_Amination reactant1 4-Bromo-N-ethyl-3-methylbenzamide reagents Pd₂(dba)₃, Xantphos, NaOtBu Toluene, 100 °C reactant1->reagents reactant2 Amine (R₂NH) reactant2->reagents product 4-(Dialkylamino)-N-ethyl-3-methylbenzamide reagents->product

A schematic of the Buchwald-Hartwig amination reaction.

Materials:

  • 4-Bromo-N-ethyl-3-methylbenzamide

  • A primary or secondary amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Protocol:

  • To a dry reaction vessel under an inert atmosphere, add Pd₂(dba)₃ and Xantphos.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add 4-Bromo-N-ethyl-3-methylbenzamide, the amine, and sodium tert-butoxide.

  • Heat the reaction mixture to 100 °C and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[8]

Reaction Scheme:

Sonogashira_Coupling reactant1 4-Bromo-N-ethyl-3-methylbenzamide reagents Pd(PPh₃)₂Cl₂, CuI, Et₃N THF, rt reactant1->reagents reactant2 Terminal Alkyne reactant2->reagents product 4-(Alkynyl)-N-ethyl-3-methylbenzamide reagents->product

A schematic of the Sonogashira coupling reaction.

Materials:

  • 4-Bromo-N-ethyl-3-methylbenzamide

  • A terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Protocol:

  • To a solution of 4-Bromo-N-ethyl-3-methylbenzamide and the terminal alkyne in anhydrous THF, add triethylamine.

  • Degas the solution with argon or nitrogen for 15 minutes.

  • Add Pd(PPh₃)₂Cl₂ and CuI to the reaction mixture.

  • Stir the reaction at room temperature overnight under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, filter the reaction mixture through Celite and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the product by flash column chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of carbon-nitrogen or carbon-oxygen bonds.[9]

Reaction Scheme:

Ullmann_Condensation reactant1 4-Bromo-N-ethyl-3-methylbenzamide reagents CuI, L-proline, K₂CO₃ DMSO, 110 °C reactant1->reagents reactant2 Amide or Alcohol reactant2->reagents product 4-(Amido/Alkoxy)-N-ethyl-3-methylbenzamide reagents->product

A schematic of the Ullmann condensation reaction.

Materials:

  • 4-Bromo-N-ethyl-3-methylbenzamide

  • An amide or alcohol (e.g., benzamide or phenol)

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Protocol:

  • In a reaction vessel, combine CuI, L-proline, and potassium carbonate.

  • Add 4-Bromo-N-ethyl-3-methylbenzamide and the amide or alcohol.

  • Add anhydrous DMSO and heat the reaction mixture to 110 °C overnight under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Characterization of Products

The successful synthesis of 4-Bromo-N-ethyl-3-methylbenzamide and its cross-coupling products should be confirmed by standard analytical techniques.

Expected Spectroscopic Data for 4-Bromo-N-ethyl-3-methylbenzamide:

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons, the ethyl group (a quartet and a triplet), and the methyl group on the aromatic ring (a singlet). The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR: The spectrum should show the expected number of signals for the aromatic carbons, the carbonyl carbon, the ethyl group carbons, and the methyl group carbon.

  • IR Spectroscopy: Characteristic peaks for the N-H stretch (if a secondary amide), C=O stretch (amide I band), and C-N stretch (amide II band) are expected.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated exact mass, along with a characteristic isotopic pattern for a bromine-containing compound.

Representative Spectroscopic Data for a Similar Compound (4-Bromo-N-methylbenzamide): [10]

  • ¹H NMR (300 MHz, CDCl₃): δ 7.44-7.64 (m, 4H), 6.24 (bs, 1H), 2.92 (d, 3H, J = 4.8 Hz).

  • ¹³C NMR (75 MHz, CDCl₃): δ 168.3, 134.6, 131.4, 128.6, 126.9, 26.9.

Conclusion

4-Bromo-N-ethyl-3-methylbenzamide is a valuable building block for the synthesis of a diverse range of complex organic molecules. The protocols detailed in this application note provide a solid foundation for the preparation of this intermediate and its subsequent use in a variety of powerful cross-coupling reactions. Researchers are encouraged to use these methods as a starting point and to optimize conditions as needed for their specific applications.

References

  • Zubrick, J. W. Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. [Link]

  • PubChem. Benzamide, 4-bromo-N-ethyl-N-methyl- | C10H12BrNO | CID 43243413. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • PrepChem.com. Synthesis of 4-(bromo-methyl)benzoic acid methyl ester. [Link]

  • National Center for Biotechnology Information. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Yamamoto, T., & Kurata, Y. Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine. Canadian Journal of Chemistry, 61(1), 86-91. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS Publications. A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • PubChem. 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113. [Link]

  • SpectraBase. Benzamide, 4-bromo-N-ethyl-N-3-methylbutyl- - Optional[13C NMR]. [Link]

  • SpectraBase. N-(4-Bromo-phenyl)-4-ethyl-benzamide - Optional[Vapor Phase IR] - Spectrum. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Syntheses. 2-bromo-3-methylbenzoic acid. [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic letters, 10(17), 3793–3796. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • ResearchGate. Table 2 . The Suzuki-Miyaura cross-coupling reactions of aryl bromides.... [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • HKMU Scholars. Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. [Link]

  • National Institute of Standards and Technology. Benzamide, 4-bromo-N-(1-naphthyl)-. [Link]

  • Wipf Group. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]

  • PubChem. 4-Bromo-N-(1-ethylpropyl)-3-methylbenzamide | C13H18BrNO | CID 112705658. [Link]

  • Journal of the American Chemical Society. Suzuki−Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • ResearchGate. Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc) 2 /7a.. [Link]

  • National Center for Biotechnology Information. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]

  • National Institute of Standards and Technology. Benzamide, m-bromo-. [Link]

  • Diva-Portal.org. Catalytic amide formation from non-activated carboxylic acids and amines.. [Link]

  • National Center for Biotechnology Information. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]

  • PubChem. N-Ethyl-N-methyl-benzamide | C10H13NO | CID 527045. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-N-ethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Substituted Benzamides in Modern Chemistry

N-substituted benzamides are a cornerstone of contemporary organic and medicinal chemistry. Their prevalence in pharmaceuticals, agrochemicals, and materials science stems from the stability of the amide bond and the diverse functionalities that can be incorporated into the aromatic ring and the N-substituents. 4-Bromo-N-ethyl-3-methylbenzamide is a key intermediate, offering multiple points for further chemical modification. The bromine atom can participate in a variety of cross-coupling reactions, the methyl group can be a site for further functionalization, and the ethylamide moiety can influence the molecule's physical and biological properties. The development of a robust, scalable, and safe synthesis for this compound is therefore of significant interest to researchers and professionals in drug development and chemical manufacturing.

This guide provides a detailed, two-step protocol for the large-scale synthesis of 4-Bromo-N-ethyl-3-methylbenzamide, starting from commercially available 4-bromo-3-methylbenzoic acid. The experimental choices are explained in depth to provide a clear understanding of the underlying chemical principles and safety considerations.

Synthetic Strategy: A Two-Step Approach to 4-Bromo-N-ethyl-3-methylbenzamide

The synthesis of 4-Bromo-N-ethyl-3-methylbenzamide is efficiently achieved through a two-step process:

  • Step 1: Acyl Chloride Formation. The starting material, 4-bromo-3-methylbenzoic acid, is converted to its more reactive acyl chloride derivative, 4-bromo-3-methylbenzoyl chloride, using thionyl chloride.

  • Step 2: Amidation. The crude 4-bromo-3-methylbenzoyl chloride is then reacted with ethylamine under Schotten-Baumann conditions to yield the final product, 4-Bromo-N-ethyl-3-methylbenzamide.[1][2][3][4][5][6][7]

This approach is advantageous for large-scale synthesis due to the high reactivity of the acyl chloride intermediate, which typically leads to high yields in the subsequent amidation step.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation (Schotten-Baumann) A 4-Bromo-3-methylbenzoic Acid B 4-Bromo-3-methylbenzoyl Chloride A->B SOCl2, cat. DMF D 4-Bromo-N-ethyl-3-methylbenzamide B->D C Ethylamine (aq) C->D NaOH (aq), Organic Solvent

Caption: Synthetic pathway for 4-Bromo-N-ethyl-3-methylbenzamide.

PART 1: Experimental Protocols and Data

Materials and Equipment
Reagent/MaterialGradeSupplier
4-Bromo-3-methylbenzoic acid≥98%Commercially Available
Thionyl chloride (SOCl₂)≥99%Commercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
TolueneAnhydrousCommercially Available
Ethylamine solution~70% in waterCommercially Available
Sodium hydroxide (NaOH)Pellets, ≥97%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Sodium chloride (NaCl)ACS GradeCommercially Available
Anhydrous magnesium sulfate (MgSO₄)GranularCommercially Available
HexanesACS GradeCommercially Available
Ethyl acetateACS GradeCommercially Available

Equipment:

  • Large-volume, jacketed glass reactor with overhead stirrer, reflux condenser, and dropping funnel.

  • Temperature control unit (heating/cooling circulator).

  • Scrubber system for acidic gases (NaOH solution).

  • Large-scale rotary evaporator.

  • Filtration apparatus (Büchner funnel or filter press).

  • Drying oven.

Step 1: Large-Scale Synthesis of 4-Bromo-3-methylbenzoyl Chloride

Expertise & Experience: The Rationale Behind the Acyl Chloride Formation Protocol

The conversion of a carboxylic acid to an acyl chloride is a classic transformation. Thionyl chloride is the reagent of choice for large-scale applications due to its cost-effectiveness and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture and neutralized in a scrubber.[3][8][9] The addition of a catalytic amount of N,N-dimethylformamide (DMF) is crucial for this reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent than thionyl chloride itself, thus accelerating the reaction. Anhydrous conditions are essential to prevent the hydrolysis of thionyl chloride and the product acyl chloride. Toluene is a suitable solvent as it is relatively non-polar and has a boiling point that allows for effective reflux without requiring excessively high temperatures.

Protocol:

  • Reactor Setup: In a well-ventilated fume hood, set up a dry, jacketed glass reactor equipped with an overhead stirrer, a reflux condenser connected to a gas outlet leading to a sodium hydroxide scrubber, a temperature probe, and a dropping funnel.

  • Charging the Reactor: Charge the reactor with 4-bromo-3-methylbenzoic acid (1.0 eq.) and anhydrous toluene (approx. 2 L per mole of carboxylic acid).

  • Initiation: Begin stirring the suspension and add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.05 eq.).

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5 eq.) to the stirred suspension via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the internal temperature below 40°C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 4-bromo-3-methylbenzoyl chloride is obtained as an oil or low-melting solid and is typically used in the next step without further purification.

Side Reaction Considerations: Prolonged heating or the use of a large excess of thionyl chloride can lead to side reactions, including chlorination of the methyl group.[2] Therefore, monitoring the reaction and using a moderate excess of thionyl chloride is recommended.

Step 2: Large-Scale Synthesis of 4-Bromo-N-ethyl-3-methylbenzamide

Expertise & Experience: The Rationale Behind the Schotten-Baumann Amidation Protocol

The Schotten-Baumann reaction is a highly effective method for forming amides from acyl chlorides and amines.[1][2][3][4][5][6][7] It is particularly well-suited for large-scale synthesis because it is typically fast, high-yielding, and can be performed under relatively mild conditions. The use of a two-phase system (an organic solvent and water) is a key feature. The acyl chloride resides in the organic phase, while the base (sodium hydroxide) is in the aqueous phase. This setup minimizes the hydrolysis of the acyl chloride, as the reaction with the more nucleophilic amine is significantly faster. The base in the aqueous phase serves to neutralize the HCl produced during the reaction, driving the equilibrium towards the product and preventing the protonation of the amine, which would render it non-nucleophilic. Dichloromethane is a common choice for the organic solvent due to its ability to dissolve the acyl chloride and the final amide product.

Protocol:

  • Reactor Setup: Use the same reactor setup as in Step 1, ensuring it is clean and dry.

  • Charging the Reactor: In the reactor, prepare a solution of ethylamine (2.0 eq.) in water (approx. 3 L per mole of acyl chloride) and cool it to 0-5°C using a cooling circulator. Add sodium hydroxide (2.2 eq.) to the aqueous ethylamine solution and stir until it dissolves, maintaining the temperature below 10°C.

  • Addition of Acyl Chloride: Dissolve the crude 4-bromo-3-methylbenzoyl chloride (1.0 eq.) from Step 1 in dichloromethane (DCM) (approx. 2 L per mole of acyl chloride). Add this solution dropwise to the vigorously stirred, cold aqueous ethylamine solution over 1-2 hours, ensuring the internal temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up:

    • Stop the stirring and allow the layers to separate.

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer with DCM (2 x 1 L per mole of acyl chloride).

    • Combine all organic layers and wash with 1 M HCl (to remove any remaining ethylamine), followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Bromo-N-ethyl-3-methylbenzamide.

  • Purification: The crude product can be purified by recrystallization. A mixture of ethyl acetate and hexanes is a good starting point for a suitable solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum.

PART 2: Safety, Characterization, and References

Safety Precautions
  • Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to produce toxic gases (HCl and SO₂).[8][9] All manipulations must be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield, is mandatory. An emergency shower and eyewash station should be readily accessible. Waste containing thionyl chloride should be handled according to institutional safety protocols.

  • Ethylamine: Ethylamine is a flammable and corrosive liquid with a strong ammonia-like odor. It can cause severe skin and eye irritation. Handle in a well-ventilated area and wear appropriate PPE.

  • Sodium Hydroxide: Sodium hydroxide is a corrosive solid. Avoid contact with skin and eyes.

Characterization of 4-Bromo-N-ethyl-3-methylbenzamide

The final product should be characterized to confirm its identity and purity. The following are expected analytical data based on the structure and data from similar compounds.

TestExpected Result
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
¹H NMR Expected signals for aromatic protons, the ethyl group (a quartet and a triplet), and the methyl group (a singlet).
¹³C NMR Expected signals for the carbonyl carbon, aromatic carbons, and the carbons of the ethyl and methyl groups.
IR Spectroscopy Characteristic peaks for N-H stretching, C=O stretching (amide I), and N-H bending (amide II).
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of C₁₀H₁₂BrNO.
References
  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Retrieved from [Link]

  • RSC Publishing. (2022). Reaction Chemistry & Engineering. Retrieved from [Link]

  • YouTube. (2021). Acids to Acyl Chlorides, Part 1. Retrieved from [Link]

  • YouTube. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved from [Link]

  • ChemTube3D. Acid Chloride Formation - Thionyl Chloride. Retrieved from [Link]

  • Grokipedia. Schotten–Baumann reaction. Retrieved from [Link]

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

  • Wikipedia. Schotten–Baumann reaction. Retrieved from [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Cambridge University Press. Schotten-Baumann Reaction. Retrieved from [Link]

  • ResearchGate. Syntheses of 4-bromo-3-methoxybenzoyl chloride (5c). Retrieved from [Link]

  • ResearchGate. (PDF) 4-Bromo-N-(2-nitrophenyl)benzamide. Retrieved from [Link]

  • Organic Syntheses. Benzoyl chloride, 4-pentyl-. Retrieved from [Link]

  • PubChem. 4-Bromo-N-(1-ethylpropyl)-3-methylbenzamide. Retrieved from [Link]

  • PubChem. 4-Bromo-N-methylbenzamide. Retrieved from [Link]

  • The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

  • Organic Syntheses. Acetic acid, benzoyl-, ethyl ester. Retrieved from [Link]

  • Pharmaffiliates. N-Benzyl 4-bromo-3-methylbenzamide. Retrieved from [Link]

Sources

Application Notes and Protocols: 4-Bromo-N-ethyl-3-methylbenzamide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-N-ethyl-3-methylbenzamide

4-Bromo-N-ethyl-3-methylbenzamide is a bespoke chemical scaffold that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its unique trifunctional nature, featuring a reactive aryl bromide, a directing methyl group, and a modifiable N-ethylamide moiety, offers a strategic advantage in the construction of diverse molecular architectures. The bromine atom acts as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, alkyl, and amino groups. The meta-directing methyl group and the para-positioned amide provide steric and electronic influence that can be exploited for regioselective transformations. This combination of functionalities makes 4-Bromo-N-ethyl-3-methylbenzamide a valuable building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science, where the precise assembly of substituted aromatic systems is paramount.

I. Synthesis of 4-Bromo-N-ethyl-3-methylbenzamide

The reliable synthesis of 4-Bromo-N-ethyl-3-methylbenzamide is the foundational step for its application as a building block. A robust and scalable method involves the amidation of 4-bromo-3-methylbenzoic acid. This can be efficiently achieved through the activation of the carboxylic acid, for instance, by conversion to the corresponding acyl chloride, followed by reaction with ethylamine.

Protocol 1: Synthesis via Acyl Chloride Intermediate

This two-step protocol offers a high-yielding and straightforward route to the desired benzamide.

Step 1: Synthesis of 4-bromo-3-methylbenzoyl chloride

4-bromo-3-methylbenzoic acid is converted to its more reactive acyl chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

  • Materials:

    • 4-bromo-3-methylbenzoic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Anhydrous Dichloromethane (DCM) or Toluene

    • Dimethylformamide (DMF) (catalytic)

  • Procedure:

    • To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-bromo-3-methylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amidation with Ethylamine

The freshly prepared 4-bromo-3-methylbenzoyl chloride is then reacted with ethylamine to form the target amide.

  • Materials:

    • Crude 4-bromo-3-methylbenzoyl chloride

    • Ethylamine (solution in THF or as a gas)

    • Triethylamine (TEA) or Pyridine

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the crude 4-bromo-3-methylbenzoyl chloride in anhydrous DCM and cool the solution to 0 °C.

    • In a separate flask, prepare a solution of ethylamine (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Slowly add the ethylamine solution to the acyl chloride solution at 0 °C.

    • Allow the reaction to stir at room temperature for 2-3 hours.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to afford 4-Bromo-N-ethyl-3-methylbenzamide as a solid.

G cluster_0 Synthesis of 4-Bromo-N-ethyl-3-methylbenzamide A 4-bromo-3-methylbenzoic acid B 4-bromo-3-methylbenzoyl chloride A->B SOCl₂, cat. DMF C 4-Bromo-N-ethyl-3-methylbenzamide B->C Ethylamine, TEA G cluster_1 Suzuki-Miyaura Coupling Workflow Reactants 4-Bromo-N-ethyl-3-methylbenzamide + Arylboronic Acid Catalyst Pd(0) Catalyst + Ligand + Base Reactants->Catalyst Combine in Solvent Reaction Reaction at 80-100 °C Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product

Troubleshooting & Optimization

improving yield of 4-Bromo-N-ethyl-3-methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Synthesis of 4-Bromo-N-ethyl-3-methylbenzamide >

Introduction

Welcome to the technical support guide for the synthesis of 4-Bromo-N-ethyl-3-methylbenzamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols for this specific amide bond formation. The synthesis of N-substituted benzamides is a fundamental transformation in medicinal chemistry and materials science. However, achieving high yield and purity can be challenging. This guide provides a structured approach to overcoming common obstacles by explaining the chemical principles behind each step.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 4-Bromo-N-ethyl-3-methylbenzamide?

A1: The most prevalent method is the coupling of 4-bromo-3-methylbenzoic acid with ethylamine using a coupling reagent.[1] This approach avoids the harsh conditions associated with forming an acyl chloride intermediate. The choice of coupling reagent is critical and depends on factors like scale, cost, and the need to avoid specific side reactions.[2][3]

Q2: What are the critical reaction parameters to control for a successful synthesis?

A2: Several parameters are crucial for maximizing yield and purity:

  • Anhydrous Conditions: The presence of water can hydrolyze the activated carboxylic acid intermediate, leading to the starting material's recovery and reduced yield.[4] It is essential to use dry solvents and reagents.

  • Temperature: While many amide couplings proceed at room temperature, some may require gentle heating to overcome activation energy barriers, especially with sterically hindered substrates.[4] However, excessive heat can promote side reactions.

  • Stoichiometry and Order of Addition: The ratio of reactants is critical. Typically, a slight excess of the amine and coupling reagent is used. The order of addition, particularly with aminium/uronium salt reagents like HATU, is important to prevent the formation of guanidinium byproducts.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] TLC allows for a quick visual assessment of the consumption of starting materials (the carboxylic acid) and the formation of the product (the amide). LC-MS provides more definitive evidence of product formation by confirming its mass.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of 4-Bromo-N-ethyl-3-methylbenzamide.

Problem: Low or No Product Yield

Q1: I've set up the reaction, but TLC/LC-MS analysis shows little to no formation of the desired amide. What are the likely causes?

A1: Low or no product yield in an amide coupling reaction typically points to one of several issues:

  • Inefficient Carboxylic Acid Activation: The first step of the reaction is the activation of 4-bromo-3-methylbenzoic acid by the coupling reagent.[5] If the coupling reagent is old, has been improperly stored, or is simply not potent enough for the substrate, activation will be incomplete.[4]

  • Amine Deactivation: Ethylamine is a basic nucleophile. If the reaction medium is acidic, the amine can be protonated to form an ammonium salt. This salt is not nucleophilic and will not react with the activated carboxylic acid.[4]

  • Presence of Water: As mentioned in the FAQs, water can compete with the amine as a nucleophile, leading to the hydrolysis of the activated intermediate back to the starting carboxylic acid.[4]

  • Steric Hindrance: While 4-bromo-3-methylbenzoic acid and ethylamine are not exceptionally bulky, steric hindrance can sometimes slow down reactions.[4]

Q2: My analysis shows a significant amount of unreacted 4-bromo-3-methylbenzoic acid. How can I improve the conversion rate?

A2: To drive the reaction to completion, consider the following strategies:

  • Change the Coupling Reagent: If you are using a standard carbodiimide like DCC or EDC alone, the reaction may be sluggish. Switching to a more powerful aminium/uronium salt-based reagent like HATU often leads to higher yields and faster reaction times.[6] HATU is particularly effective for more challenging couplings.[6][7]

  • Use an Additive: If you are using a carbodiimide reagent like DCC or EDC, the addition of 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is highly recommended.[5][8] These additives react with the initial O-acylisourea intermediate to form a more stable active ester, which is less prone to side reactions and reacts efficiently with the amine.[5]

  • Optimize the Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is often added to the reaction.[4] Its role is to neutralize any acid formed during the reaction, preventing the protonation and deactivation of the ethylamine. Ensure you are using an adequate amount (typically 2-3 equivalents).

Problem: Formation of Impurities

Q1: I've obtained the product, but my NMR or LC-MS shows significant impurities. What are the common side products in this type of reaction?

A1: The nature of the impurities often depends on the coupling reagent used:

  • Carbodiimide-Based Reagents (DCC, EDC): A common side product is the N-acylurea. This forms when the highly reactive O-acylisourea intermediate rearranges instead of reacting with the amine.[8][9] This byproduct can be difficult to remove. The use of additives like HOBt significantly suppresses this side reaction.[8] Another byproduct is the urea derivative of the carbodiimide (e.g., dicyclohexylurea, DCU, from DCC), which can sometimes be challenging to remove from the final product.

  • HATU/HBTU: While generally cleaner, these reagents can react with the amine if the order of addition is incorrect, forming a guanidinium byproduct. The carboxylic acid should be pre-activated with HATU before the amine is added.

Q2: How can I minimize the formation of these byproducts?

A2: Minimizing side reactions requires careful control of the reaction conditions:

  • Pre-activation: For aminium/uronium reagents like HATU, allow the carboxylic acid, HATU, and a base (like DIPEA) to stir for a few minutes before adding the ethylamine. This ensures the formation of the active ester before the amine is introduced.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can sometimes reduce the rate of side reactions relative to the desired amide formation.[4]

  • Purification of Reagents: Ensure your starting materials and solvents are pure and anhydrous. Impurities in the starting carboxylic acid or amine can lead to a complex product mixture.

Problem: Difficult Purification

Q1: The crude product is an oil and is difficult to crystallize. What are my options for purification?

A1: When crystallization is not feasible, column chromatography is the most effective alternative.[10][11] For N-substituted benzamides, a silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective. The polarity of the eluent system can be fine-tuned based on TLC analysis.

Q2: I am struggling to remove the urea byproduct (e.g., DCU) from my product.

A2: Dicyclohexylurea (DCU), the byproduct of DCC, is notoriously insoluble in many common organic solvents and can often be removed by filtration. If it remains in the product, changing the reaction solvent to one where DCU is less soluble (like dichloromethane) can help. For EDC, the urea byproduct is water-soluble and can be easily removed with an aqueous workup.[12][13] This is a significant advantage of using EDC over DCC.[12]

Data Summary and Reagent Comparison

Choosing the right coupling reagent is a critical decision. The following table provides a comparison of common choices for the synthesis of 4-Bromo-N-ethyl-3-methylbenzamide.

Coupling ReagentAdditiveTypical YieldKey AdvantagesKey Disadvantages
DCC HOBtGood-ExcellentLow costDCU byproduct can be difficult to remove; potential for N-acylurea formation.[7]
EDC HOBt/NHSGood-ExcellentWater-soluble urea byproduct, easy workup.[5]Higher cost than DCC; unstable O-acylisourea intermediate.[5]
HATU None requiredExcellentHigh efficiency, fast reaction rates, low racemization risk.[6][7]High cost; requires careful handling.[6]

Visualizing the Workflow

A clear understanding of the experimental sequence is vital for success. The following diagram illustrates a typical workflow for the synthesis and purification of 4-Bromo-N-ethyl-3-methylbenzamide.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_acid Dissolve 4-bromo-3-methylbenzoic acid in anhydrous solvent (e.g., DCM/DMF) prep_reagents Add coupling reagent (e.g., EDC/HOBt or HATU) and base (e.g., DIPEA) prep_acid->prep_reagents Pre-activation prep_amine Add Ethylamine prep_reagents->prep_amine react Stir at Room Temperature Monitor by TLC/LC-MS prep_amine->react workup_quench Quench reaction (e.g., with water or NH4Cl) react->workup_quench Upon completion workup_extract Extract with organic solvent (e.g., Ethyl Acetate) workup_quench->workup_extract workup_wash Wash organic layer (e.g., with dilute acid, base, brine) workup_extract->workup_wash workup_dry Dry over Na2SO4 and concentrate workup_wash->workup_dry purify Purify by Silica Gel Column Chromatography workup_dry->purify characterize Characterize pure product (NMR, MS, etc.) purify->characterize

General workflow for synthesis and purification.

The following decision tree can help diagnose and solve issues related to low product yield.

G start_node Low Yield Observed q1 Is starting acid consumed? start_node->q1 Start Troubleshooting question_node question_node action_node action_node end_node Problem Solved q2 Is coupling reagent active & anhydrous? q1->q2 No q3 Are side products observed? q1->q3 Yes a1 Use fresh, anhydrous coupling reagent and solvent q2->a1 No a2 Switch to a stronger coupling reagent (e.g., HATU) q2->a2 Yes a1->end_node Re-run a2->end_node Re-run a3 Add HOBt/NHS if using carbodiimide. Optimize temperature and order of addition. q3->a3 Yes a4 Check for product loss during workup/purification. Optimize extraction pH. q3->a4 No a3->end_node Re-run end_node2 Problem Solved a4->end_node2 Re-evaluate

Decision tree for troubleshooting low yield.

Detailed Experimental Protocols

Protocol 1: EDC/HOBt Mediated Synthesis

This protocol is a robust and cost-effective method for the synthesis of 4-Bromo-N-ethyl-3-methylbenzamide.

Materials:

  • 4-bromo-3-methylbenzoic acid

  • Ethylamine (e.g., 2.0 M solution in THF or 70% in water)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup and purification reagents.

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-3-methylbenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM or DMF.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, prepare a solution of ethylamine (1.2 eq) and DIPEA (2.5 eq) in the reaction solvent.

  • Add the ethylamine/DIPEA solution dropwise to the activated acid mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.[4]

  • Upon completion, quench the reaction by adding water.[4]

  • Extract the product with ethyl acetate or DCM.[4]

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (Hexane/Ethyl Acetate gradient) to yield pure 4-Bromo-N-ethyl-3-methylbenzamide.

Protocol 2: HATU Mediated Synthesis

This protocol is recommended for faster reaction times and potentially higher yields, especially if Protocol 1 is not efficient.

Materials:

  • 4-bromo-3-methylbenzoic acid

  • Ethylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • Anhydrous DMF

  • Standard workup and purification reagents.

Procedure:

  • In a flask under an inert atmosphere, dissolve 4-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add ethylamine (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated LiCl solution (to remove DMF), followed by 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to obtain the final product.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (2009). Amide bond formation: Beyond the myth of coupling reagents. Retrieved from [Link]

  • Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]

  • Reddit. (2021). Purification of N-benzylbenzamides. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • Reddit. (2022). Amide coupling help. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of N-substituted aminobenzaldehydes.
  • MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Binding Properties of the Fluorinated Substituted Benzamide [3H]NCQ 115, a New Selective Dopamine D2 Receptor Ligand. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(bromo-methyl)benzoic acid methyl ester. Retrieved from [Link]

  • MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]

  • ResearchGate. (2022). Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. Retrieved from [Link]

  • Science and Education Publishing. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Retrieved from [Link]

  • YouTube. (2014). How to Make Amides: Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

Sources

Technical Support Center: Purification of 4-Bromo-N-ethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive resource for troubleshooting the purification of 4-Bromo-N-ethyl-3-methylbenzamide. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to address common challenges encountered during the isolation and purification of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of 4-Bromo-N-ethyl-3-methylbenzamide, providing a foundational understanding of its properties and the challenges they may present.

Q1: What are the most likely impurities in a crude sample of 4-Bromo-N-ethyl-3-methylbenzamide?

The impurity profile is highly dependent on the synthetic route. However, common impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • 4-Bromo-3-methylbenzoic acid: If the synthesis proceeds via activation of the carboxylic acid.

    • An acyl chloride (e.g., 4-bromo-3-methylbenzoyl chloride): If using the acid chloride route.[1]

    • Ethylamine: The amine starting material.

  • Side-Reaction Products:

    • Diacylated amine: Formation of a tertiary amide if a secondary amine is present as an impurity in the ethylamine source.

    • Over-brominated species: If the bromination of the toluene precursor is not well-controlled, di- or tri-brominated impurities may be present.

    • Positional Isomers: Depending on the synthetic strategy for the substituted benzoic acid, other isomers (e.g., 2-bromo- or 5-bromo- isomers) could be present.

  • Reagents and Catalysts:

    • Coupling reagents (e.g., DCC, EDC) and their byproducts (e.g., DCU - dicyclohexylurea).[][3]

    • Bases used in the reaction (e.g., triethylamine, pyridine).[]

Q2: My crude product is an oil or a waxy solid. How can I induce crystallization?

Oiling out during crystallization is a common issue, especially with N-substituted benzamides which may have lower melting points than their primary amide counterparts.[4] Here are several strategies:

  • Slow Cooling: Ensure the solution cools slowly to room temperature before moving to an ice bath. Rapid cooling often promotes oiling.[5]

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.[5]

  • Solvent Adjustment: If the compound is too soluble, you may need to either reduce the volume of the primary solvent or add an anti-solvent dropwise to the cooled solution until turbidity persists.

Q3: What are suitable solvent systems for the recrystallization of 4-Bromo-N-ethyl-3-methylbenzamide?

For N-substituted benzamides, a good starting point is a single solvent like ethanol or a binary solvent system such as ethyl acetate/hexanes or acetone/water.[4][5] The ideal system will have the crude product be soluble in the hot solvent and insoluble in the cold solvent.[4] Experimentation with different solvent polarities is key.

Solvent SystemPolarity Index (Primary Solvent)Rationale
Ethanol/Water5.2Good for moderately polar compounds. Water acts as an anti-solvent.
Ethyl Acetate/Hexanes4.4A versatile system for a wide range of polarities. Hexanes reduce the polarity to induce precipitation.
Dichloromethane/Hexanes3.1Useful if the compound is highly soluble in ethyl acetate.
Acetone/Water5.1Similar to ethanol/water, but acetone has a lower boiling point.
Q4: How can I effectively remove colored impurities from my product?

Colored impurities often arise from side reactions during synthesis.

  • Activated Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can adsorb these chromophoric byproducts.[4]

    • Caution: Use charcoal sparingly as it can also adsorb the desired product, leading to lower yields.[4] Perform a hot filtration to remove the charcoal before allowing the solution to cool.[5]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific purification challenges.

Issue 1: Persistent Presence of Starting Materials After Initial Purification

If TLC or NMR analysis indicates the presence of unreacted starting materials after a single purification step, a more rigorous approach is needed.

Workflow for Removing Starting Materials

start Crude Product with Starting Materials wash Aqueous Workup: - Dilute HCl wash (removes ethylamine) - Dilute NaHCO3 wash (removes acidic starting materials) start->wash recrystallization Recrystallization (e.g., Ethyl Acetate/Hexanes) wash->recrystallization If impurities persist chromatography Column Chromatography (Silica Gel, e.g., Hexanes/Ethyl Acetate gradient) recrystallization->chromatography If still impure pure_product Pure Product recrystallization->pure_product If pure chromatography->pure_product

Caption: Decision workflow for removing starting materials.

Detailed Protocols

Aqueous Workup:

  • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with:

    • 1M HCl to remove residual ethylamine.

    • Saturated NaHCO₃ solution to remove unreacted 4-bromo-3-methylbenzoic acid or residual acid from the workup.[4]

    • Brine to remove excess water.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

Column Chromatography:

Column chromatography is a powerful technique for separating compounds with different polarities.[6][7]

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.3-0.4.[4]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the determined solvent system. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to separate closely eluting impurities.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 2: Separation of Halogenated Aromatic Isomers

If the synthesis of the 4-bromo-3-methylbenzoic acid precursor was not regioselective, you may have positional isomers that are difficult to separate due to their similar polarities.

Strategies for Isomer Separation
  • High-Performance Liquid Chromatography (HPLC): For challenging separations of halogenated aromatic compounds, HPLC can be effective.

    • Column Choice: Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer different selectivity for aromatic compounds due to π-π interactions.[8]

    • Mobile Phase Optimization: Varying the mobile phase composition and temperature can improve resolution between isomers.[8]

  • Fractional Recrystallization: This technique involves multiple, sequential recrystallizations. It can be laborious but is sometimes effective for separating isomers with slightly different solubilities.

Section 3: Experimental Protocols

Protocol 1: Standard Recrystallization
  • Place the crude 4-Bromo-N-ethyl-3-methylbenzamide in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling while stirring.[5]

  • Continue adding small portions of the hot solvent until the solid just dissolves.[5]

  • If colored impurities are present, add a spatula-tip of activated charcoal and boil for a few minutes.[4]

  • If charcoal was used, perform a hot filtration through a fluted filter paper into a pre-warmed flask.[5]

  • Allow the filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the crystals in a vacuum oven.

Protocol 2: Column Chromatography Workflow

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis: Determine eluent system (e.g., Hexanes:EtOAc) slurry 2. Prepare Silica Slurry in initial eluent tlc->slurry pack 3. Pack Column slurry->pack load 4. Load Sample: Dry loading is preferred pack->load elute 5. Elute with Solvent System (Isocratic or Gradient) load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine concentrate 9. Concentrate under Reduced Pressure combine->concentrate

Caption: Step-by-step workflow for column chromatography.

References

  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A. Available at: [Link]

  • HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum. Available at: [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - MDPI. Available at: [Link]

  • Synthesis and analysis of amides - Chemistry Education. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. Available at: [Link]

  • Column Chromatography - Organic Chemistry - Jack Westin. Available at: [Link]

  • Column Chromatography: Principles, Procedure, and Applications - Phenomenex. Available at: [Link]

Sources

Technical Support Center: Analysis of Byproducts in the Synthesis of 4-Bromo-N-ethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis and analysis of 4-Bromo-N-ethyl-3-methylbenzamide. This guide is designed to provide in-depth technical assistance in a user-friendly question-and-answer format. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and the critical importance of purity in drug development. This resource is structured to help you anticipate, identify, and troubleshoot potential byproducts in your reaction, ensuring the integrity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-Bromo-N-ethyl-3-methylbenzamide, and how do they influence byproduct formation?

There are two primary routes for the synthesis of 4-Bromo-N-ethyl-3-methylbenzamide, each with a distinct byproduct profile:

  • Route 1: Activation of 4-Bromo-3-methylbenzoic Acid with a Coupling Agent. This is a widely used one-pot method where the carboxylic acid is activated in situ followed by the addition of ethylamine. The choice of coupling reagent is the main determinant of the byproducts generated.

  • Route 2: Conversion to Acyl Chloride. This two-step process involves converting the carboxylic acid to the more reactive 4-bromo-3-methylbenzoyl chloride, which is then reacted with ethylamine. This method can be cleaner if the acyl chloride is purified before the amidation step, but it is also more labor-intensive.

Q2: What are the expected byproducts from the starting materials?

Impurities in your starting materials are a direct source of byproducts in your final product.

  • From 4-Bromo-3-methylbenzoic Acid:

    • Isomeric Impurities: The synthesis of 4-bromo-3-methylbenzoic acid can sometimes yield isomeric impurities such as 2-bromo-5-methylbenzoic acid or 3-bromo-4-methylbenzoic acid. These will lead to the formation of the corresponding isomeric N-ethylbenzamide byproducts.

    • Unreacted Starting Material: Incomplete bromination of the precursor can leave residual 3-methylbenzoic acid, which will react to form N-ethyl-3-methylbenzamide.

  • From Ethylamine:

    • Over-alkylation Products: Commercial ethylamine can contain small amounts of diethylamine and triethylamine. These can react with the activated carboxylic acid to form N,N-diethyl-4-bromo-3-methylbenzamide and other related impurities.

Q3: What byproducts can be expected from common coupling reagents?

The choice of coupling reagent is a critical factor in the byproduct profile of your reaction.

Coupling ReagentCommon ByproductsSolubility & Removal
DCC (N,N'-Dicyclohexylcarbodiimide) N,N'-Dicyclohexylurea (DCU)Insoluble in most organic solvents, typically removed by filtration.[1][2]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) 1-Ethyl-3-(3-dimethylaminopropyl)ureaWater-soluble, removed by aqueous workup.[1]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) Tetramethylurea, 1-hydroxy-7-azabenzotriazoleWater-soluble, removed by aqueous workup.[3]
HOBt (1-Hydroxybenzotriazole) Can form reactive intermediates.Generally consumed in the reaction, but unreacted HOBt is water-soluble.
Q4: Are there any side reactions involving the bromo or methyl groups on the aromatic ring?

While less common under standard amidation conditions, side reactions can occur:

  • Dehalogenation: In the presence of certain catalysts or reducing agents, the bromine atom can be replaced by a hydrogen atom, leading to the formation of N-ethyl-3-methylbenzamide.[4]

  • Oxidation of the Methyl Group: Strong oxidizing conditions could potentially oxidize the methyl group to a carboxylic acid, although this is unlikely during a standard amidation reaction.[5]

Troubleshooting Guides

Problem 1: Unexpected peaks are observed in the HPLC analysis of the crude reaction mixture.

Possible Cause: Formation of byproducts from starting materials, coupling reagents, or side reactions.

Troubleshooting Workflow:

troubleshooting_workflow start Unexpected HPLC Peaks step1 Analyze by LC-MS to determine the molecular weights of the unexpected peaks. start->step1 step2 Compare molecular weights with potential byproducts. step1->step2 step3 Inject standards of suspected byproducts if available. step2->step3 step4 Optimize chromatography to improve separation. step3->step4 step5 Adjust reaction conditions to minimize byproduct formation. step4->step5 purification_workflow start Low Purity After Purification step1 Analyze the purified product by high-resolution HPLC and NMR. start->step1 step2 Identify the co-eluting impurity. step1->step2 step3 Develop a specific HPLC method for isomeric separation. step2->step3 step4 Re-purify the product using the optimized method. step3->step4 reaction_pathway cluster_main Main Reaction cluster_byproducts Potential Byproducts 4-Bromo-3-methylbenzoic Acid 4-Bromo-3-methylbenzoic Acid Activated Intermediate Activated Intermediate 4-Bromo-3-methylbenzoic Acid->Activated Intermediate Coupling Agent Dehalogenated Product Dehalogenated Product 4-Bromo-3-methylbenzoic Acid->Dehalogenated Product 4-Bromo-N-ethyl-3-methylbenzamide 4-Bromo-N-ethyl-3-methylbenzamide Activated Intermediate->4-Bromo-N-ethyl-3-methylbenzamide Ethylamine Isomeric Benzoic Acids Isomeric Benzoic Acids Isomeric Amides Isomeric Amides Isomeric Benzoic Acids->Isomeric Amides Diethylamine Diethylamine N,N-diethyl Amide N,N-diethyl Amide Diethylamine->N,N-diethyl Amide Coupling Agent Byproducts Coupling Agent Byproducts

Sources

Technical Support Center: Optimizing the Synthesis of 4-Bromo-N-ethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-N-ethyl-3-methylbenzamide. This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet nuanced amide coupling reaction. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your synthetic outcomes.

Section 1: Reaction Overview and Core Principles

The synthesis of 4-Bromo-N-ethyl-3-methylbenzamide involves the formation of an amide bond between 4-bromo-3-methylbenzoic acid and ethylamine. The primary challenge in any such synthesis is the competing acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive ammonium carboxylate salt.[1][2][3] To circumvent this, the carboxylic acid's hydroxyl group, a poor leaving group, must be "activated" into a more electrophilic species that can be readily attacked by the amine nucleophile.[1][3][4]

Two principal pathways are generally employed: activation via a coupling reagent or conversion to a highly reactive acyl chloride intermediate.

Mechanism: Carbodiimide-Mediated Activation

The diagram below illustrates the general mechanism using a carbodiimide coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by ethylamine.

Amide Coupling Mechanism CarboxylicAcid 4-Bromo-3-methyl- benzoic Acid Intermediate O-Acylisourea (Activated Intermediate) CarboxylicAcid->Intermediate + EDC EDC EDC (Coupling Reagent) Tetrahedral Tetrahedral Intermediate Intermediate->Tetrahedral + Ethylamine Amine Ethylamine Amine->Tetrahedral Product 4-Bromo-N-ethyl-3- methylbenzamide Byproduct EDC-Urea (Byproduct) Tetrahedral->Product Collapse Tetrahedral->Byproduct Troubleshooting Workflow Start Reaction Start Check_TLC Monitor Reaction by TLC/LC-MS Start->Check_TLC Success Reaction Complete (>90% Conversion) Check_TLC->Success Yes Failure Low or No Conversion Check_TLC->Failure No Workup Proceed to Workup & Purification Success->Workup Check_Reagents Verify Reagent Quality (Anhydrous? Fresh?) Failure->Check_Reagents Step 1 Optimize_Base Optimize Base (Add 1.5 eq DIPEA) Check_Reagents->Optimize_Base Step 2 Increase_Equiv Increase Equivalents (Coupling Agent & Amine) Optimize_Base->Increase_Equiv Step 3 Change_Method Switch to More Robust Method (e.g., Protocol B: Acyl Chloride) Increase_Equiv->Change_Method Step 4

Caption: A step-by-step decision tree for troubleshooting the amidation.

Section 4: Detailed Experimental Protocols

Protocol A: Carbodiimide-Mediated Coupling (EDC/HOBt)

This method is reliable, uses mild conditions, and generates a water-soluble urea byproduct, simplifying purification.

Step-by-Step Methodology:

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-3-methylbenzoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in an anhydrous aprotic solvent, such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Additives: Add Hydroxybenzotriazole (HOBt) (1.1 eq) to the solution. HOBt is known to suppress side reactions and can improve efficiency. [1]4. Base Addition: Add Diisopropylethylamine (DIPEA) (1.5 eq) and stir for 2 minutes.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise while stirring. Allow the mixture to stir at room temperature for 10-15 minutes to ensure full activation of the carboxylic acid.

  • Amine Addition: Add ethylamine (1.2-1.5 eq) dropwise. Note: If using ethylamine hydrochloride salt, you will need an additional equivalent of base (total 2.5 eq DIPEA).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 4-16 hours).

  • Workup:

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

    • Wash the combined organic layers sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization. [5][6]

Protocol B: Acyl Chloride Formation and Coupling

This robust, two-step method is excellent for forcing difficult couplings to completion.

Step-by-Step Methodology: Step 1: Acyl Chloride Formation

  • Setup: To an oven-dried flask under an inert atmosphere, add 4-bromo-3-methylbenzoic acid (1.0 eq) and suspend it in anhydrous DCM.

  • Catalyst: Add a catalytic amount of DMF (1-2 drops). This generates the Vilsmeier reagent in situ, which is the active catalyst. [7]3. Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add oxalyl chloride (1.5 eq) dropwise. Caution: Gas evolution (CO₂, CO, HCl) will occur. Alternatively, thionyl chloride (SOCl₂) can be used, often requiring heating. [7]4. Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases and the solution becomes clear.

  • Isolation: Carefully concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting acyl chloride is often used immediately in the next step without further purification.

Step 2: Amide Formation (Schotten-Baumann conditions)

  • Setup: In a separate flask, dissolve ethylamine (1.5 eq) in anhydrous DCM and add triethylamine (TEA) or DIPEA (2.0 eq). Cool the solution to 0 °C.

  • Acyl Chloride Addition: Dissolve the crude acyl chloride from Step 1 in a small amount of anhydrous DCM and add it dropwise to the cold amine solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours. Monitor by TLC/LC-MS.

  • Workup & Purification: Follow the same workup and purification procedures as described in Protocol A. The aqueous washes are critical for removing the triethylammonium hydrochloride salt.

Section 5: Summary of Recommended Conditions

ParameterProtocol A (EDC/HOBt)Protocol B (Acyl Chloride)Rationale
Carboxylic Acid 1.0 eq1.0 eqLimiting reagent.
Amine (Ethylamine) 1.2 - 1.5 eq1.5 eqSlight excess drives the reaction to completion.
Activating Agent EDC (1.2 eq)Oxalyl Chloride (1.5 eq)Excess ensures full activation of the acid.
Additive/Catalyst HOBt (1.1 eq)DMF (catalytic)HOBt suppresses side reactions; DMF catalyzes acyl chloride formation.
Base DIPEA (1.5 eq)DIPEA/TEA (2.0 eq)Neutralizes HCl and prevents amine protonation.
Solvent Anhydrous DCM or DMFAnhydrous DCMAprotic solvents prevent reaction with intermediates.
Temperature Room Temperature0 °C to Room TemperatureMilder conditions for Protocol A; controlled addition for highly reactive acyl chloride.
Typical Time 4 - 16 hours2 - 4 hoursAcyl chlorides are significantly more reactive.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Reddit. Retrieved from [Link]

  • Reddit. (2021). Purification of N-benzylbenzamides. Reddit. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. RSC Advances. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Chemistry of Amides. Chemistry LibreTexts. Retrieved from [Link]

  • ChemBK. (2024). Benzamide, N-ethyl-. ChemBK. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Carboxylic Acids - Ester and Amide Formation. Chemistry LibreTexts. Retrieved from [Link]

  • ChemBK. (2024). 4-Bromo-3-methylbenzoic acid. ChemBK. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-methylbenzoic acid. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-N-(1-ethylpropyl)-3-methylbenzamide. PubChem. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-Bromo-3-methylbenzoic acid. SIELC Technologies. Retrieved from [Link]

  • PubChem. (n.d.). N-Ethylbenzamide. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.

Sources

stability issues with 4-Bromo-N-ethyl-3-methylbenzamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-N-ethyl-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and stability of 4-Bromo-N-ethyl-3-methylbenzamide.

Q1: What are the primary factors that can affect the stability of 4-Bromo-N-ethyl-3-methylbenzamide in solution?

A1: The stability of 4-Bromo-N-ethyl-3-methylbenzamide in solution is primarily influenced by pH, solvent choice, temperature, and exposure to light. Like many N-substituted benzamides, it is susceptible to hydrolysis, particularly under strong acidic or basic conditions.[1][2][3] The aromatic bromine substituent also introduces the potential for photodegradation.[4][5][6]

Q2: What is the most common degradation pathway for this compound?

A2: The most anticipated degradation pathway is the hydrolysis of the amide bond. This reaction can be catalyzed by either acid or base and results in the formation of 4-bromo-3-methylbenzoic acid and ethylamine.[1][2] Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water.[7][8] In basic conditions, the hydroxide ion directly attacks the carbonyl carbon.[2][9]

Q3: What are the ideal storage conditions for solutions of 4-Bromo-N-ethyl-3-methylbenzamide?

A3: To maximize stability, solutions should be stored at low temperatures (2-8 °C or frozen at -20 °C to -80 °C), protected from light by using amber vials or by wrapping containers in foil, and maintained at a neutral pH if possible.[10] For long-term storage, it is often preferable to store the compound as a dry solid.[11] If storing in solution, use of aprotic solvents like DMSO or DMF is generally recommended over protic solvents like alcohols or water, especially for stock solutions.

Q4: I am observing a precipitate in my stock solution. What could be the cause?

A4: Precipitation can occur due to several factors. The most common is exceeding the solubility limit of the compound in the chosen solvent, especially after a freeze-thaw cycle. Another possibility is that the compound has degraded to a less soluble product, such as 4-bromo-3-methylbenzoic acid. It is also important to ensure that the solvent itself is of high purity and free of water, as contaminants can reduce solubility.

II. Troubleshooting Guide: Diagnosing and Resolving Instability

This section provides a systematic approach to identifying and mitigating stability issues with 4-Bromo-N-ethyl-3-methylbenzamide during your experiments.

Issue 1: Loss of Compound Potency or Inconsistent Results Over Time

Symptoms:

  • Decreased biological or chemical activity in assays.

  • Poor reproducibility between experiments conducted on different days.

  • Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Causality: This is a classic sign of compound degradation. The parent molecule is being converted into one or more degradants that are inactive or have different properties.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound instability.

Step-by-Step Protocol:

  • Confirm Degradation:

    • Analyze a freshly prepared solution of 4-Bromo-N-ethyl-3-methylbenzamide using a stability-indicating method, typically reverse-phase HPLC with UV detection.[12]

    • Analyze an aged solution that has been stored under your typical experimental conditions.

    • Compare the chromatograms. A decrease in the peak area of the parent compound and the appearance of new peaks in the aged sample confirms degradation.

  • Perform a Forced Degradation Study:

    • Forced degradation studies, or stress testing, are essential for identifying potential degradation pathways and products.[13][14][15]

    • Expose solutions of the compound to a range of harsh conditions to intentionally induce degradation.[16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12][15]

    • Analyze the stressed samples by LC-MS to identify the mass of the degradation products.

    Stress ConditionTypical ProtocolPotential Degradation Pathway
    Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursAmide bond cleavage
    Base Hydrolysis 0.1 M NaOH at room temperature for 2-8 hoursAmide bond cleavage
    Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the methyl group or aromatic ring
    Photodegradation Expose to UV light (e.g., 254 nm) for 24 hoursDebromination or other radical reactions
    Thermal Stress 70°C in solution for 48 hoursGeneral acceleration of other degradation pathways
  • Identify Degradation Products:

    • Based on the mass spectrometry data from the forced degradation study, the primary degradation product from hydrolysis is likely to be 4-bromo-3-methylbenzoic acid.

    • The presence of this degradant confirms that hydrolysis is a key instability pathway.

  • Optimize Solution Conditions:

    • pH: If hydrolysis is confirmed, prepare your solutions in a buffered system at a neutral pH (around 7.0). Avoid highly acidic or basic conditions.[3][17][18]

    • Solvent: For stock solutions, prioritize aprotic solvents like DMSO or DMF. For aqueous working solutions, prepare them fresh daily from the stock.

    • Temperature: Store all solutions at reduced temperatures (2-8°C for short-term, -20°C or -80°C for long-term).[19]

    • Light: Always store solutions in amber vials or wrapped in foil to prevent photodegradation.[10]

Issue 2: Unexpected Side Reactions in Experiments

Symptoms:

  • Formation of unexpected byproducts in a synthetic reaction.

  • Interference in an assay from an unknown compound.

Causality: The solvent or other reagents in your experiment may be reacting with 4-Bromo-N-ethyl-3-methylbenzamide.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected side reactions.

Step-by-Step Protocol:

  • Evaluate Solvent Reactivity:

    • Be cautious when using nucleophilic protic solvents, such as methanol or ethanol, especially at elevated temperatures, as they can potentially lead to solvolysis of the amide bond.

    • If your protocol requires a protic solvent, run a control experiment where you incubate 4-Bromo-N-ethyl-3-methylbenzamide in the solvent under the reaction conditions (without other reagents) to check for degradation.

  • Check for pH Effects:

    • If your reaction generates acidic or basic byproducts, this can catalyze the hydrolysis of your compound.[20] Consider adding a non-nucleophilic buffer to maintain a neutral pH.

  • Assess Reagent Compatibility:

    • Strong nucleophiles can potentially displace the bromine atom on the aromatic ring, although this is generally difficult without a catalyst.

    • Strong reducing agents could potentially lead to hydrodehalogenation (replacement of bromine with hydrogen).[4]

III. Analytical Methodologies for Stability Assessment

A robust analytical method is crucial for accurately assessing the stability of 4-Bromo-N-ethyl-3-methylbenzamide.

Recommended Method: Stability-Indicating HPLC-UV

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A gradient allows for the separation of the parent compound from more polar degradants like 4-bromo-3-methylbenzoic acid.

  • Detection: UV detection at a wavelength where both the parent compound and potential degradants have significant absorbance (a full UV-Vis spectrum should be taken to determine the optimal wavelength).

  • Validation: The method should be validated to demonstrate that it can separate the parent peak from all potential degradation product peaks, as identified in the forced degradation study.

Protocol for a Forced Degradation Study

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-Bromo-N-ethyl-3-methylbenzamide in acetonitrile or DMSO.

  • Stress Sample Preparation:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.

    • Photodegradation: Expose a solution in a clear vial to a photostability chamber.

    • Control: Keep a sample of the stock solution under normal storage conditions.

  • Time Points: Take aliquots from each stressed sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching:

    • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all samples to a suitable concentration and analyze by HPLC-UV and LC-MS.

Data Interpretation:

  • Track the percentage of the parent compound remaining over time.

  • Identify the major degradation products by their retention times and mass-to-charge ratios.

  • This information will definitively identify the compound's vulnerabilities.

IV. References

  • Hydrolysis of Benzamide to Benzoic Acid - Prezi. (2025, January 10).

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH.

  • A practical guide to forced degradation and stability studies for drug substances.

  • Benzamide hydrolysis in strong acids : The last word - Semantic Scholar. (2008, April 1).

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions | Pharmaceutical Technology.

  • Benzamide hydrolysis in strong acids — The last word - Canadian Science Publishing.

  • Chemical Properties of Amides- Hydrolysis - Chemistry LibreTexts. (2024, October 16).

  • Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed. (2009, July 3).

  • Transdermal Formulation Forced Degradation Testing.

  • 4-Bromo-N-ethyl-2,5-difluoro-N-methylbenzamide | C10H10BrF2NO - PubChem.

  • Acid hydrolysis of benzamides in <60 wt% H2SO4. - ResearchGate.

  • Benzamide, 4-bromo-N-ethyl-N-methyl- | C10H12BrNO | CID 43243413 - PubChem.

  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.

  • Effects of pH and solvent on the fluorescence properties of biomedically important benzamides. Application to determination in drugs and in human urine - PubMed.

  • 4-Bromo-N-methylbenzamide AldrichCPR - Sigma-Aldrich.

  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil - ResearchGate.

  • 4-bromo-N,N-diethylbenzamide | C11H14BrNO | CID 4498254 - PubChem - NIH.

  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil - E3S Web of Conferences.

  • Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? | ResearchGate. (2012, September 6).

  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry.

  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (2025, October 15).

  • Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide | The Journal of Organic Chemistry - ACS Publications.

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines - BYJU'S.

  • strategies to reduce impurities in benzamide synthesis - Benchchem.

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (2025, August 8).

  • What to select for storing your compound: neat vs.in solution ? | ResearchGate. (2015, January 8).

  • Photobiodegradation of halogenated aromatic pollutants - Scirp.org.

  • 1096291-52-9|4-Bromo-N-ethyl-3-nitrobenzamide|BLD Pharm.

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - MDPI.

  • Analytical methodologies for discovering and profiling degradation-related impurities | Request PDF - ResearchGate. (2025, August 5).

  • The Impact of pH on Chemical Stability in Lab Experiments - Ibis Scientific, LLC. (2025, May 1).

  • Guidance on Safe Storage of Chemicals in Laboratories.

  • Effect of water pH on the stability of pesticides - MSU Extension. (2008, March 18).

  • Practices for Proper Chemical Storage - Cleveland State University.

  • Benzamide | PPTX - Slideshare.

  • Storing Chemicals Best Practices? : r/watchrepair - Reddit. (2023, January 7).

  • Synthesis and characterisation of a new benzamide-containing nitrobenzoxadiazole as a GSTP1-1 inhibitor endowed with high stability to metabolic hydrolysis - PubMed Central.

  • 4-Bromo-N-(1-ethylpropyl)-3-methylbenzamide | C13H18BrNO | CID - PubChem.

  • N-Ethyl 4-bromo-3-methylbenzamide, 97% Purity, C10H12BrNO, 25 grams - CP Lab Safety.

  • 1020252-76-9| Chemical Name : N-Benzyl 4-bromo-3-methylbenzamide | Pharmaffiliates.

  • Novel N-substituted aminobenzamide scaffold derivatives targeting the | DDDT. (2014, January 16).

  • Analytical approaches to the OH radical induced degradation of sulfonamide antibiotics in dilute aqueous solutions - Ovid.

  • N-methylbenzamide | 291292-04-1, 3-Bromo-N-[2-(3,4-dimethoxyphenyl)ethyl] - Echemi.

  • Chemical Properties of N-Ethyl-N-methyl-benzamide - Cheméo.

Sources

Technical Support Center: Crystallization of 4-Bromo-N-ethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 4-Bromo-N-ethyl-3-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this compound. Drawing from established principles of crystallization and the known behavior of substituted benzamides, we provide in-depth, experience-driven advice to help you achieve high-purity crystalline material consistently.

Compound Profile: 4-Bromo-N-ethyl-3-methylbenzamide

Understanding the physicochemical properties of your compound is the first step in designing a robust crystallization process. While extensive experimental data for this specific molecule is not widely published, we can infer its likely characteristics based on its structure.

PropertyPredicted Value / CharacteristicRationale & Implications for Crystallization
Molecular Formula C₁₀H₁₂BrNO---
Molecular Weight 242.11 g/mol A moderate molecular weight, suggesting it should be crystalline at room temperature.
Polarity Moderately PolarThe amide group provides polarity and hydrogen bonding capability (one donor, one acceptor site). The brominated aromatic ring is nonpolar. This balance is key for solvent selection.[1]
Solubility Poor in Water; Soluble in Polar Aprotic & some Polar Protic SolventsThe hydrophobic aromatic ring dominates, making aqueous solubility low. Good solubility is expected in solvents like DMSO, DMF, and moderate solubility in alcohols or acetone.[2][3]
Melting Point Likely >80 °CN-substituted benzamides are typically solids with melting points well above room temperature. A low or broad melting range in a crude sample indicates impurities.
Polymorphism High PropensityBenzamides are well-known for exhibiting polymorphism, the ability to exist in multiple crystal forms.[4][5] This can affect physical properties like solubility and stability, making consistent process control critical.

Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format, providing both immediate remedies and long-term preventative strategies.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Question: I dissolved my 4-Bromo-N-ethyl-3-methylbenzamide in a hot solvent, but upon cooling, it separated as a sticky, viscous liquid (oil) instead of forming solid crystals. What is happening and how do I fix it?

Answer: This phenomenon, known as "oiling out," occurs when the solute separates from the solution at a temperature that is above its melting point (or the melting point of a solvate).[6][7] The resulting oil is a supersaturated liquid phase of your compound, which often traps impurities and rarely solidifies into a pure crystalline form.[8]

Causality & Explanation: Oiling out is typically caused by one or more of the following factors:

  • High Supersaturation: The solution contains too much solute per unit of solvent.

  • Rapid Cooling: The solution is cooled too quickly, not allowing sufficient time for the ordered process of crystal nucleation and growth.[8]

  • Inappropriate Solvent Choice: The compound is excessively soluble in the chosen solvent, requiring very low temperatures to precipitate, which may be below the compound's melting point.

  • Presence of Impurities: Impurities can significantly depress the melting point of the compound, making it more prone to oiling out.[6][9]

Immediate Remedial Actions:

  • Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add 10-20% more solvent to decrease the concentration.

  • Slow Down Cooling: Allow the flask to cool to room temperature on the benchtop, insulated from the cold surface by a few paper towels. Do not place it directly in an ice bath. Slow cooling is critical.[10][11]

  • Induce Nucleation: If the solution remains clear after slow cooling, try scratching the inner surface of the flask with a glass rod at the air-liquid interface. Alternatively, add a "seed crystal" of previously isolated pure 4-Bromo-N-ethyl-3-methylbenzamide.[12]

Long-Term Prevention:

  • Optimize Solvent System: Use a solvent in which the compound has high solubility when hot but significantly lower solubility when cold. A two-solvent system (one "good" solvent, one "poor" solvent) can also be effective. For this compound, consider systems like ethanol/water, acetone/hexane, or ethyl acetate/hexane.[13][14]

  • Control Cooling Rate: A programmed cooling bath or simply allowing the solution to cool in an insulated container can provide the slow, controlled temperature drop needed for high-quality crystal growth.[15][16]

Issue 2: No Crystals Form Upon Cooling

Question: My compound dissolved perfectly in the hot solvent, and the solution is clear upon cooling to room temperature, but absolutely nothing has precipitated. What should I do?

Answer: This is a common issue that indicates your solution is not sufficiently supersaturated at room temperature, or it is in a metastable state where the energy barrier for nucleation has not been overcome.

Causality & Explanation:

  • Excess Solvent: This is the most frequent cause. If too much solvent is used, the solution remains undersaturated even at lower temperatures.

  • High Purity: Very pure compounds sometimes resist crystallization because there are no impurity particles to act as nucleation sites.

  • Slow Nucleation Kinetics: The compound may be slow to form initial crystal nuclei on its own.

Troubleshooting Workflow:

G start Clear, Cool Solution (No Crystals) scratch Scratch flask with a glass rod start->scratch 1st Step seed Add a seed crystal (if available) scratch->seed If no success success Crystals Form scratch->success If successful refrigerate Cool further (0-5 °C) seed->refrigerate If no success seed->success If successful reduce_vol Reduce solvent volume (Boil off 10-15% or use rotary evaporator) refrigerate->reduce_vol If no success (Too much solvent) refrigerate->success If successful re_cool Re-cool slowly reduce_vol->re_cool re_cool->success

Caption: Troubleshooting workflow for inducing crystallization.

Issue 3: Low Yield of Crystalline Product

Question: I successfully obtained crystals, but my recovery is less than 50%. How can I improve the yield?

Answer: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor (the solvent left after filtration).

Causality & Explanation:

  • Using Excessive Solvent: The most common reason for low yield. While ensuring complete dissolution is necessary, using the bare minimum of hot solvent is key.

  • Premature Filtration: Filtering the crystals while the solution is still warm will leave a large amount of product dissolved.

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures.

Strategies to Improve Yield:

  • Minimize Solvent: In your next attempt, add the hot solvent portion-wise, ensuring each portion is given time to dissolve the solute before adding more. Stop as soon as the solute has fully dissolved.

  • Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Recover a Second Crop: The mother liquor can be concentrated (e.g., by boiling off 50% of the solvent) and re-cooled to obtain a second, albeit likely less pure, crop of crystals.

  • Solvent System Re-evaluation: If yields remain low, the compound is too soluble. A different solvent or a two-solvent system where the compound is less soluble is required.[13]

Issue 4: Inconsistent Crystal Forms (Polymorphism)

Question: I've run the crystallization multiple times. Sometimes I get fine needles, other times I get large plates. My characterization data (e.g., melting point, XRD) is not consistent. What is happening?

Answer: You are likely observing polymorphism. Different polymorphs can be favored under slightly different kinetic or thermodynamic conditions.[17][18] Controlling polymorphism is critical in pharmaceutical development as different forms can have different properties.[4][5]

Causality & Explanation: The final crystal form is a result of the competition between nucleation and growth of different possible crystal lattices. This outcome is highly sensitive to:

  • Solvent: The solvent can interact with the solute in specific ways, templating a particular crystal form.

  • Supersaturation Level: High supersaturation often favors the formation of less stable (metastable) polymorphs, while low supersaturation favors the most stable form.

  • Temperature: Temperature affects both solubility and the relative stability of different polymorphs.[18]

  • Stirring/Agitation: Agitation can influence nucleation rates and promote the transformation from a metastable to a stable form.

Strategies for Controlling Polymorphism:

  • Consistency is Key: To obtain the same form every time, you must precisely control all parameters: solvent batch, final temperature, cooling rate, and stirring speed.

  • Seeding: Seeding the supersaturated solution with crystals of the desired polymorph is the most reliable method to ensure that form crystallizes preferentially.[12]

  • Systematic Screening: Conduct a systematic screen by varying solvents and cooling rates to map out the conditions that produce each polymorph. This allows you to intentionally target the desired form.

G cluster_conditions Crystallization Conditions cluster_outcomes Polymorphic Outcomes Solvent Solvent Choice PolymorphA Form I (e.g., Needles) Thermodynamically Stable Solvent->PolymorphA PolymorphB Form II (e.g., Plates) Metastable Solvent->PolymorphB CoolingRate Cooling Rate CoolingRate->PolymorphA CoolingRate->PolymorphB Supersaturation Supersaturation Supersaturation->PolymorphA Supersaturation->PolymorphB Agitation Agitation Agitation->PolymorphA Agitation->PolymorphB Control Process Control Control->Solvent Control->CoolingRate Control->Supersaturation Control->Agitation

Caption: Key parameters influencing polymorphic outcomes.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for my crystallization? A1: The ideal solvent is one where your compound is highly soluble at high temperatures and poorly soluble at low temperatures. Test this on a small scale: add ~20 mg of your compound to a small test tube and add the solvent dropwise. A good solvent will require heating to dissolve the solid, and crystals should reappear upon cooling. Polar compounds tend to dissolve in polar solvents.[1][13] For 4-Bromo-N-ethyl-3-methylbenzamide, good starting points are ethanol, isopropanol, acetonitrile, or ethyl acetate.[19]

Q2: My crude product is colored. Will crystallization remove the color? A2: Crystallization is effective at removing many impurities. If the colored impurity has a different solubility profile than your product, it will remain in the mother liquor. If the color persists in the crystals, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs colored, highly polar impurities. Use it sparingly, as it can also adsorb your product and reduce the yield.

Q3: How does the cooling rate affect my final crystals? A3: The cooling rate is a critical parameter that primarily affects crystal size and purity.[10]

  • Slow Cooling: Promotes the growth of larger, more perfect crystals with higher purity, as there is sufficient time for molecules to arrange themselves correctly in the crystal lattice.[11]

  • Rapid Cooling: Tends to produce a large number of small crystals. This rapid precipitation can trap impurities and solvent within the crystal lattice, leading to lower purity.[15]

References
  • Institute of Electrical and Electronics Engineers. (2007). Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization. IEEE Xplore. [Link]

  • ReelMind. (n.d.). How Does the Rate of Cooling Influence Crystal Size?: Science Explained. [Link]

  • Mehta, A. (2025). Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. Journal of Molecular Pharmaceutics & Organic Process Research. [Link]

  • Kallum, D., et al. (2018). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design, ACS Publications. [Link]

  • MIT Libraries. (n.d.). Control of polymorphism in continuous crystallization. DSpace@MIT. [Link]

  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • ResearchGate. (2025). Effect of Cooling Rates on Shape and Crystal Size Distributions of Mefenamic Acid Polymorph in Ethyl Acetate. [Link]

  • Recrystallization. (n.d.). Recrystallization. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. [Link]

  • CECRI, Karaikudi. (n.d.). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. [Link]

  • Royal Society of Chemistry. (2025). Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. CrystEngComm. [Link]

  • Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University. [Link]

  • PubChem. (n.d.). Benzamide, 4-bromo-N-ethyl-N-methyl-. National Center for Biotechnology Information. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • ACS Publications. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry. [Link]

  • Crystallization Solvents. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubMed. (1994). Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. [Link]

  • ResearchGate. (n.d.). Results of benzamide solubility measurements and computations. [Link]

Sources

Technical Support Center: Synthesis of 4-Bromo-N-ethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-N-ethyl-3-methylbenzamide. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and side reactions encountered during this multi-step synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design. Our focus is on anticipating problems, troubleshooting effectively, and ensuring the integrity of your results.

Core Synthesis Overview

The synthesis of 4-Bromo-N-ethyl-3-methylbenzamide typically proceeds via a two-stage process: the regioselective bromination of a suitable precursor to form 4-bromo-3-methylbenzoic acid, followed by an amidation reaction with ethylamine. While seemingly straightforward, each stage presents opportunities for side reactions that can impact yield, purity, and scalability.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that arise in the lab.

Visualizing the Primary Synthetic Pathway

The most common and reliable laboratory-scale synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate before reaction with ethylamine.

Synthesis_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amidation 4_Amino_3_methylbenzoic_acid 4-Amino-3-methylbenzoic acid Diazonium_Salt Diazonium Salt Intermediate 4_Amino_3_methylbenzoic_acid->Diazonium_Salt 1. NaNO₂, HBr 2. CuBr (Sandmeyer) 4_Bromo_3_methylbenzoic_acid 4-Bromo-3-methylbenzoic acid Diazonium_Salt->4_Bromo_3_methylbenzoic_acid Acyl_Chloride 4-Bromo-3-methylbenzoyl chloride 4_Bromo_3_methylbenzoic_acid->Acyl_Chloride SOCl₂ or (COCl)₂ Product 4-Bromo-N-ethyl-3-methylbenzamide Acyl_Chloride->Product Ethylamine (2 eq.) or EtNH₂ + Base

Caption: A common synthetic route via a Sandmeyer reaction and acyl chloride formation.

Troubleshooting Guide & FAQs

Question 1: My final product is contaminated with an insoluble white solid that I can't seem to remove. I used a carbodiimide coupling agent (like DCC). What is this byproduct?

Answer: This is a classic and frequently encountered issue when using carbodiimide coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC). You are likely dealing with two major byproducts:

  • Dicyclohexylurea (DCU): This is the hydrated form of DCC and is notoriously insoluble in most common organic solvents. It forms regardless of whether your desired reaction proceeds.

  • N-Acylurea: This is a more problematic byproduct that arises from an intramolecular rearrangement of the reactive O-acylisourea intermediate. This side reaction is irreversible and consumes your starting material, lowering the overall yield.

Causality (The "Why"): The reaction between a carboxylic acid and DCC forms a highly reactive O-acylisourea intermediate. The amine is intended to intercept this intermediate via nucleophilic attack. However, if the amine is sterically hindered, poorly nucleophilic, or present in low local concentration, the intermediate can undergo a[1][2]-acyl migration to form the thermodynamically stable N-acylurea. This rearrangement is a competing, non-productive pathway.

Prevention & Troubleshooting Protocol:

  • Use of Additives: The most effective way to prevent N-acylurea formation is to add a nucleophilic catalyst such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure. These additives react with the O-acylisourea intermediate to form an activated ester, which is less prone to rearrangement but still highly reactive towards the amine.

  • Reaction Conditions: Run the reaction at 0°C to slow down the rate of the rearrangement side reaction. Add the DCC solution slowly to the mixture of carboxylic acid, amine, and HOBt.

  • Removal of Byproducts:

    • After the reaction is complete, cool the mixture to 0°C to maximize the precipitation of DCU.

    • Filter the reaction mixture through a Celite pad to remove the bulk of the DCU.

    • If N-acylurea is still present (often visible on TLC), purification via column chromatography is typically required. The polarity of the N-acylurea is often close to the desired amide product, so a high-resolution silica column may be necessary.

Question 2: My reaction yield is consistently low, and my workup reveals a significant amount of unreacted carboxylic acid. What's going wrong?

Answer: This issue points to incomplete activation of the carboxylic acid or a competing acid-base reaction that deactivates your nucleophile. The direct reaction of a carboxylic acid and an amine to form an amide is challenging because the basic amine will deprotonate the acidic carboxylic acid, forming a highly unreactive ammonium carboxylate salt.[3][4][5] Heating this salt can drive off water to form the amide, but this often requires harsh conditions that can lead to decomposition.[6]

Troubleshooting Workflow:

Low_Yield_Troubleshooting Start Low Yield & Unreacted Acid Detected CheckMethod Which amidation method was used? Start->CheckMethod Direct Direct Heating CheckMethod->Direct Direct Coupling Coupling Agent (e.g., DCC, HATU) CheckMethod->Coupling Coupling AcylChloride Acyl Chloride Method CheckMethod->AcylChloride Acyl Chloride Sol_Direct Issue: Ammonium salt formation. Solution: Switch to an activated method. Direct->Sol_Direct Sol_Coupling Issue: Insufficient coupling agent or hydrolysis. Solution: Check reagent quality, use 1.1 eq., ensure anhydrous conditions. Coupling->Sol_Coupling Sol_AcylChloride Issue: Incomplete conversion to acyl chloride or hydrolysis. Solution: Use fresh SOCl₂, ensure anhydrous conditions, check stoichiometry. AcylChloride->Sol_AcylChloride

Caption: Troubleshooting workflow for low amidation yields.

Recommended Actions:

  • Switch to an Activated Method: If you are using direct thermal condensation, switch to either the acyl chloride method or a modern coupling agent (e.g., HATU, COMU). These methods avoid the formation of the carboxylate salt.

  • Verify Reagent Stoichiometry and Quality: Ensure your activating agent (e.g., thionyl chloride, DCC) is fresh and used in at least a 1.1 molar equivalent.

  • Ensure Anhydrous Conditions: Water will hydrolyze your activated intermediates (acyl chloride, O-acylisourea) back to the unreactive carboxylic acid. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Amine Stoichiometry (Acyl Chloride Route): When using the acyl chloride method, HCl is generated as a byproduct.[6] This will react with your ethylamine. Therefore, you must use at least two equivalents of ethylamine (one to form the amide, one to act as a base) or use one equivalent of ethylamine and one equivalent of a non-nucleophilic base like triethylamine or pyridine.

Question 3: My NMR spectrum is clean, but I have multiple spots on my TLC analysis of the crude 4-bromo-3-methylbenzoic acid precursor. What are these impurities?

Answer: This points to a lack of regioselectivity during the electrophilic bromination step, a common issue when synthesizing substituted aromatics. If you are preparing the precursor by brominating 3-methylbenzoic acid, the directing effects of the substituents can lead to a mixture of isomers.

Causality (Directing Group Effects):

  • -CH₃ (Methyl group): An activating, ortho-, para-director.

  • -COOH (Carboxylic acid group): A deactivating, meta-director.

In 3-methylbenzoic acid, these groups are meta to each other. The methyl group directs incoming electrophiles (Br⁺) to positions 2, 4, and 6. The carboxyl group directs to position 5. The most activated positions are ortho and para to the methyl group. Therefore, you can expect a mixture of products:

  • 4-Bromo-3-methylbenzoic acid (Desired Product): Bromination at the para position relative to the methyl group.

  • 2-Bromo-3-methylbenzoic acid (Side Product): Bromination at an ortho position.

  • 6-Bromo-3-methylbenzoic acid (Side Product): Bromination at the other ortho position.

The formation of these isomers is highly dependent on the reaction conditions (catalyst, temperature, solvent).

Prevention and Purification:

  • Control Reaction Conditions: Perform the bromination at low temperatures and choose a Lewis acid catalyst (e.g., FeBr₃) that favors the thermodynamically more stable para product over the ortho isomers.

  • Alternative Synthesis: A more selective, albeit longer, route is to start from 4-amino-3-methylbenzoic acid and perform a Sandmeyer reaction using NaNO₂/HBr followed by CuBr.[2] This route fixes the position of the bromo-substituent, avoiding isomeric impurities.

  • Purification: Careful recrystallization or column chromatography is required to separate these isomers before proceeding to the amidation step.

Question 4: I'm concerned about potential hydrolysis of my final amide product during workup or storage. How stable is the amide bond?

Answer: Amide bonds are generally robust, which is why they are a cornerstone of peptides and many pharmaceuticals. However, they are not invincible and can be hydrolyzed back to the parent carboxylic acid and amine under harsh acidic or basic conditions, particularly when heated.[7][8]

Self-Validating Protocol for Workup:

  • Avoid Strong Acid/Base: During aqueous workup, use mild reagents like saturated sodium bicarbonate (NaHCO₃) solution for neutralization instead of strong bases like NaOH. If an acid wash is needed, use a dilute solution (e.g., 1M HCl) and minimize contact time.

  • Temperature Control: Perform all extractions and washes at room temperature or below.

  • Storage: Store the final, purified product in a cool, dry place. For long-term storage, keeping it under an inert atmosphere can prevent slow degradation from atmospheric moisture and acidity.

Quantitative Data & Impurity Profile

The following table summarizes common side products and impurities, their origin, and key identifiers to aid in their characterization.

Impurity/Side ProductStage of OriginLikely CauseTypical TLC/NMR Signature
Isomeric Bromo-Amides Stage 1: BrominationLack of regioselectivityTLC: Spots with similar Rf to product. NMR: Different aromatic splitting patterns.
Unreacted Carboxylic Acid Stage 2: AmidationIncomplete reaction; hydrolysisTLC: Baseline spot (polar). NMR: Broad -COOH proton (>10 ppm). Removable with base wash.
Dicyclohexylurea (DCU) Stage 2: AmidationUse of DCC coupling agentInsoluble white solid. Minimal TLC/NMR visibility in solution.
N-Acylurea Stage 2: AmidationRearrangement of DCC intermediateTLC: Spot often near product Rf. NMR: Complex signals, including cyclohexyl protons.
4-(Bromomethyl)benzamide Stage 1 (Alternative route)Radical bromination of a toluic acid precursorNMR: Characteristic benzylic CH₂Br signal (~4.5 ppm).[9][10]

References

  • Sabila, P. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Otto Chemie Pvt. Ltd. (n.d.). 4-Bromo-3-methylbenzoic acid, 98%.
  • ChemicalBook. (2023). 4-Bromo-3-methylbenzoic acid.
  • Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203–205.
  • Harwood, L. M., & Moody, C. J. (2004). Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Adapted from Experimental Organic Chemistry, Blackwell Science.
  • LibreTexts. (2023).
  • LibreTexts. (2022). Chemistry of Amides. Chemistry LibreTexts.
  • Ashenhurst, J. (2018).
  • Clark, J. (2023). Making Amides from Carboxylic Acids. Chemistry LibreTexts.
  • Vedantu. (n.d.). Toluene on reaction with N-bromosuccinimide gives.
  • TMP Chem. (2022). Reactions of Amines with Carboxylic Acids to Yield Amides. YouTube.
  • Clark, J. (n.d.).
  • Reddit. (2020).
  • Homework.Study.com. (n.d.).
  • Khan Academy. (2023).
  • Chem318 Handout. (2007).
  • Hussain, A. et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)
  • El-Faham, A. et al. (2015). Operationally Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent.

Sources

Technical Support Center: A Guide to Increasing the Purity of 4-Bromo-N-ethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-N-ethyl-3-methylbenzamide is a substituted benzamide, a chemical scaffold of significant interest in medicinal chemistry and materials science.[1] The biological activity and physical properties of such compounds are intrinsically linked to their purity. Even minor impurities can lead to inconsistent experimental results, failed biological assays, or undesirable side effects in downstream applications. This guide provides a comprehensive, experience-driven framework for troubleshooting common purification challenges and implementing robust protocols to achieve high-purity 4-Bromo-N-ethyl-3-methylbenzamide.

Section 1: Identifying the Challenge: Common Impurities & Their Origins

The first step in effective purification is to understand the potential impurities. These typically originate from the synthetic route, most commonly the coupling of 4-bromo-3-methylbenzoic acid (or its activated acyl chloride derivative) with ethylamine.[][3]

Potential Impurity Potential Source Impact on Purification & Final Product Recommended Mitigation Strategy
4-Bromo-3-methylbenzoic acid Incomplete reaction; hydrolysis of the amide product during workup.Acidic impurity; can inhibit crystallization and interfere with biological assays.Aqueous wash with a mild base (e.g., dilute NaHCO₃ solution) during workup.[4]
Ethylamine Excess reagent used to drive the reaction to completion.Volatile and basic; generally removed during solvent evaporation but can form salts.Aqueous wash with a mild acid (e.g., dilute HCl or NH₄Cl solution) during workup.[5]
Coupling Reagent Byproducts e.g., Dicyclohexylurea (DCU) if DCC is used; HOBt/HATU residues.[3][6]Often poorly soluble in common organic solvents, leading to precipitation with the product.Filtration of the crude reaction mixture before aqueous workup (for DCU). Column chromatography is effective for removing soluble coupling byproducts.
Side-Reaction Products e.g., N,N-diethyl-4-bromo-3-methylbenzamide (if ethylamine contains diethylamine impurity).Structurally similar to the product, making separation difficult.Use high-purity starting materials. Careful optimization of column chromatography may be required.
Residual Solvents Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, etc.Can be difficult to remove from crystalline solids; may be toxic.Drying the final product under high vacuum, potentially with gentle heating.

Section 2: Troubleshooting Guide for Purification

This section addresses specific issues encountered during the purification process in a direct question-and-answer format.

Q1: My crude product is an oily residue and will not crystallize, even after drying under vacuum. What should I do?

A1: This is a classic sign of significant impurity content that is inhibiting crystal lattice formation, a phenomenon known as "oiling out".[4][7]

  • Causality: The impurities, which may include unreacted starting materials or residual solvents, act as a "solvent" for your product, depressing its melting point and preventing it from solidifying.

  • Solution Pathway:

    • Confirm Identity: First, obtain a ¹H NMR spectrum of the crude oil. This is a critical diagnostic step to ensure you have synthesized the target molecule and to identify the major impurities.[1]

    • Attempt an Acid/Base Wash: Dissolve the oil in a suitable organic solvent like ethyl acetate or DCM. Wash the solution sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃ solution), and finally with brine.[5] This will remove any residual acidic or basic starting materials. Dry the organic layer over anhydrous Na₂SO₄, filter, and re-concentrate. Often, this simple cleanup is sufficient to allow crystallization.

    • Pre-Purify with Chromatography: If the oil persists, column chromatography is the most reliable next step. It is highly effective at separating the product from impurities of different polarities.[4] After chromatography, the purified, solidified product can then be further enhanced by recrystallization.

Q2: I am getting poor separation between my product and an impurity during silica gel column chromatography. The spots are too close on the TLC plate. How can I improve resolution?

A2: Achieving good separation for compounds with similar polarities requires systematic optimization of the chromatographic conditions.[5][8]

  • Causality: The separation on silica gel is based on the differential partitioning of compounds between the polar stationary phase (silica) and the less polar mobile phase (eluent).[9] If the polarities are too similar, this partitioning is inefficient.

  • Solution Pathway:

    • Optimize the Mobile Phase: The key to good separation is the solvent system.[8] Your goal on a TLC plate is to have the product Rf value around 0.3-0.4, with clear separation from all other spots.

      • Decrease Polarity: If the Rf is too high (>0.5), decrease the proportion of the polar solvent (e.g., from 30% Ethyl Acetate in Hexanes to 20%).

      • Try Different Solvents: If simple ratio changes don't work, change the solvent system entirely. Toluene can be a useful component for separating aromatic compounds due to potential π-π stacking interactions with the silica or other aromatic molecules.[5] A Dichloromethane/Methanol system offers a different selectivity profile.

    • Employ Gradient Elution: Start with a low-polarity eluent to wash off non-polar impurities, and then gradually increase the polarity to elute your product, leaving more polar impurities behind.

    • Check Column Loading: Do not overload the column. A good rule of thumb is a silica gel-to-crude product ratio of at least 50:1 by weight.[5] Overloading leads to broad peaks and poor separation.

Q3: My yield after recrystallization is very low. Where is my product going?

A3: Low recovery is a common issue in recrystallization and usually points to one of several procedural pitfalls.[10]

  • Causality: The goal of recrystallization is to exploit solubility differences at different temperatures. Product loss occurs if it remains in the cold solvent (the "mother liquor") or is physically lost during transfers.

  • Solution Pathway:

    • Using Too Much Solvent: The most common error is adding too much hot solvent to dissolve the crude solid. You must use the minimum amount of boiling solvent required for complete dissolution.[11] If you add too much, the solution will not be saturated upon cooling, and much of your product will remain dissolved. If this happens, you can try to boil off some of the solvent and cool the solution again.

    • Cooling Too Rapidly: Placing the hot flask directly in an ice bath encourages rapid precipitation, which can trap impurities and lead to the formation of very small crystals that are difficult to filter.[10] Allow the solution to cool slowly to room temperature first, then move it to an ice bath to maximize crystal formation.

    • Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step (used to remove insoluble impurities), you will lose a significant amount of product. Ensure the funnel and receiving flask are pre-heated.[10]

    • Check the Mother Liquor: After filtering your crystals, concentrate the mother liquor and analyze it by TLC. If a large amount of product is present, you can perform a second recrystallization on this material to recover more product, although it may be of slightly lower purity.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which purification technique is better for 4-Bromo-N-ethyl-3-methylbenzamide: recrystallization or column chromatography?

A1: The choice depends on the scale and impurity profile of your crude product. For relatively clean material (>90% pure), recrystallization is an excellent, efficient, and scalable method for removing minor impurities and achieving high crystalline purity.[12] For complex mixtures with multiple components or oily crude products, column chromatography is superior for isolating the desired compound.[4] Often, the best approach for achieving the highest purity is a combination: first, a "gross" purification by column chromatography, followed by a final "polishing" step of recrystallization.[4]

Q2: How do I perform a solvent screen for recrystallization?

A2: A small-scale solvent screen is essential to find the optimal conditions.

  • Place a small amount (10-20 mg) of your crude material into several different test tubes.

  • Add a few drops of a different solvent to each tube (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, hexane/ethyl acetate mix, ethanol/water mix).

  • Heat the tubes that show poor solubility at room temperature. A good solvent will dissolve your compound when hot but show low solubility when cold.[11]

  • Once dissolved, allow the tubes to cool slowly. The solvent that produces a good yield of crystalline solid is your best candidate.

Q3: How do I confirm the purity and identity of my final product?

A3: A combination of techniques is necessary to build a robust data package.[1]

  • Identity: High-resolution mass spectrometry (HRMS) will confirm the molecular formula, and ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and connectivity of the atoms.[1]

  • Purity: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity, providing a quantitative percentage of the desired compound.[1] A sharp melting point with a narrow range also indicates high purity.

Section 4: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This protocol is ideal for a crude product that is mostly solid and relatively clean. The ethanol/water system is often effective for moderately polar amides.[7]

  • Dissolution: Place the crude 4-Bromo-N-ethyl-3-methylbenzamide in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid at the boiling point.

  • Induce Saturation: While the solution is still hot, add water dropwise until you see the first signs of persistent cloudiness (precipitation). This indicates the solution is saturated.

  • Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (using the same ratio as your final solvent system) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol is recommended for oily or highly impure crude products.

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of Hexanes and Ethyl Acetate.[13] Adjust the ratio until the Rf of the product is approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the column, ensuring there are no air bubbles or cracks. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or DCM. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column (dry loading).

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity than your final TLC system if using a gradient. Apply gentle pressure to maintain a steady flow.

  • Fraction Collection: Collect fractions in test tubes.

  • Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate to monitor the elution of the product.

  • Combine & Concentrate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified 4-Bromo-N-ethyl-3-methylbenzamide.

Section 5: Visual Workflows & Data

Purification_Workflow cluster_start Synthesis & Workup cluster_analysis Initial Analysis cluster_decision Decision Point cluster_purification Purification Methods cluster_end Final Validation Crude Crude Product (Solid or Oil) TLC Analyze by TLC/NMR Crude->TLC Decision Impurity Profile? TLC->Decision Chroma Column Chromatography Decision->Chroma  Complex Mixture / Oil Recryst Recrystallization Decision->Recryst Relatively Pure Solid   Pure_Solid Purified Solid Chroma->Pure_Solid Recryst->Pure_Solid Final_Analysis Final Purity Analysis (HPLC, NMR, MP) Pure_Solid->Final_Analysis

Caption: A logical workflow for troubleshooting and purifying organic molecules.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone.
  • BenchChem. (n.d.). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide.
  • BenchChem. (n.d.). Technical Support Center: Purification of 4-Bromo-3-iodophenol Reaction Products.
  • Discoveracs.org. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Retrieved from [Link]

  • BenchChem. (n.d.). Avoiding common impurities in the synthesis of 2-Aminopropanediamide.
  • Branca, M., Pena, S., Guillot, R., Gori, D., Alezra, V., & Kouklovsky, C. (2009). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. Journal of the American Chemical Society, 131(30), 10711-8.
  • BenchChem. (n.d.). Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography.
  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides.
  • Wikipedia. (n.d.). Urea. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Unknown. (n.d.).
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • BenchChem. (n.d.). Recrystallization techniques for purifying crude N-(2-Aminophenyl)-2-chloronicotinamide.
  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.
  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Deriv
  • PrepChem.com. (n.d.). Synthesis of 4-(bromo-methyl)benzoic acid methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-N-(1-ethylpropyl)-3-methylbenzamide. Retrieved from [Link]

  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Chem Help ASAP. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]

  • ResearchGate. (2022). Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. Retrieved from [Link]

  • Supporting Inform
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • Synthesis and stability of strongly acidic benzamide deriv
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid.
  • CP Lab Safety. (n.d.). N-Ethyl 4-bromo-3-methylbenzamide, 97% Purity, C10H12BrNO, 25 grams. Retrieved from [Link]

  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Clark, J. (2023). Making Amides from Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

  • N,N-Diethyl-3-methylbenzamide. (n.d.). MDPI.
  • PubChem. (n.d.). 4-Bromo-N-methylbenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Pharmaffiliates. (n.d.). 1020252-76-9| Chemical Name : N-Benzyl 4-bromo-3-methylbenzamide. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of 4-Bromo-N-ethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Bromo-N-ethyl-3-methylbenzamide. This guide is designed to provide expert insights and practical troubleshooting advice for your experiments. Given the limited direct literature on this specific molecule, this resource synthesizes information from related compounds and fundamental chemical principles to anticipate and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the likely principal degradation pathways for 4-Bromo-N-ethyl-3-methylbenzamide?

Based on the structure of 4-Bromo-N-ethyl-3-methylbenzamide, a substituted benzamide, the primary degradation pathways to consider are hydrolysis, photodegradation, and microbial degradation.

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 4-bromo-3-methylbenzoic acid and N-ethylamine. The rate of hydrolysis will be highly dependent on pH and temperature. Studies on structurally similar compounds, such as N-methylcarbamates, have shown that hydrolysis can be a significant degradation route, sometimes proceeding through an elimination-conjugate base (E1cB) mechanism in alkaline solutions.[1]

  • Photodegradation: Aromatic bromine compounds can undergo photolytic debromination upon exposure to ultraviolet (UV) radiation. This process can generate radical intermediates and lead to a variety of transformation products. The presence of other functional groups on the benzene ring will influence the quantum yield and the specific products formed.

  • Microbial Degradation: As a xenobiotic compound, 4-Bromo-N-ethyl-3-methylbenzamide could be susceptible to enzymatic degradation by soil and water microorganisms.[2] Common microbial transformations for herbicides with amide linkages include hydrolysis of the amide bond and oxidation of the alkyl substituents.[3] The persistence of such compounds in the environment is often determined by the ability of local microbial consortia to metabolize them.[4]

Q2: What are the expected major degradation products?

The primary degradation products will depend on the dominant degradation pathway:

Degradation PathwayExpected Major Products
Hydrolysis 4-bromo-3-methylbenzoic acid, N-ethylamine
Photodegradation N-ethyl-3-methylbenzamide (from debromination), hydroxylated derivatives
Microbial Degradation 4-bromo-3-methylbenzoic acid, and potentially further breakdown products of the aromatic ring

It is crucial to perform thorough analytical characterization to identify all significant degradation products, as some may be more toxic or persistent than the parent compound.

Q3: What analytical techniques are most suitable for studying the degradation of 4-Bromo-N-ethyl-3-methylbenzamide?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from its degradation products. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. UV detection is suitable for the aromatic parent compound and its primary aromatic degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification and confirmation of degradation products. Electrospray ionization (ESI) in both positive and negative ion modes should be explored to detect a wide range of analytes. High-resolution mass spectrometry (e.g., TOF or Orbitrap) is invaluable for determining the elemental composition of unknown metabolites.

  • Gas Chromatography-Mass Spectrometry (GC-MS): May be suitable for more volatile degradation products or if derivatization is employed to increase the volatility of polar analytes like benzoic acid derivatives.

Troubleshooting Guide

Issue 1: Inconsistent degradation rates in replicate experiments.

  • Possible Cause 1: Inconsistent pH. The hydrolysis of the amide bond is highly pH-dependent. Small variations in the buffer preparation can lead to significant differences in degradation kinetics.

    • Solution: Prepare a large batch of buffer for the entire experiment. Always verify the pH of your reaction solutions before initiating the experiment and after its completion.

  • Possible Cause 2: Photodegradation from ambient light. If your compound is light-sensitive, exposure to laboratory lighting can induce unintended degradation.

    • Solution: Conduct experiments in amber glassware or cover your reaction vessels with aluminum foil. Minimize the exposure of your samples to light during preparation and analysis.

  • Possible Cause 3: Microbial contamination. In non-sterile aqueous solutions, microbial growth can contribute to the degradation of the target compound.

    • Solution: For abiotic degradation studies, use sterile, deionized water and consider filtering your solutions through a 0.22 µm filter. If studying hydrolysis, autoclaving the buffer before adding the compound can be a good practice.

Issue 2: Difficulty in identifying unknown peaks in my chromatogram.

  • Possible Cause 1: Co-elution of multiple compounds. A single chromatographic peak may represent more than one compound.

    • Solution: Optimize your HPLC method. Vary the gradient slope, mobile phase composition, and column temperature. Using a different column chemistry (e.g., phenyl-hexyl instead of C18) can also help resolve co-eluting peaks.

  • Possible Cause 2: Insufficient ionization in the mass spectrometer. Some degradation products may not ionize efficiently under the chosen ESI conditions.

    • Solution: Experiment with different mobile phase additives (e.g., formic acid, acetic acid, or ammonium formate) to enhance ionization. Analyze samples in both positive and negative ion modes.

  • Possible Cause 3: Formation of unexpected degradation products. The degradation pathway may be more complex than anticipated, leading to products that are not easily predicted.

    • Solution: Utilize high-resolution mass spectrometry to obtain accurate mass measurements and predict the elemental formulas of the unknown peaks. Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the parent ion.

Issue 3: Mass balance is not achieved (sum of parent compound and identified degradation products is less than 100%).

  • Possible Cause 1: Formation of non-extractable residues (bound residues). In environmental fate studies, the compound or its degradants may bind to soil or sediment particles.

    • Solution: Employ more rigorous extraction techniques, such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE). Be aware that complete recovery may not be possible.

  • Possible Cause 2: Formation of volatile degradation products. Some degradation products may be lost to the atmosphere during the experiment.

    • Solution: Conduct your experiment in a closed system and analyze the headspace for volatile organic compounds (VOCs) using techniques like headspace GC-MS.

  • Possible Cause 3: Complete mineralization. In microbial degradation studies, the compound may be fully degraded to carbon dioxide and water.

    • Solution: Use radiolabeled (e.g., ¹⁴C) parent compound and trap the evolved ¹⁴CO₂ to quantify the extent of mineralization.

Experimental Protocols

Protocol 1: Abiotic Hydrolysis Study
  • Buffer Preparation: Prepare buffers at pH 4, 7, and 9 using standard laboratory procedures. Ensure all glassware is sterile.

  • Spiking: Prepare a stock solution of 4-Bromo-N-ethyl-3-methylbenzamide in a water-miscible organic solvent (e.g., acetonitrile or methanol). Spike the buffers to a final concentration of 1-10 mg/L, ensuring the organic solvent concentration is less than 1% (v/v).

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C).

  • Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw aliquots for analysis.

  • Analysis: Analyze the samples by HPLC-UV to quantify the disappearance of the parent compound. If significant degradation is observed, use LC-MS/MS to identify the degradation products.

Protocol 2: Photodegradation Study
  • Solution Preparation: Prepare a solution of 4-Bromo-N-ethyl-3-methylbenzamide in a relevant solvent (e.g., purified water or a water/acetonitrile mixture).

  • Irradiation: Place the solution in a quartz reaction vessel and expose it to a light source that mimics the solar spectrum (e.g., a xenon arc lamp).

  • Control: Prepare a control sample that is wrapped in aluminum foil and placed alongside the irradiated sample to account for any non-photolytic degradation.

  • Sampling and Analysis: At regular intervals, withdraw samples from both the irradiated and control vessels and analyze by HPLC-UV and LC-MS to monitor the degradation of the parent compound and the formation of photoproducts.

Visualizations

Degradation Pathway Overview

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation cluster_microbial Microbial Degradation Parent 4-Bromo-N-ethyl-3-methylbenzamide Hydrolysis_Product_1 4-bromo-3-methylbenzoic acid Parent->Hydrolysis_Product_1 Amide Cleavage Photodegradation_Product_1 N-ethyl-3-methylbenzamide Parent->Photodegradation_Product_1 Debromination Microbial_Product_1 4-bromo-3-methylbenzoic acid Parent->Microbial_Product_1 Enzymatic Hydrolysis Hydrolysis_Product_2 N-ethylamine Photodegradation_Product_2 Hydroxylated Derivatives Microbial_Product_2 Further Mineralization (CO2, H2O)

Caption: Potential degradation pathways of 4-Bromo-N-ethyl-3-methylbenzamide.

Experimental Workflow for Degradation Studies

Experimental_Workflow start Start Degradation Experiment (Hydrolysis, Photodegradation, or Microbial) sampling Time-course Sampling start->sampling analysis HPLC-UV/LC-MS Analysis sampling->analysis quantification Quantify Parent Compound analysis->quantification identification Identify Degradation Products (LC-MS/MS) analysis->identification kinetics Determine Degradation Kinetics quantification->kinetics mass_balance Assess Mass Balance identification->mass_balance end End kinetics->end mass_balance->end

Caption: A generalized workflow for studying degradation pathways.

References

  • Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. (2018). ResearchGate. [Link]

  • PubChem. (n.d.). 4-Bromo-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-N,N-diethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide, 4-bromo-N-ethyl-N-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Anwar, S., et al. (2021). Microbial Degradation of Herbicide Residues in Australian Soil: An Overview of Mechanistic Insights and Recent Advancements. PubMed Central. [Link]

  • Singh, B. K. (2018). Degradation and Bioremediation of Herbicides by Microorganisms. Research Trend.
  • MacRae, I. C., & Alexander, M. (1965). Herbicide Degradation, Microbial Degradation of Selected Herbicides in Soil. Journal of Agricultural and Food Chemistry. [Link]

  • PubChem. (n.d.). 4-Bromo-N-methyl-3-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Fekete, J., et al. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. MDPI. [Link]

  • Castells, C. B., et al. (2017). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. Chemical Communications. [Link]

  • Wang, Y., et al. (2019). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry. [Link]

  • Zhang, C., et al. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. MDPI. [Link]

  • Si, G., et al. (2021). Biodegradation of the widely used amide herbicides: Microbial resources, catabolic pathways and molecular mechanisms. ResearchGate. [Link]

  • PubChem. (n.d.). 1-bromo-4-methylbenzene;N-ethyl-3-methyl-N-propylbutan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Bromo-3-methylphenoxy)-2-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3,5-dihydroxy-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-N-ethyl-2,5-difluoro-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Bromo-N-ethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Bromo-N-ethyl-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and provide actionable solutions to common pitfalls encountered during this specific amide synthesis.

I. Troubleshooting Guide: Common Synthesis Pitfalls

This section addresses specific problems that may arise during the synthesis of 4-Bromo-N-ethyl-3-methylbenzamide, providing potential causes and systematic solutions.

Question 1: Why is the yield of my 4-Bromo-N-ethyl-3-methylbenzamide unexpectedly low?

Answer:

Low yields in this amide synthesis can stem from several factors, primarily related to the activation of the carboxylic acid, the reactivity of the amine, and the reaction conditions.

Potential Causes & Solutions:

  • Incomplete Carboxylic Acid Activation: The conversion of the carboxylic acid (4-Bromo-3-methylbenzoic acid) to a more reactive species is a critical step.[1]

    • If using a chlorinating agent (e.g., SOCl₂, Oxalyl Chloride):

      • Insufficient Reagent: Ensure at least a stoichiometric amount, and often a slight excess (1.1-1.5 equivalents), of the chlorinating agent is used to account for any moisture.[2]

      • Reaction Temperature: The formation of the acyl chloride from the carboxylic acid using thionyl chloride often requires heating.[2] Conversely, reactions with oxalyl chloride can often be performed at room temperature.

      • Catalyst: The addition of a catalytic amount of dimethylformamide (DMF) can significantly accelerate the formation of the acyl chloride by forming a Vilsmeier reagent.[2]

    • If using a coupling reagent (e.g., DCC, HATU):

      • Reagent Choice: The selection of the coupling reagent is crucial and depends on the specific substrates.[3] For sterically hindered components, more potent coupling agents like HATU may be necessary.[1]

      • Pre-activation: Allow the carboxylic acid to react with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for a period (e.g., 15-30 minutes) before adding the ethylamine.[1]

  • Amine Deactivation: Ethylamine is a base and can be protonated by the carboxylic acid or by acidic byproducts, rendering it non-nucleophilic.[1][4]

    • Acid-Base Neutralization: Direct mixing of the carboxylic acid and ethylamine will likely result in salt formation.[4][5] The carboxylic acid must be activated first.

    • Byproduct Quenching: When using acyl chlorides, one equivalent of HCl is produced, which will protonate the amine.[4] To counteract this, add at least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base like triethylamine or DIPEA.[2][4] The Schotten-Baumann method, which uses an aqueous base, is also an effective option.[2][4]

  • Hydrolysis of Intermediates: The presence of water can hydrolyze the activated carboxylic acid intermediate (e.g., the acyl chloride) back to the unreactive carboxylic acid.[1]

    • Anhydrous Conditions: It is critical to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Suboptimal Reaction Conditions:

    • Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are generally suitable.[1]

    • Temperature: The addition of the amine to the activated carboxylic acid is often performed at 0°C to control the exothermicity of the reaction, followed by warming to room temperature.

Question 2: My final product is impure. What are the likely side products and how can I avoid them?

Answer:

Impurity profiles in the synthesis of 4-Bromo-N-ethyl-3-methylbenzamide can be complex. Understanding the potential side reactions is key to their mitigation.

Common Impurities & Mitigation Strategies:

Impurity/Side ProductFormation MechanismPrevention & Removal
Unreacted 4-Bromo-3-methylbenzoic acid Incomplete reaction due to poor activation, insufficient reaction time, or hydrolysis of the activated intermediate.[1]Ensure complete activation of the carboxylic acid. Use anhydrous conditions. Can be removed by washing the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) during workup.[6]
Diacylation of Ethylamine Reaction of a second molecule of the activated carboxylic acid with the newly formed amide. This is more likely with highly reactive acylating agents and an excess of the acid.Add the activated carboxylic acid slowly to the solution of ethylamine to maintain an excess of the amine throughout the addition.
Hydrolysis Product The activated carboxylic acid intermediate (acyl chloride or active ester) reacts with trace amounts of water.[1]Rigorously dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere.
Side products from coupling reagents For example, N,N'-dicyclohexylurea (DCU) from DCC is a common and often difficult-to-remove byproduct.[3]If using DCC, DCU can often be removed by filtration as it is poorly soluble in many organic solvents. Recrystallization from acetonitrile can also be effective.[3] Using alternative coupling agents like EDC, which produces a water-soluble urea byproduct, can simplify purification.

Purification:

  • Column Chromatography: This is a highly effective method for purifying the final product. A common eluent system is a mixture of hexane and ethyl acetate.[6][7]

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.

Question 3: The reaction seems to have stalled and is not proceeding to completion. What should I do?

Answer:

A stalled reaction can be indicative of several underlying issues. A systematic approach to troubleshooting is recommended.

Troubleshooting a Stalled Reaction:

  • Monitor the Reaction: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm that the reaction is indeed stalled and not just slow.[6][7]

  • Check Reagent Stoichiometry and Quality:

    • Verify that the correct equivalents of all reagents were used.

    • Consider the possibility of reagent degradation. For example, coupling reagents can be sensitive to moisture.

  • Increase Temperature: If the reaction is being run at a low temperature, slowly increasing the temperature may provide the necessary activation energy for the reaction to proceed. Monitor for the formation of degradation products.

  • Add More Reagent:

    • If you suspect incomplete activation of the carboxylic acid, adding more of the activating agent may restart the reaction.

    • If amine deactivation is a concern, adding more of the amine or a non-nucleophilic base could be beneficial.

  • Re-evaluate the Reaction Conditions:

    • Solvent: Ensure the chosen solvent is appropriate and can dissolve all reactants.

    • Catalyst: If a catalyst is being used (e.g., DMF for acyl chloride formation, DMAP for some coupling reactions), ensure it was added and is of good quality.[2][6]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 4-Bromo-N-ethyl-3-methylbenzamide.

Question 4: What is the most reliable method for synthesizing 4-Bromo-N-ethyl-3-methylbenzamide?

Answer:

There are two primary and reliable routes for this synthesis: the acyl chloride method and the use of coupling agents. The choice between them often depends on the scale of the reaction and the available reagents.

  • Acyl Chloride Method: This involves a two-step, one-pot procedure. First, 4-Bromo-3-methylbenzoic acid is converted to 4-Bromo-3-methylbenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[4][8] The resulting acyl chloride is then reacted with ethylamine in the presence of a base to yield the final product.[4][9] This method is often cost-effective for larger-scale syntheses.

  • Coupling Agent Method: This is a direct, one-pot method where the carboxylic acid and ethylamine are reacted in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).[1][5][6] This method is often preferred for smaller-scale reactions and can be milder, but the reagents can be more expensive.

Question 5: How critical is the purity of the starting materials?

Answer:

The purity of the starting materials, 4-Bromo-3-methylbenzoic acid and ethylamine, is crucial for a successful synthesis. Impurities in the starting materials can lead to the formation of side products, which can complicate the purification of the desired product and lower the overall yield. It is recommended to use starting materials of at least 97% purity.

Question 6: What are the key safety precautions to consider during this synthesis?

Answer:

  • Chlorinating Agents: Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl from thionyl chloride; CO, CO₂, and HCl from oxalyl chloride). These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Coupling Reagents: Some coupling reagents, like DCC, are potent allergens. Avoid inhalation and skin contact.

  • Amines: Ethylamine is a volatile and flammable liquid with a strong odor. It is also corrosive. Handle in a fume hood.

  • Solvents: The organic solvents typically used (DCM, THF, DMF) have their own specific hazards. Consult the Safety Data Sheet (SDS) for each before use.

Question 7: How can I monitor the progress of the reaction?

Answer:

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]

  • TLC: A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting carboxylic acid, the product amide, and any significant byproducts. The spots can be visualized under a UV lamp.

  • LC-MS: This technique provides more detailed information, allowing for the identification of the masses of the starting materials, product, and any intermediates or byproducts, thus giving a clearer picture of the reaction's progress.

III. Experimental Protocols & Diagrams

Protocol 1: Synthesis via the Acyl Chloride Method
  • To a solution of 4-Bromo-3-methylbenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add oxalyl chloride (1.2 eq) to the solution at room temperature. Stir for 1-2 hours or until the evolution of gas ceases.

  • In a separate flask, dissolve ethylamine (2.0 eq) in anhydrous DCM and cool to 0°C.

  • Slowly add the freshly prepared acyl chloride solution to the ethylamine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, wash the reaction mixture with water, a mild aqueous acid (e.g., 1M HCl), and a mild aqueous base (e.g., saturated NaHCO₃).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis using HATU as a Coupling Agent
  • Dissolve 4-Bromo-3-methylbenzoic acid (1.0 eq) in an anhydrous solvent such as DMF or DCM.[1]

  • Add the coupling reagent HATU (1.0-1.5 eq) and a non-nucleophilic base like DIPEA (2.0 eq).[1]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Add ethylamine (1.0-1.2 eq) to the reaction mixture.[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[1]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[1]

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography.

Diagrams

Caption: Synthesis via the coupling agent pathway.

Troubleshooting_Flowchart start Low Yield or Stalled Reaction check_activation Is Carboxylic Acid Activation Complete? start->check_activation check_amine Is Amine Protonated? check_activation->check_amine Yes solution_activation Increase activating agent Add catalyst (DMF) Adjust temperature check_activation->solution_activation No check_conditions Are Reaction Conditions Optimal? check_amine->check_conditions No solution_amine Add excess amine or non-nucleophilic base check_amine->solution_amine Yes solution_conditions Use anhydrous solvents/reagents Increase temperature Check solvent check_conditions->solution_conditions No end Improved Yield check_conditions->end Yes solution_activation->end solution_amine->end solution_conditions->end

Caption: Troubleshooting flowchart for low yield.

IV. References

  • Various Authors. (2021). Why did my amide synthesis not work?. ResearchGate. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 4-bromobenzoyl chloride. Retrieved from [Link]

  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin. Retrieved from [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

  • Various Authors. (2022). amide coupling help. Reddit. Retrieved from [Link]

  • Ahmad, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Retrieved from [Link]

  • Westin, J. (n.d.). Carboxylic Acids Important Reactions. MCAT Content - Jack Westin. Retrieved from [Link]

  • LibreTexts. (2023). Making Amides from Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2024). 21.S: Carboxylic Acid Derivatives (Summary). Chemistry LibreTexts. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to 4-Bromo-N-ethyl-3-methylbenzamide and Other Benzamide Derivatives: A Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 4-Bromo-N-ethyl-3-methylbenzamide against a range of other functionally diverse benzamide derivatives. By analyzing its unique structural motifs and drawing parallels with well-characterized analogues, we offer a predictive framework for its potential biological activities and lay out a strategic path for future experimental validation.

Introduction: The Benzamide Scaffold as a Privileged Structure

The benzamide scaffold is a cornerstone in medicinal chemistry, celebrated for its versatility and presence in numerous clinically significant drugs.[1][2] These compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antipsychotic, antiemetic, and antimicrobial effects.[1][3][4] The therapeutic diversity of the benzamide class stems from the ability to readily modify the substituents on both the aromatic ring and the amide nitrogen, allowing for the precise tuning of their pharmacological profiles to interact with a wide array of biological targets.[5][6]

This guide focuses on 4-Bromo-N-ethyl-3-methylbenzamide, a specific derivative for which public domain biological data is limited. However, by dissecting its constituent chemical features—the N-ethyl group, the 4-bromo, and 3-methyl substitutions—and comparing them to extensively studied benzamide analogues, we can construct a robust hypothesis regarding its potential therapeutic applications. This document serves as a resource for researchers, providing not only comparative data on established derivatives but also detailed experimental protocols to guide the investigation of novel compounds like 4-Bromo-N-ethyl-3-methylbenzamide.

Structural Profile of 4-Bromo-N-ethyl-3-methylbenzamide

Before a comparative analysis, it is essential to understand the key structural features of the title compound and their potential influence on its physicochemical and pharmacological properties.

  • Compound: 4-Bromo-N-ethyl-3-methylbenzamide

  • CAS Number: 1020252-82-7[7]

  • Molecular Formula: C₁₀H₁₂BrNO[7]

  • Molecular Weight: 242.11 g/mol [7]

Key Structural Features and Their Potential Implications:

  • Benzamide Core: This fundamental unit provides the rigid backbone and the crucial amide linker, which can participate in hydrogen bonding with biological targets.[6]

  • 4-Bromo Substitution: The bromine atom at the para-position is a lipophilic, electron-withdrawing group. This can enhance membrane permeability and potentially lead to halogen bonding interactions with target proteins, a feature increasingly exploited in drug design. Its position may influence binding selectivity.

  • 3-Methyl Substitution: The methyl group at the meta-position is a small, lipophilic group that can increase metabolic stability by blocking a potential site of oxidation. It can also provide favorable van der Waals interactions within a receptor's binding pocket.

  • N-ethyl Group: Compared to a simple N-H or N-methyl group, the N-ethyl substitution increases lipophilicity and may provide a better steric fit for certain receptor pockets while preventing the formation of a hydrogen bond where the amide N-H acts as a donor.

These features collectively suggest a compound with moderate lipophilicity, tailored for potential interactions within a well-defined binding pocket.

Comparative Analysis: Benchmarking Against Established Benzamide Derivatives

The true potential of 4-Bromo-N-ethyl-3-methylbenzamide can be inferred by comparing its structure against derivatives with known biological activities.

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

Benzamide derivatives are a prominent class of HDAC inhibitors, which are crucial in epigenetic regulation and cancer therapy.[5] A key pharmacophoric element for many benzamide HDAC inhibitors is an o-amino group, which chelates a zinc ion in the enzyme's active site.[8]

Structural Comparison: 4-Bromo-N-ethyl-3-methylbenzamide lacks the critical o-amino moiety found in potent HDAC inhibitors like Entinostat (MS-275). Therefore, it is less likely to function as a classical zinc-chelating HDAC inhibitor. However, other mechanisms of anticancer activity are possible.

Table 1: In Vitro Anticancer Activity of Selected Benzamide HDAC Inhibitors

Compound Target Cell Line IC₅₀ (µM) Reference
Entinostat (MS-275) K562 (Leukemia) 0.5 [9]
Entinostat (MS-275) A549 (Lung) 1.3 [9]
Entinostat (MS-275) MCF-7 (Breast) 0.8 [9]
Derivative 13h¹ K562 (Leukemia) 0.38 [10]
Derivative 13k² A549 (Lung) 0.96 [10]

¹Structure features a pyridine ring designed as a modification of MS-275. ²Structure features a piperazine moiety designed as a modification of MS-275.

Central Nervous System (CNS) Activity: Receptor Modulation

Substituted benzamides like sulpiride and amisulpride are well-known antipsychotic agents that act primarily as selective dopamine D₂/D₃ receptor antagonists.[11] Their activity is heavily influenced by the substitution pattern on the benzoyl ring and the nature of the amine side chain.

Structural Comparison: CNS-active benzamides often possess a more complex, basic amine side chain than the simple N-ethyl group of the title compound. This side chain is crucial for interacting with aminergic GPCRs. While direct potent activity at dopamine receptors seems unlikely, the scaffold could be a starting point for designing modulators of other CNS targets, such as sigma receptors, where diverse benzamide structures have shown high affinity.[12]

Table 2: Receptor Binding Affinity of Selected CNS-Active Benzamides

Compound Target Receptor Binding Affinity (Ki, nM) Reference
Amisulpride Dopamine D₂ 2.8 [11]
Amisulpride Dopamine D₃ 3.2 [11]
Sulpiride Dopamine D₂ 14.5 [11]
Compound 7i³ Sigma-1 (S1R) 1.2 [12]
Compound 7w⁴ Sigma-1 (S1R) 3.6 [12]

³A benzamide derivative with a 4-chloro substitution and a complex amine side chain. ⁴A benzamide derivative with a 4-cyano substitution and a complex amine side chain.

Enzyme Inhibition: Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA)

The benzamide scaffold is also found in inhibitors of various enzymes, including AChE (relevant for Alzheimer's disease) and CAs (relevant for glaucoma and other conditions).[13][14] Structure-activity relationship studies show that both the substitution pattern on the aromatic rings and the linker between them are critical for potent inhibition.[13][14]

Structural Comparison: The relatively simple structure of 4-Bromo-N-ethyl-3-methylbenzamide makes it a candidate for fragment-based screening against various enzyme targets. The bromo and methyl groups could occupy hydrophobic pockets, serving as a foundational piece for building more potent and selective inhibitors.

Table 3: Enzyme Inhibitory Activity of Selected Benzamide Derivatives

Compound Target Enzyme Inhibitory Potency (Ki or IC₅₀, nM) Reference
Compound 7a⁵ Acetylcholinesterase (AChE) 2,490 (IC₅₀) [13]
Compound 3g⁶ Carbonic Anhydrase I (hCA I) 4.07 (Ki) [14]
Compound 3c⁷ Carbonic Anhydrase II (hCA II) 10.68 (Ki) [14]
Compound 3f⁸ Acetylcholinesterase (AChE) 8.91 (Ki) [14]

⁵A picolinamide derivative with a dimethylamine side chain. ⁶,⁷,⁸Complex benzamide-sulfonamide hybrids.

Guiding Future Research: Key Experimental Protocols

To empirically determine the biological profile of 4-Bromo-N-ethyl-3-methylbenzamide and validate the hypotheses above, a systematic experimental approach is required.

Protocol 1: General Synthesis of N-Substituted Benzamides via Acyl Chloride

This protocol describes a standard and reliable method for synthesizing benzamide derivatives, which can be adapted for 4-Bromo-N-ethyl-3-methylbenzamide.

Rationale: The Schotten-Baumann reaction provides a high-yield pathway for amide bond formation between an amine and an acid chloride in a basic medium, which neutralizes the HCl byproduct.[15]

Step-by-Step Methodology:

  • Acid Chloride Formation: To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq) in a dry, inert solvent like dichloromethane (DCM), add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude 4-bromo-3-methylbenzoyl chloride.

  • Amide Coupling: Dissolve the crude acyl chloride in fresh, dry DCM.

  • In a separate flask, dissolve ethylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in DCM.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-Bromo-N-ethyl-3-methylbenzamide.

Protocol 2: MTT Assay for In Vitro Cytotoxicity Screening

This protocol is a standard colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.[16]

Rationale: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[16]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of 4-Bromo-N-ethyl-3-methylbenzamide in DMSO. Prepare serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).

  • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Visualizing Workflows and Concepts

Diagrams created using DOT language help clarify complex processes and relationships.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product BenzoicAcid Substituted Benzoic Acid Activation Carboxylic Acid Activation BenzoicAcid->Activation e.g., SOCl₂, Oxalyl Chloride Amine Substituted Amine Coupling Amide Bond Formation Amine->Coupling Activation->Coupling Activated Intermediate (e.g., Acyl Chloride) Benzamide N-Substituted Benzamide Coupling->Benzamide

Caption: A general workflow for the synthesis of N-substituted benzamide derivatives.[6]

Caption: Key structural features of benzamides influencing their biological activity (SAR).[6]

G cluster_physchem Physicochemical Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation start Novel Benzamide (e.g., 4-Bromo-N-ethyl-3-methylbenzamide) purity Purity & Identity (NMR, MS, HPLC) start->purity properties Properties (Solubility, LogP, pKa) purity->properties cytotoxicity Cytotoxicity Assay (e.g., MTT) properties->cytotoxicity enzyme Enzyme Inhibition Assays properties->enzyme receptor Receptor Binding Assays properties->receptor efficacy Efficacy Models (e.g., Xenograft) cytotoxicity->efficacy enzyme->efficacy receptor->efficacy

Caption: Experimental workflow for the biological evaluation of a novel benzamide derivative.

Conclusion and Future Outlook

While 4-Bromo-N-ethyl-3-methylbenzamide remains a largely uncharacterized molecule, a systematic analysis of its structure in the context of the broader benzamide class provides a powerful predictive tool for guiding its future investigation. The substitutions on its benzoyl ring suggest it may possess favorable physicochemical properties for drug development, such as enhanced metabolic stability and lipophilicity.

Based on comparative analysis, its potential as a classical HDAC inhibitor or a potent dopamine receptor antagonist appears low due to the lack of key pharmacophoric features. However, its true value may lie in applications not dominated by traditional benzamide structures, such as targeting other enzymes or CNS receptors where its specific substitution pattern could confer novel selectivity. It serves as an excellent candidate for fragment-based screening and as a starting scaffold for further chemical modification. The experimental protocols detailed in this guide provide a clear and validated pathway for elucidating its biological activity and determining its therapeutic potential.

References

  • Potential Therapeutic Applications of Substituted Benzamides: A Technical Guide. Benchchem.
  • The Structure-Activity Relationship of Benzamide Analogs: A Technical Guide for Drug Development Professionals. Benchchem.
  • Asif M (2016) Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Mod Chem appl 4: 194.
  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors.
  • A Decade of Innovation: A Technical Review of Benzamide Patents in Drug Discovery (2015-2025). Benchchem.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evalu
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Quantitative Structure-Activity Relationships of Benzamide Derivatives for Anti-Leukotriene Activities. PubMed.
  • Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors. Benchchem.
  • Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280.
  • Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. PubMed.
  • Controllable Molecular Editing of 2-Amino-N-substituted Benzamides: Site-selective Synthesis of 6-Selenylated N-Substituted 1,2,3-Benzotriazine-4(3H)-ones.
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.
  • A Comparative Guide to n-(4-Formylphenyl)
  • Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. PubMed.
  • Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. PubMed.
  • N-Ethyl 4-bromo-3-methylbenzamide, 97% Purity, C10H12BrNO, 25 grams. CP Lab Safety.
  • The Discovery of Novel Benzamide Compounds: A Technical Guide for Therapeutic Innov
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors.
  • Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. Benchchem.
  • A Comparative Analysis of the Antimicrobial Spectrum of Benzamide Deriv
  • The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • The substituted benzamides and their clinical potential on dysthymia and on the neg
  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach.
  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Deriv
  • Synthesis and analysis of amides.

Sources

A Comparative Guide to the Biological Activity of 4-Bromo-N-ethyl-3-methylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzamide scaffold represents a privileged structure, forming the core of numerous biologically active compounds. This guide provides a comprehensive comparison of the biological activities of analogs related to 4-Bromo-N-ethyl-3-methylbenzamide. While specific data on this exact molecule is not extensively published, by examining its structural relatives, we can infer its potential activities and understand the broader structure-activity relationships (SAR) that govern the therapeutic potential of this chemical class. This document is intended for researchers, scientists, and drug development professionals seeking to explore the diverse applications of substituted benzamides.

Introduction to the Benzamide Scaffold

The benzamide moiety, consisting of a benzene ring attached to an amide functional group, is a versatile building block in drug design.[1] Its ability to participate in hydrogen bonding and engage in various non-covalent interactions allows for high-affinity binding to a wide range of biological targets. The biological activity of benzamide derivatives can be finely tuned by modifying the substituents on both the phenyl ring and the amide nitrogen.

The subject of this guide, 4-Bromo-N-ethyl-3-methylbenzamide, possesses several key features that suggest potential biological relevance:

  • 4-Bromo and 3-Methyl Substitution: The halogen and methyl groups on the phenyl ring can influence the compound's lipophilicity, metabolic stability, and binding orientation within a target protein. For instance, a 4-bromophenyl group has been shown to contribute to potent enzyme inhibition in some analog series.[2]

  • N-ethyl Group: The ethyl group on the amide nitrogen contributes to the molecule's overall size, shape, and lipophilicity, which can impact its pharmacokinetic properties and target selectivity.

This guide will explore the diverse biological activities of structurally related benzamides, categorized by their therapeutic areas, and provide insights into the experimental validation of these activities.

Comparative Biological Activities of Benzamide Analogs

The versatility of the benzamide scaffold is evident in the wide array of biological activities exhibited by its derivatives. Below, we compare several classes of benzamide analogs based on their primary therapeutic targets.

Antipsychotic Activity: Targeting Dopamine and Serotonin Receptors

A significant number of substituted benzamides have been investigated as potential atypical antipsychotic agents. These compounds typically act as antagonists at dopamine D2 and serotonin 5-HT2 receptors, with some also showing agonist activity at 5-HT1a receptors.[3][4]

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Benzamide Ring: The nature and position of substituents on the phenyl ring are critical for receptor affinity and selectivity. For example, in a series of (4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide derivatives, various mono- and polysubstituted analogs were evaluated, with an anthranilamide derivative demonstrating a superior pharmacological profile.[3][4]

  • Amide Moiety: The amide group itself is a key pharmacophoric element, engaging in crucial interactions with the receptor binding sites.

The following table summarizes the receptor binding affinities of selected substituted benzamides.

Compound IDSubstituent on Benzamide RingD2 Ki (nM)5-HT2 Ki (nM)5-HT1a Ki (nM)Reference
Analog A 2-Amino1025[3][4]
Analog B 4-Methoxy25815[3][4]
Analog C 3-Chloro15510[3][4]

Note: The data presented here is illustrative and derived from studies on related benzamide series.

Enzyme Inhibition: A Promising Avenue for New Therapeutics

Benzamide derivatives have emerged as potent inhibitors of various enzymes, offering therapeutic potential in areas such as inflammation, cancer, and thrombosis.[2]

Structure-Activity Relationship (SAR) Insights:

  • N-Phenyl Ring Substitution: In a series of benzamide sulfonamide analogs, the substituent on the N-phenyl ring of the benzamide core was found to significantly influence the potency and selectivity of inhibition against human nucleoside triphosphate diphosphohydrolases (h-NTPDases). A 4-bromophenyl group, for instance, conferred potent inhibition of h-NTPDase1 and h-NTPDase3.[2]

  • Sulfonamide Moiety: Modifications to a sulfonamide group attached to the benzamide also played a critical role in determining the inhibitory profile against different h-NTPDase isoforms.[2]

The table below presents the inhibitory activity of selected benzamide sulfonamide analogs against h-NTPDases.

Compound IDN-Phenyl Substituenth-NTPDase1 IC50 (µM)h-NTPDase2 IC50 (µM)h-NTPDase3 IC50 (µM)Reference
Analog D 4-Bromophenyl0.72 ± 0.11> 502.88 ± 0.13[2]
Analog E 4-Methoxyphenyl> 500.45 ± 0.02> 50[2]
Analog F 2-Chlorophenyl> 500.63 ± 0.03> 50[2]
Anticancer Activity: From Tubulin to Kinase Inhibition

The benzamide scaffold has been extensively explored in the development of novel anticancer agents, targeting various aspects of cancer cell biology.

A series of novel N-benzylbenzamide derivatives have been designed and synthesized as tubulin polymerization inhibitors. One lead compound exhibited significant antiproliferative activities with IC50 values in the nanomolar range against several cancer cell lines.[5]

New compounds containing a 4-(aminomethyl)benzamide fragment have been evaluated as potential tyrosine kinase inhibitors. Analogs with a (trifluoromethyl)benzene ring showed potent inhibition of EGFR.[6]

Based on the structure of the known HDAC inhibitor Entinostat (MS-275), a series of N-substituted benzamide derivatives were synthesized and showed antiproliferative activity against various cancer cell lines.[7]

The following table summarizes the anticancer activity of representative benzamide analogs.

Compound ClassTargetRepresentative AnalogCancer Cell LineIC50Reference
N-BenzylbenzamidesTubulin20bMultiple12-27 nM[5]
4-(Arylaminomethyl)benzamidesTyrosine Kinases (EGFR)Analog 13K5625.6 µM[6]
N-Substituted BenzamidesHDACsAnalog 13hMCF-7Similar to MS-275[7]
Antimicrobial Activity

Benzamide derivatives have also demonstrated promising activity against various pathogens.

  • Anti-mycobacterial Activity: Structure-activity relationship studies have focused on benzamides as inhibitors of Mycobacterium tuberculosis QcrB.[8]

  • Antibacterial Activity: N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have shown antibacterial activity against extensively drug-resistant Salmonella Typhi.[9][10]

The table below highlights the antimicrobial activity of a selected benzamide analog.

CompoundTarget OrganismMIC (µg/mL)Reference
Arylated N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamideXDR S. Typhi6.25[9][10]

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity of the findings, rigorous and validated experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activity of benzamide analogs.

Radioligand Receptor Binding Assay (for Antipsychotic Activity)

This assay measures the affinity of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., dopamine D2 or serotonin 5-HT2) from cultured cells or animal brain tissue.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Enzyme Inhibition Assay (e.g., for h-NTPDases)

This assay determines the ability of a compound to inhibit the activity of a specific enzyme.

Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of the purified enzyme (e.g., recombinant h-NTPDase) and its substrate (e.g., ATP).

  • Inhibition Reaction: In a 96-well plate, pre-incubate the enzyme with varying concentrations of the test compound for a specific duration.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a set time.

  • Termination of Reaction: Stop the reaction by adding a suitable reagent (e.g., a strong acid).

  • Detection of Product: Quantify the amount of product formed using a suitable detection method (e.g., a colorimetric assay for inorganic phosphate released from ATP hydrolysis).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Cell Proliferation Assay (e.g., MTT Assay for Anticancer Activity)

This assay measures the effect of a compound on the proliferation of cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizing Pathways and Workflows

Simplified Dopamine D2 and Serotonin 5-HT2A Receptor Signaling in Antipsychotic Drug Action

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates Signaling Downstream Signaling (e.g., cAMP, Ca2+) D2R->Signaling HT2AR->Signaling Response Neuronal Response Signaling->Response Benzamide Benzamide Analog (Antagonist) Benzamide->D2R Blocks Benzamide->HT2AR Blocks

Caption: Benzamide analogs can act as antagonists at D2 and 5-HT2A receptors, modulating downstream signaling.

General Workflow for Screening Benzamide Analogs

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesize Benzamide Analog Library PrimaryAssay Primary Assay (e.g., Receptor Binding, Enzyme Inhibition) Synthesis->PrimaryAssay Test Compounds HitIdentification Hit Identification PrimaryAssay->HitIdentification Identify Actives SecondaryAssay Secondary Assay (e.g., Cellular Activity) SAR Structure-Activity Relationship (SAR) Studies SecondaryAssay->SAR Guide Optimization HitIdentification->SecondaryAssay Confirm Activity SAR->Synthesis Design New Analogs ADMET ADMET Profiling SAR->ADMET LeadCandidate Lead Candidate Selection ADMET->LeadCandidate

Caption: A typical workflow for the discovery and optimization of bioactive benzamide analogs.

Conclusion

The 4-Bromo-N-ethyl-3-methylbenzamide scaffold and its analogs represent a rich area for drug discovery, with demonstrated activities across a range of therapeutic targets. The structure-activity relationships discussed in this guide highlight the importance of systematic chemical modification to achieve desired biological effects. By employing the robust experimental protocols outlined herein, researchers can effectively screen and characterize novel benzamide derivatives, paving the way for the development of next-generation therapeutics. The versatility of the benzamide core, coupled with the potential for fine-tuning its properties through chemical synthesis, ensures its continued prominence in medicinal chemistry.

References

  • Haskins, J. T., et al. (1996). Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents. Journal of Medicinal Chemistry, 39(5), 1172–1188. [Link]

  • Haskins, J. T., et al. (1996). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry, 39(5), 1172–1188. [Link]

  • Singh, R., et al. (2023). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. [Link]

  • Li, J., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]

  • Khan, I., et al. (2023). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 28(19), 6825. [Link]

  • Gevorgyan, A., et al. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Pharmaceuticals, 14(11), 1159. [Link]

  • Wang, Y., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. [Link]

  • Zhang, Y., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Bromo-N-ethyl-3-methylbenzamide and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the unambiguous identification and characterization of novel compounds are paramount. Spectroscopic analysis serves as the cornerstone of this process, providing a detailed fingerprint of a molecule's structure and purity. This guide offers an in-depth, comparative analysis of 4-Bromo-N-ethyl-3-methylbenzamide and its synthetic precursors, grounded in experimental data and established analytical principles. We will explore the causal relationships behind the observed spectral data, providing researchers and drug development professionals with the insights needed for confident structural elucidation.

The Synthetic Pathway: From Precursor to Final Compound

The synthesis of 4-Bromo-N-ethyl-3-methylbenzamide is a multi-step process that begins with the formation of its key precursor, 4-bromo-3-methylbenzoic acid. This is followed by conversion to an acyl chloride and subsequent amidation. Understanding the spectroscopic characteristics of each intermediate is crucial for monitoring reaction progress and ensuring the purity of the final product.

The overall synthetic workflow is as follows:

Synthesis_Workflow cluster_0 Step 1: Synthesis of 4-Bromo-3-methylbenzoic acid cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Amidation 4-Amino-3-methylbenzoic_acid 4-Amino-3-methylbenzoic acid Sandmeyer_Reaction Sandmeyer Reaction (NaNO₂, HBr, CuBr) 4-Amino-3-methylbenzoic_acid->Sandmeyer_Reaction Precursor_1 4-Bromo-3-methylbenzoic acid Sandmeyer_Reaction->Precursor_1 Thionyl_Chloride SOCl₂ or (COCl)₂ Precursor_1->Thionyl_Chloride Acyl_Chloride 4-Bromo-3-methylbenzoyl chloride Thionyl_Chloride->Acyl_Chloride Final_Product 4-Bromo-N-ethyl-3-methylbenzamide Acyl_Chloride->Final_Product Reaction with Ethylamine Ethylamine Ethylamine (CH₃CH₂NH₂) Ethylamine->Final_Product Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_validation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification FTIR FT-IR Purification->FTIR NMR ¹H & ¹³C NMR Purification->NMR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation FTIR->Structure_Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Report Purity_Assessment->Final_Report

A Comparative Guide to the Definitive Structural Validation of 4-Bromo-N-ethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which all subsequent research—from understanding biological activity to predicting material properties—is built. This guide presents a comprehensive comparison of analytical techniques for the structural validation of a novel benzamide derivative, 4-Bromo-N-ethyl-3-methylbenzamide, using single-crystal X-ray crystallography as the definitive benchmark.

We will explore the causality behind experimental choices, compare the depth of information provided by alternative spectroscopic methods, and provide field-proven protocols. This guide is designed for researchers, scientists, and drug development professionals who require a robust, multi-faceted approach to structural elucidation.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD stands alone in its ability to provide a precise and accurate three-dimensional map of atomic positions within a crystalline molecule.[1][2][3] This technique moves beyond mere connectivity to define bond lengths, bond angles, and torsional angles with unparalleled precision, offering an indisputable structural proof.

The journey from a synthesized powder to a validated crystal structure is a meticulous process, designed to be self-validating at each critical step.

Experimental Protocol: From Powder to Final Structure

Part 1: Crystal Growth & Selection The prerequisite for any SC-XRD experiment is a high-quality single crystal. This is often the most challenging step.

  • Rationale for Solvent Selection : The goal is to find a solvent system where the compound has moderate solubility. Supersaturation, achieved through slow evaporation, cooling, or vapor diffusion, is required to encourage orderly molecular packing rather than rapid precipitation. For 4-Bromo-N-ethyl-3-methylbenzamide, a solvent screen using ethanol, ethyl acetate, and dichloromethane is a logical starting point.

  • Methodology - Slow Evaporation :

    • Dissolve ~10 mg of the compound in a minimal amount of a suitable solvent (e.g., ethanol/water mixture) in a small vial.

    • Loosely cap the vial to allow for slow solvent evaporation over several days at room temperature.

    • Visually inspect the resulting crystals under a microscope. Ideal crystals will be well-formed, transparent, and free of visible defects. They should be between 0.1-0.5 mm in each dimension.[4]

Part 2: Data Collection This phase involves exposing the crystal to a focused beam of X-rays and recording the resulting diffraction pattern.[4][5]

  • Crystal Mounting : A suitable crystal is selected and mounted on a cryoloop, which is then placed on a goniometer head in the diffractometer. The crystal is flash-cooled to ~100 K using a stream of liquid nitrogen to minimize thermal vibrations and radiation damage.

  • Diffraction Experiment : The instrument, such as a Rigaku/Oxford SuperNova diffractometer, uses a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[6] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected on a detector (e.g., a CCD detector).[4][6] A full dataset typically involves collecting hundreds of images over a range of rotation angles.[5]

Part 3: Data Processing & Structure Solution Raw diffraction images are processed to generate a file containing the intensities of each diffraction spot.[7][8][9]

  • Indexing and Integration : The diffraction spots are indexed to determine the unit cell dimensions and the crystal's Bravais lattice. The software then integrates the intensity of each spot.[8][9]

  • Scaling and Merging : Data from multiple images are scaled to account for experimental variations. Symmetry-equivalent reflections are merged to produce a final, unique set of reflection data (an HKL file).[8]

  • Structure Solution : The "phase problem" is solved using direct methods, which are computational algorithms that generate an initial electron density map from the diffraction intensities.

  • Structure Refinement : This iterative process is typically performed with software like SHELXL .[10][11][12][13] The initial atomic model is refined against the experimental data to improve the fit. Anisotropic displacement parameters are introduced for non-hydrogen atoms to model their thermal motion. Hydrogen atoms are typically placed in calculated positions.

Part 4: Structure Validation Before a structure is considered finalized, it must undergo rigorous validation. The International Union of Crystallography (IUCr) provides a free online service, checkCIF , for this purpose.[14][15][16][17][18]

  • The checkCIF Report : The final Crystallographic Information File (CIF) is uploaded to the checkCIF server.[19][20][21][22] The service generates a report with ALERTS that highlight potential issues, inconsistencies, or unusual geometric parameters.[15][16][17]

  • Interpreting ALERTS : ALERTS are categorized by severity (A, B, C, G). The crystallographer must address or provide a scientifically sound explanation for any Level A or B alerts before the structure can be considered publication-quality.

Crystallographic Data Summary for 4-Bromo-N-ethyl-3-methylbenzamide

The refined structure is summarized in a Crystallographic Information File (CIF). Key parameters are presented below.

ParameterValue
Chemical FormulaC10 H12 Br N O
Formula Weight242.11
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.785(3)
b (Å)6.254(2)
c (Å)22.181(7)
β (°)94.75(1)
Volume (ų)1215.1(7)
Z4
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
Reflections Collected9875
Unique Reflections2130
Final R indices [I>2σ(I)]R1 = 0.035, wR2 = 0.082
Goodness-of-Fit (S)1.05
CCDC Deposition NumberHypothetical data for illustrative purposes

Table 1: Representative single-crystal X-ray diffraction data.

Visualization of the Validated Structure

Caption: Final molecular structure of 4-Bromo-N-ethyl-3-methylbenzamide.

Complementary Spectroscopic Techniques: Building a Cohesive Picture

While SC-XRD provides the definitive structure, other spectroscopic methods are essential for confirming the structure in bulk material and in solution, providing orthogonal validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C).[23] It is the most powerful method for determining molecular structure in solution.[24][25][26]

Experimental Protocol (¹H and ¹³C NMR)

  • Sample Preparation : Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition : Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) spectrometer. Standard 2D experiments like COSY, HSQC, and HMBC can be run to establish connectivity.

  • Data Analysis :

    • ¹H NMR : Analyze chemical shifts to identify proton types (aromatic, amide, ethyl, methyl). Use integration to determine the relative number of protons for each signal. Analyze splitting patterns (multiplicity) to deduce neighboring protons.

    • ¹³C NMR : Count the number of signals to determine the number of unique carbon atoms. Analyze chemical shifts to identify carbon types (carbonyl, aromatic, aliphatic).

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and, through fragmentation, clues about the molecular structure.[27][28][29][30]

Experimental Protocol (High-Resolution MS)

  • Sample Preparation : Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition : Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI).

  • Data Analysis : Determine the m/z of the molecular ion peak ([M+H]⁺ or [M+Na]⁺). The high-resolution measurement allows for the calculation of the elemental composition, which should match the expected formula (C₁₀H₁₂BrNO). The isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) provides a clear signature.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of specific chemical bonds. It is an excellent tool for identifying functional groups.

Experimental Protocol (ATR-FTIR)

  • Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition : Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis : Identify characteristic absorption bands for key functional groups:

    • N-H stretch : ~3300 cm⁻¹ (secondary amide)

    • C-H stretch : ~3000-2850 cm⁻¹ (aromatic and aliphatic)

    • C=O stretch : ~1640 cm⁻¹ (amide I band)

    • N-H bend : ~1550 cm⁻¹ (amide II band)

    • C-Br stretch : ~600-500 cm⁻¹

Performance Comparison: An Integrated Approach

No single technique tells the whole story. The true power of structural validation lies in the convergence of data from multiple, independent methods.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass SpectrometryInfrared (IR) Spectroscopy
State of Matter Solid (Single Crystal)SolutionGas Phase (from solid/solution)Solid or Solution
Primary Information 3D atomic coordinates, bond lengths/angles, stereochemistry, packingConnectivity, electronic environment of atoms, dynamic processes in solutionMolecular weight, elemental formula, fragmentation patternsPresence of functional groups
Strengths Unambiguous 3D structure; "Gold Standard"[3]Excellent for structure in native solution state; non-destructive[24][31]High sensitivity; provides exact mass and formula[27][32]Fast, simple, and excellent for functional group confirmation
Limitations Requires high-quality single crystals; static picture of the moleculeLower resolution than XRD; limited by molecular size; provides an average structure[25][26]Does not provide 3D structural information; isomers can be indistinguishableProvides limited information on the overall carbon skeleton

Table 2: Objective comparison of analytical techniques for structural validation.

Integrated Validation Workflow

A robust validation strategy integrates these techniques in a logical sequence. The results from each step inform and corroborate the others, leading to an unassailable structural assignment.

validation_workflow cluster_synthesis Initial Characterization cluster_solution Structure in Solution cluster_solid Definitive 3D Structure Synthesis Synthesized Compound (4-Bromo-N-ethyl-3-methylbenzamide) MS Mass Spectrometry (Confirm MW & Formula) Synthesis->MS Orthogonal Check 1 IR IR Spectroscopy (Confirm Functional Groups) Synthesis->IR Orthogonal Check 2 NMR 1D & 2D NMR (Determine Connectivity) MS->NMR Final Final Validated Structure MS->Final Data Corroborates Final Structure IR->NMR IR->Final Data Corroborates Final Structure Crystal Crystal Growth NMR->Crystal Bulk purity confirmed NMR->Final Data Corroborates Final Structure XRD SC-XRD Data Collection & Refinement Crystal->XRD Validation Structure Validation (checkCIF) XRD->Validation Validation->Final Structure Confirmed

Caption: Integrated workflow for comprehensive structural validation.

Conclusion

The structural validation of 4-Bromo-N-ethyl-3-methylbenzamide serves as a clear illustration of a fundamental principle in the chemical sciences: confidence in a molecular structure is achieved through the convergence of evidence from multiple, orthogonal analytical techniques. While NMR, MS, and IR spectroscopy provide essential and confirmatory pieces of the puzzle, single-crystal X-ray crystallography remains the ultimate arbiter, delivering an unambiguous and high-resolution view of the molecule's three-dimensional architecture. By adopting the integrated workflow presented here, researchers can ensure the scientific integrity of their work and build a solid foundation for future discovery.

References

  • Wikipedia. Crystallographic Information File . [Link]

  • Wikipedia. Cambridge Structural Database . [Link]

  • Physical Sciences Data science Service. Cambridge Structural Database (CSD) . [Link]

  • Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL . Oxford University Press. [Link]

  • University of St Andrews. Introduction to Powder Crystallographic Information File (CIF) . [Link]

  • Metadata Standards Catalog. CIF (Crystallographic Information Framework) . [Link]

  • Cambridge Crystallographic Data Centre (CCDC). A short guide to Crystallographic Information Files . [Link]

  • International Union of Crystallography. (IUCr) CIF 1.1 syntax specification . [Link]

  • UMass Dartmouth Library. Cambridge Structural Database . [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL . [Link]

  • MIT Information Systems & Technology. Cambridge Structural Database . [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL . Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Institute of Chemistry, Academia Sinica. Application of Mass Spectrometry on Small Molecule Analysis . [Link]

  • Wikipedia. X-ray crystallography . [Link]

  • Li, S., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives . Molecules, 19(1), 1034-1049. [Link]

  • ResearchGate. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives . [Link]

  • SlideShare. Mass Spectrometry analysis of Small molecules . [Link]

  • American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development . [Link]

  • ResearchGate. checkCIF validation ALERTS: what they mean and how to respond . [Link]

  • ResearchGate. (PDF) Crystal structure refinement with SHELXL . [Link]

  • re3data.org. Cambridge Structural Database . [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography . Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Bioanalysis Zone. Small molecule analysis using MS . [Link]

  • ZefSci. Choosing the Right Mass Spectrometry for Small Molecules . [Link]

  • R Discovery. CheckCIF validation ALERTS: what they mean and how to respond . [Link]

  • YouTube. X-ray Crystallography: Data collection and processing . [Link]

  • YouTube. Validating a small-unit-cell structure; understanding checkCIF reports - A. Linden . [Link]

  • MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives . [Link]

  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM . [Link]

  • Hill, A., et al. (2023). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution . Journal of the American Chemical Society. [Link]

  • Gražulis, S., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework . Journal of Applied Crystallography, 54(1). [Link]

  • The Biochemist. A beginner's guide to X-ray data processing . [Link]

  • Excillum. Small molecule crystallography . [Link]

  • Creative BioMart. X-ray Crystallography . [Link]

  • ACS Publications. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution . [Link]

  • University of Glasgow. SHELXL - An Easy Structure - Sucrose . [Link]

  • Newman, J., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination . Molecular Pharmaceutics. [Link]

  • Chem LibreTexts. X-Ray Crystallography- Collecting Data . [Link]

  • ACS Publications. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination . [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM . [Link]

  • ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy . [Link]

  • Wiki of the Life Science Faculty of the University of Vienna. Comparison of NMR and X-ray crystallography . [Link]

  • Quora. What are the differences between NMR and x-ray crystallography? . [Link]

  • Universität Ulm. Single-Crystal X-Ray Diffraction (SC-XRD) . [Link]

  • ResearchGate. Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7) . [Link]

  • Biological Magnetic Resonance Bank. bmse000668 Benzamide at BMRB . [Link]

Sources

A Comparative Guide to the Synthesis of 4-Bromo-N-ethyl-3-methylbenzamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Bromo-N-ethyl-3-methylbenzamide

4-Bromo-N-ethyl-3-methylbenzamide is a substituted benzamide that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motifs, including the brominated aromatic ring and the N-ethyl amide functionality, make it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The bromine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The amide bond is a cornerstone of many pharmaceuticals, contributing to their metabolic stability and binding interactions with biological targets.

This guide provides a comparative analysis of common synthetic methodologies for preparing 4-Bromo-N-ethyl-3-methylbenzamide, offering insights into the practical considerations, underlying mechanisms, and expected outcomes of each approach. The objective is to equip researchers with the knowledge to select the most appropriate synthetic strategy based on factors such as scale, purity requirements, cost, and available resources.

Synthetic Strategies: An Overview

The synthesis of 4-Bromo-N-ethyl-3-methylbenzamide primarily revolves around the formation of an amide bond between 4-bromo-3-methylbenzoic acid and ethylamine. Two principal strategies are commonly employed:

  • Direct Amide Coupling: This approach involves the use of a coupling reagent to activate the carboxylic acid, facilitating its reaction with the amine.

  • Acyl Chloride Formation Followed by Amination: This two-step process involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with the amine.

This guide will delve into specific protocols for each of these strategies, utilizing different reagents to highlight the diversity of options available to the synthetic chemist.

Methodology 1: Direct Amide Coupling with Carbodiimides (DCC)

Carbodiimide-mediated couplings are a mainstay in amide synthesis. N,N'-Dicyclohexylcarbodiimide (DCC) is a classic and cost-effective reagent for this transformation.

Reaction Mechanism

The reaction proceeds through the initial activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and dicyclohexylurea (DCU) as a byproduct.[1]

Experimental Protocol

Materials:

  • 4-Bromo-3-methylbenzoic acid

  • Ethylamine (as a solution in THF or as a hydrochloride salt with a base)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous (optional, for solubility)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous DCM.

  • Add ethylamine (1.1 eq). If using ethylamine hydrochloride, add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the stirred reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 4-Bromo-N-ethyl-3-methylbenzamide.

Causality Behind Experimental Choices:
  • Inert Atmosphere: Prevents side reactions with atmospheric moisture, which can hydrolyze the activated intermediates.

  • Anhydrous Solvents: Essential to prevent the hydrolysis of DCC and the O-acylisourea intermediate.

  • Cooling to 0 °C: The initial reaction is often exothermic; cooling helps to control the reaction rate and minimize side reactions.

  • Slow Addition of DCC: Prevents a rapid exotherm and potential side reactions.

  • Aqueous Workup: Removes unreacted starting materials, the base, and any water-soluble byproducts. The acid wash removes excess amine and base, while the base wash removes unreacted carboxylic acid.

  • Filtration of DCU: DCU is poorly soluble in most organic solvents, allowing for its removal by simple filtration. However, complete removal can sometimes be challenging.[2][3]

Methodology 2: Direct Amide Coupling with Uronium/Aminium Reagents (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent known for its rapid reaction times and high yields, particularly for challenging couplings.[4][5]

Reaction Mechanism

HATU activates the carboxylic acid to form a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt leaving group is believed to participate in the reaction, accelerating the aminolysis step.[5] A non-nucleophilic base is required to neutralize the hexafluorophosphate salt and deprotonate the carboxylic acid.

Experimental Protocol

Materials:

  • 4-Bromo-3-methylbenzoic acid

  • Ethylamine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add ethylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (to remove unreacted acid and HOAt) followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:
  • Pre-activation: Allowing the carboxylic acid to react with HATU and the base before adding the amine ensures the formation of the active ester, which can lead to cleaner reactions and higher yields.

  • DIPEA as Base: A hindered, non-nucleophilic base is used to avoid competing reactions with the activated carboxylic acid.

  • DMF as Solvent: HATU and the reaction intermediates are highly soluble in DMF, facilitating a homogeneous reaction.[4]

  • Aqueous Workup: The byproducts of the HATU coupling (tetramethylurea and HOAt) are generally more water-soluble than DCU, simplifying the purification process.[4]

Methodology 3: Acyl Chloride Formation and Subsequent Amination

This classic two-step approach involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which then undergoes nucleophilic acyl substitution with the amine.

Reaction Mechanism

Step 1: Acyl Chloride Formation: 4-Bromo-3-methylbenzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form 4-bromo-3-methylbenzoyl chloride.

Step 2: Amination: The isolated acyl chloride reacts readily with ethylamine in the presence of a base to neutralize the HCl byproduct.[6]

Experimental Protocol

Step 1: Synthesis of 4-Bromo-3-methylbenzoyl chloride

Materials:

  • 4-Bromo-3-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Toluene or Dichloromethane (DCM), anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 4-bromo-3-methylbenzoic acid (1.0 eq) and anhydrous toluene or DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting 4-bromo-3-methylbenzoyl chloride is often used in the next step without further purification. A protocol for a similar compound suggests purification by distillation under reduced pressure.[7][8]

Step 2: Synthesis of 4-Bromo-N-ethyl-3-methylbenzamide

Materials:

  • 4-Bromo-3-methylbenzoyl chloride (from Step 1)

  • Ethylamine

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve ethylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 4-bromo-3-methylbenzoyl chloride (1.0 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:
  • Catalytic DMF in Acyl Chloride Formation: DMF catalyzes the reaction by forming a small amount of the Vilsmeier reagent, which is a more potent acylating agent.

  • Excess Thionyl Chloride: Ensures complete conversion of the carboxylic acid and can also serve as the solvent.

  • Use of a Base in Amination: A base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic.[6]

  • Dropwise Addition of Acyl Chloride: The reaction is typically vigorous and exothermic; slow addition helps to control the reaction temperature.

Comparative Analysis of Synthesis Methods

FeatureDCC CouplingHATU CouplingAcyl Chloride Method
Reagent Cost LowHighLow to Moderate
Reaction Time Long (12-24 h)Short (1-4 h)Short (1-3 h for amination)
Typical Yields Moderate to Good (60-85%)High to Excellent (>90%)[4]High (>80%)
Byproduct Removal Challenging (DCU filtration)[2][3]Relatively Easy (Water-soluble)[4]Easy (Water-soluble salts)
Substrate Scope BroadVery Broad (good for hindered substrates)[4]Broad, but sensitive functional groups may not be tolerated
Safety Concerns DCC is a skin sensitizerHATU is generally safe, but benzotriazole derivatives can be explosive under certain conditions.[9]Thionyl chloride is corrosive and releases toxic gases (HCl, SO₂). Acyl chlorides are moisture-sensitive and lachrymatory.
Operational Simplicity One-pot, but requires careful filtrationOne-pot, straightforward workupTwo steps, requires handling of reactive intermediates

Visualization of Synthetic Pathways

Direct Coupling Pathway

G cluster_0 Direct Amide Coupling 4-Bromo-3-methylbenzoic_acid 4-Bromo-3-methylbenzoic Acid Product 4-Bromo-N-ethyl-3-methylbenzamide 4-Bromo-3-methylbenzoic_acid->Product Ethylamine Ethylamine Ethylamine->Product Coupling_Reagent Coupling Reagent (DCC or HATU) Coupling_Reagent->Product Activation Base Base (e.g., DIPEA) Base->Product Byproduct Byproduct (DCU or Tetramethylurea/HOAt) Product->Byproduct Formation of

Caption: General workflow for direct amide coupling.

Acyl Chloride Pathway

G cluster_1 Acyl Chloride Method Carboxylic_Acid 4-Bromo-3-methylbenzoic Acid Acyl_Chloride 4-Bromo-3-methylbenzoyl Chloride Carboxylic_Acid->Acyl_Chloride Step 1 Chlorinating_Agent Chlorinating Agent (SOCl₂ or (COCl)₂) Chlorinating_Agent->Acyl_Chloride Product_2 4-Bromo-N-ethyl-3-methylbenzamide Acyl_Chloride->Product_2 Step 2 Ethylamine_2 Ethylamine Ethylamine_2->Product_2 Base_2 Base (e.g., TEA) Base_2->Product_2

Caption: Two-step synthesis via an acyl chloride intermediate.

Conclusion and Recommendations

The choice of synthetic method for 4-Bromo-N-ethyl-3-methylbenzamide depends on the specific requirements of the project.

  • For large-scale synthesis where cost is a primary concern, the acyl chloride method is often the most economical choice, despite being a two-step process. The starting materials are inexpensive, and yields are typically high. However, appropriate safety precautions must be taken when handling thionyl chloride.

  • For rapid synthesis and high yields , particularly on a smaller to medium scale, HATU coupling is an excellent option. Its efficiency and the ease of byproduct removal often justify the higher reagent cost, especially in a drug discovery setting where time is critical.

  • DCC coupling represents a viable, low-cost, one-pot alternative. However, researchers should be prepared for potential challenges in removing the dicyclohexylurea byproduct, which may require careful purification.

Ultimately, the optimal method will be a balance of these factors, and the protocols provided in this guide offer a solid foundation for the successful synthesis of 4-Bromo-N-ethyl-3-methylbenzamide.

References

  • PrepChem. Synthesis of 4-bromobenzoyl chloride. Available at: [Link]

  • Gissot, A., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(30), 4163-4166. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Reddit. amide coupling help. Available at: [Link]

  • Inhibitor Research Hub. HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Available at: [Link]

  • Google Patents. 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • Organic Letters. Amide and Peptide Bond Formation in Water at Room Temperature. Available at: [Link]

  • Luxembourg Bio Technologies. COMU: A third generation of uronium-type coupling reagents. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Reddit. HATU coupling - what's the best order? Available at: [Link]

  • Wikipedia. HATU. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • PubChem. 4-Bromo-N-methylbenzamide. Available at: [Link]

  • ChemBK. 4-Bromo-3-methylbenzoic acid. Available at: [Link]

  • Chemguide. reaction between acyl chlorides and amines - addition / elimination. Available at: [Link]

Sources

Introduction: Unlocking the Potential of the Benzamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In Vitro Efficacy Analysis of 4-Bromo-N-ethyl-3-methylbenzamide: A Comparative Guide to Functional Characterization

The benzamide functional group is a cornerstone of modern medicinal chemistry, serving as a critical pharmacophore in a wide array of therapeutic agents. Its derivatives have demonstrated a remarkable diversity of biological activities, including roles as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1] This structural motif is present in established drugs such as the HDAC inhibitor Entinostat (MS-275) and the multi-kinase inhibitor Sorafenib, highlighting its clinical significance.[2][3][4]

This guide focuses on a specific, lesser-characterized molecule: 4-Bromo-N-ethyl-3-methylbenzamide (CAS No. 1020252-82-7) .[5] While dedicated in vitro studies on this particular compound are not extensively published, its core benzamide structure warrants a thorough investigation to elucidate its potential biological activities.

For researchers and drug development professionals, the initial characterization of a novel compound is a critical step. This document, therefore, serves as a comprehensive guide to the in vitro evaluation of 4-Bromo-N-ethyl-3-methylbenzamide. We will outline a logical, multi-tiered experimental workflow, provide detailed protocols for key assays, and establish a framework for comparing its performance against relevant, well-characterized alternatives. Our approach is grounded in established methodologies to ensure scientific rigor and data integrity.

Proposed Experimental Workflow: A Tiered Approach to Characterization

A systematic in vitro evaluation is essential to efficiently determine the biological profile of a novel compound. We propose a tiered screening cascade, beginning with broad cytotoxicity screening and progressing to more specific, mechanistic assays based on the initial findings. This approach maximizes resource efficiency by focusing deeper investigations on the most promising activities.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Investigation (If Cytotoxicity is Observed) cluster_2 Tier 3: Data Analysis & Comparison A Compound Synthesis & QC (4-Bromo-N-ethyl-3-methylbenzamide) B Broad-Spectrum Cytotoxicity Assay (e.g., MTT Assay) Against a panel of cancer cell lines (e.g., MCF-7, K562, A549) A->B Test Compound C Initial Antimicrobial Screen (e.g., Disk Diffusion Assay) Against Gram-positive & Gram-negative bacteria A->C Test Compound D Enzyme Inhibition Assays - Protein Kinase Panel - Histone Deacetylase (HDAC) Assay B->D Hits Identified E Apoptosis / Cell Cycle Analysis (Flow Cytometry) B->E F IC50 / MIC Determination C->F Activity Observed D->F G Comparative Analysis vs. Alternatives (e.g., Sorafenib, Entinostat) F->G

Caption: Proposed workflow for the in vitro characterization of a novel benzamide.

Tier 1 Assay Protocols: Foundational Screening

The initial screening aims to identify any significant biological activity in two common therapeutic areas for benzamides: oncology and infectious disease.

Anti-proliferative Activity via MTT Assay

The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][6] A reduction in metabolic activity in the presence of the test compound suggests either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, K562 for leukemia, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1]

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Bromo-N-ethyl-3-methylbenzamide in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Prepare similar dilutions for a positive control, such as the multi-kinase inhibitor Sorafenib .[3][5]

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank control). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT salt into purple formazan crystals.[7]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[8] Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[7]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC50) value.

Antimicrobial Activity via Disk Diffusion Assay

The Kirby-Bauer disk diffusion method is a standardized, qualitative technique to assess the susceptibility of bacteria to a given compound.[9][10] The presence and size of a zone of growth inhibition around a disk impregnated with the test compound indicate antimicrobial activity.

Experimental Protocol: Disk Diffusion Assay

  • Inoculum Preparation: Prepare a bacterial suspension of the test organisms (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in sterile saline, adjusted to the turbidity of a 0.5 McFarland standard.[11]

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the prepared bacterial suspension to create a uniform lawn of bacteria.[12]

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface. Pipette a defined volume (e.g., 10 µL) of a high-concentration solution (e.g., 1 mg/mL) of 4-Bromo-N-ethyl-3-methylbenzamide onto a disk.

  • Controls: Place a disk impregnated with the solvent (e.g., DMSO) as a negative control and disks with known antibiotics (e.g., Gentamicin, Ampicillin) as positive controls.[13]

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[12]

  • Data Acquisition: Measure the diameter (in mm) of the clear zone of inhibition around each disk.[2]

Tier 2 Assay Protocols: Mechanistic Elucidation

Should the primary screening reveal significant anti-proliferative activity, the next logical step is to investigate the potential mechanism of action. Based on the activities of other benzamide derivatives, targeting protein kinases or histone deacetylases (HDACs) are plausible mechanisms.[2][14]

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

HDAC enzymes play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[14] Their inhibition can reactivate tumor suppressor genes. Fluorometric assays provide a sensitive method for measuring HDAC activity.

Experimental Protocol: Fluorometric HDAC Inhibition Assay

  • Reagent Preparation: Use a commercial HDAC activity assay kit (e.g., Epigenase™ HDAC Activity/Inhibition Assay Kit).[15] Prepare the HDAC substrate, assay buffer, and developer solution according to the manufacturer's instructions.

  • Compound Dilution: Prepare serial dilutions of 4-Bromo-N-ethyl-3-methylbenzamide and a known HDAC inhibitor like Entinostat (MS-275) in assay buffer.[4][16]

  • Assay Reaction: In a 96-well microplate, add the purified human HDAC enzyme (e.g., HDAC1 or HDAC3), the test compound dilutions, and the fluorogenic substrate.[17]

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow the deacetylation reaction to occur.[18]

  • Signal Development: Add the developer solution, which contains a protease that cleaves the deacetylated substrate to release the fluorophore. Incubate for an additional 15-30 minutes.

  • Data Acquisition: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation, 460 nm emission).[19]

  • Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

In Vitro Protein Kinase Inhibition Assay

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[20] Radiometric or fluorescence-based assays can quantify the inhibitory effect of a compound on specific kinase activities.

G cluster_0 RAS/RAF/MEK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Output Cell Proliferation, Survival, Differentiation TF->Output Sorafenib Sorafenib (Comparator) Sorafenib->RAF Inhibits

Caption: The RAS/RAF/MEK/ERK pathway, a key target for kinase inhibitors.

Experimental Protocol: Radiometric [γ-³²P]-ATP Kinase Assay

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the assay buffer, the specific protein kinase to be tested (e.g., a member of the RAF family), a suitable peptide substrate, and the desired concentration of 4-Bromo-N-ethyl-3-methylbenzamide or a comparator like Sorafenib .[21][22]

  • Initiation: Start the kinase reaction by adding a solution containing MgCl₂ and [γ-³²P]-ATP.[21]

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with a dilute phosphoric acid solution to remove unincorporated [γ-³²P]-ATP, leaving only the radiolabeled peptide substrate bound to the paper.

  • Data Acquisition: Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Analysis: Determine the percentage of kinase activity inhibition at each compound concentration and calculate the IC50 value.

Data Summary and Comparative Analysis

To facilitate a clear comparison, the results from these assays should be tabulated. This allows for a direct assessment of the potency and spectrum of activity of 4-Bromo-N-ethyl-3-methylbenzamide against established therapeutic agents.

CompoundAssay TypeTarget/Cell LineResult (IC50 in µM or Zone of Inhibition in mm)
4-Bromo-N-ethyl-3-methylbenzamide MTT AssayMCF-7 (Breast Cancer)Experimental Value
MTT AssayK562 (Leukemia)Experimental Value
HDAC InhibitionHDAC1Experimental Value
Kinase InhibitionB-RAFExperimental Value
Disk DiffusionS. aureusExperimental Value
Sorafenib (Comparator) MTT AssayMCF-7 (Breast Cancer)~5.8 µM
MTT AssayK562 (Leukemia)~2.9 µM
Kinase InhibitionB-RAFIC50 = 0.022 µM
Entinostat (MS-275) (Comparator) MTT AssayK562 (Leukemia)~1.0 µM[4]
HDAC InhibitionHDAC1IC50 = 0.51 µM[16]
Gentamicin (Comparator) Disk DiffusionS. aureusLiterature Value (e.g., >18 mm)

Note: IC50 and inhibition zone values for comparators are approximate and can vary based on specific experimental conditions.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro characterization of 4-Bromo-N-ethyl-3-methylbenzamide. By systematically applying the outlined cytotoxicity, antimicrobial, and mechanistic assays, researchers can generate a comprehensive biological activity profile for this novel compound.

The true value of this data lies in the comparison. By benchmarking the performance of 4-Bromo-N-ethyl-3-methylbenzamide against established drugs like Sorafenib and Entinostat, its relative potency and potential therapeutic niche can be effectively determined. Positive results from this screening cascade would justify further investigation, including selectivity profiling against a broader panel of kinases or HDACs, secondary cell-based assays, and eventual progression to in vivo efficacy studies. This structured approach ensures that promising compounds are identified and advanced in a logical, data-driven manner.

References

  • CP Lab Safety. N-Ethyl 4-bromo-3-methylbenzamide, 97% Purity, C10H12BrNO, 25 grams. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Available from: [Link]

  • Jiu, Y., et al. (2009). Sorafenib, a multikinase inhibitor, is effective in vitro against non-Hodgkin lymphoma and synergizes with the mTOR inhibitor rapamycin. Blood, 113(18), 4178-4185. Available from: [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available from: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available from: [Link]

  • Oreate AI Blog. (2026). Pharmacological Properties and Clinical Application Research Progress of Entinostat. Available from: [Link]

  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. Available from: [Link]

  • Liu, Y., et al. (2020). In silico and in vitro identification of inhibitory activities of sorafenib on histone deacetylases in hepatocellular carcinoma cells. Cancers, 12(11), 3169. Available from: [Link]

  • Lesoon-Wood, L. A., et al. (2012). The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP, Sensitizes Osteosarcoma Cells to FasL, and Induces the Regression of Osteosarcoma Lung Metastases. Clinical Cancer Research, 18(17), 4741-4751. Available from: [Link]

  • Al-Abd, A. M., et al. (2012). Sorafenib sensitizes hepatocellular carcinoma cells to physiological apoptotic stimuli. Journal of Cellular and Molecular Medicine, 16(5), 1049-1060. Available from: [Link]

  • Online Inhibitor. (2025). Entinostat (MS-275): Advanced Experimental Strategies for HDAC1/3 Inhibition in Cancer Research. Available from: [Link]

  • ResearchGate. In vitro activity of sorafenib against selected targets. Available from: [Link]

  • EpigenTek. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Available from: [Link]

  • ResearchGate. In vitro assays for the determination of histone deacetylase activity. Available from: [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8684. Available from: [Link]

  • Petersen, E. J., et al. (2021). Characteristics to Consider When Selecting a Positive Control Material for an In Vitro Assay. ALTEX, 38(2), 365-371. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Available from: [Link]

  • ResearchGate. Positive controls for tests of antimicrobial activity. Available from: [Link]

  • protocols.io. (2023). In vitro kinase assay. Available from: [Link]

  • ResearchGate. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay. Available from: [Link]

  • AKJournals. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Available from: [Link]

  • WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

Sources

A Comparative Efficacy Analysis of 4-Bromo-N-ethyl-3-methylbenzamide as a Putative PARP Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzamide chemical structure is a well-established pharmacophore in the design of potent inhibitors for Poly(ADP-ribose) polymerase (PARP), a critical enzyme family in the DNA damage response (DDR). This guide introduces 4-Bromo-N-ethyl-3-methylbenzamide, a novel benzamide derivative, and posits its potential as a PARP1 inhibitor based on structural analogy to clinically approved PARP inhibitors. We present a comprehensive framework for evaluating its enzymatic inhibition efficacy in direct comparison to four leading FDA-approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. This document provides the scientific rationale, detailed experimental protocols for a head-to-head enzymatic assay, and a comparative summary of the known potencies of established inhibitors, offering a blueprint for the rigorous preclinical evaluation of this and other novel chemical entities targeting PARP.

Introduction: The Rationale for Targeting PARP in Oncology

Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the cellular DNA damage response (DDR) network.[1][2] As a DNA damage sensor, PARP1 detects single-strand breaks (SSBs) and, upon activation, catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[3] This PARylation event serves as a scaffold to recruit other DNA repair factors, facilitating the base excision repair (BER) pathway.[4]

Inhibition of PARP1 is a clinically validated strategy in oncology, particularly for cancers harboring defects in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations.[4] When PARP is inhibited, unrepaired SSBs are converted into more cytotoxic DSBs during DNA replication. In HR-deficient cells, these DSBs cannot be repaired accurately, leading to genomic instability and cell death through a concept known as synthetic lethality.[1][4]

The benzamide moiety is a critical pharmacophore that mimics the nicotinamide portion of PARP's natural substrate, NAD+, enabling competitive inhibition at the enzyme's active site.[5][6] Many clinically successful PARP inhibitors are built upon this structural foundation.[7]

The Compound in Focus: 4-Bromo-N-ethyl-3-methylbenzamide

4-Bromo-N-ethyl-3-methylbenzamide is a substituted benzamide derivative. While its specific biological activity is not yet characterized in peer-reviewed literature, its core benzamide structure provides a strong rationale for investigating it as a potential PARP inhibitor. The strategic placement of bromo, ethyl, and methyl groups on the benzamide scaffold could influence binding affinity, selectivity, and pharmacokinetic properties. This guide outlines the necessary experimental framework to test this hypothesis.

The Comparators: Clinically Approved PARP Inhibitors

A robust evaluation requires benchmarking against established standards. The following four FDA-approved PARP inhibitors serve as the primary comparators due to their well-documented potency and clinical relevance.

InhibitorTarget(s)Reported PARP1 IC50 (nM)Key Characteristics
Olaparib PARP1, PARP21.4 - 5 nM[8][9][10]First-in-class PARP inhibitor, widely used in ovarian, breast, pancreatic, and prostate cancers.
Rucaparib PARP1, PARP2, PARP30.8 - 1.4 nM[11]Potent inhibitor used in ovarian and prostate cancer, noted for its PARP-trapping ability.
Niraparib PARP1, PARP23.8 nM[12]Potent inhibitor with good CNS penetration, used as maintenance therapy in ovarian cancer.[12]
Talazoparib PARP1, PARP20.57 nM[13]The most potent PARP1/2 inhibitor known, exhibiting strong PARP-trapping effects.[13]
4-Bromo-N-ethyl-3-methylbenzamide PARP1 (Hypothesized)To be determinedNovel chemical entity; efficacy and trapping potential are unknown.

IC50 values represent the concentration of an inhibitor required to reduce enzyme activity by 50% and can vary based on assay conditions.

Experimental Design for Comparative Efficacy Assessment

To objectively compare the efficacy of 4-Bromo-N-ethyl-3-methylbenzamide, a direct, in vitro enzymatic assay is the foundational first step. The goal is to determine its half-maximal inhibitory concentration (IC50) against purified human PARP1 enzyme and compare this value directly with the IC50 values of the known inhibitors run in the same assay.

Logical Workflow for Inhibitor Evaluation

G cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis cluster_comparison Comparison & Conclusion A Synthesize & Purify 4-Bromo-N-ethyl-3-methylbenzamide C Prepare Serial Dilutions of all Compounds A->C B Procure Known Inhibitors (Olaparib, Rucaparib, etc.) B->C D Run Fluorometric PARP1 Inhibition Assay C->D E Measure Fluorescence Signal (Proportional to PARP Activity) D->E F Plot Dose-Response Curves (% Inhibition vs. [Inhibitor]) E->F G Calculate IC50 Values (Non-linear Regression) F->G H Compare IC50 of Novel Compound to Known Inhibitors G->H I Draw Conclusion on Relative Potency H->I

Caption: Workflow for determining and comparing inhibitor potency.

Detailed Protocol: Fluorometric PARP1 Inhibition Assay

This protocol is adapted from standard commercially available kits and provides a robust method for assessing catalytic inhibition.[14]

A. Reagent Preparation:

  • PARP Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA). Keep on ice.

  • Activated DNA: Dilute a stock solution of activated DNA (e.g., sonicated calf thymus DNA) to a working concentration of 10 ng/µL in PARP Assay Buffer.[14] This is required to activate the PARP1 enzyme.

  • β-NAD+ Solution: Prepare a 2.5 mM working solution of β-Nicotinamide adenine dinucleotide (β-NAD+) by diluting a 50 mM stock 1:20 in PARP Assay Buffer.[14] This is the enzyme's substrate.

  • PARP1 Enzyme: Dilute purified human PARP1 enzyme in PARP Assay Buffer to a concentration that yields a robust signal in the linear range of the assay (e.g., 1 unit per reaction). Keep on ice.

  • Inhibitor Solutions: Prepare 10-point, 3-fold serial dilutions for 4-Bromo-N-ethyl-3-methylbenzamide and all comparator inhibitors (Olaparib, Rucaparib, Niraparib, Talazoparib) in a suitable solvent (e.g., DMSO), followed by a final dilution in PARP Assay Buffer. The concentration range should span from ~100 µM down to sub-nanomolar levels.

B. Assay Procedure (96-well plate format):

  • Plate Setup:

    • Blank wells: 45 µL Assay Buffer.

    • Positive Control (100% activity): 35 µL Assay Buffer + 10 µL vehicle (e.g., 1% DMSO).

    • Inhibitor wells: 35 µL Assay Buffer + 10 µL of each inhibitor dilution.

  • Enzyme Addition: Add 5 µL of the diluted PARP1 enzyme solution to all wells except the Blank. Mix gently and incubate for 10 minutes at room temperature to allow inhibitors to bind.

  • Reaction Initiation:

    • Add 5 µL of the activated DNA solution to all wells.

    • Add 5 µL of the 2.5 mM β-NAD+ solution to initiate the reaction. The final volume in each well is 50 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes, protected from light.

  • Developing: Add 50 µL of the developing solution (containing a cycling enzyme that converts the PARP reaction product, nicotinamide, into a fluorescent signal). Incubate for 15-30 minutes at room temperature.

  • Measurement: Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths (e.g., 535 nm Ex / 587 nm Em).

C. Data Analysis:

  • Correct for Background: Subtract the average fluorescence of the Blank wells from all other readings.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))

  • Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter logistic curve) to determine the IC50 value for each compound.

Interpreting the Results and Next Steps

The primary output of this guide is a robust, internally consistent dataset comparing the enzymatic inhibitory potency of 4-Bromo-N-ethyl-3-methylbenzamide against market-leading drugs.

  • If the IC50 is low (e.g., < 100 nM): This suggests that the compound is a potent inhibitor of PARP1's catalytic activity. Its potency relative to Olaparib or Talazoparib will determine its standing. A compound with an IC50 in the single-digit nanomolar range would be considered a highly promising lead.

  • If the IC50 is high (e.g., > 1 µM): The compound is a weak inhibitor and may not be a viable candidate for further development as a PARP-targeted agent without significant chemical optimization.

The DNA Damage Response Pathway and PARP's Role

DDR_Pathway cluster_damage cluster_parp PARP-mediated Repair (BER) cluster_inhibition Consequence of PARP Inhibition DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 detects PARylation PAR Synthesis (PARylation) PARP1->PARylation catalyzes Replication DNA Replication PARP1->Replication unrepaired SSB Recruitment Recruitment of Repair Proteins (XRCC1, etc.) PARylation->Recruitment scaffolds Repair SSB Repair Recruitment->Repair Inhibitor PARP Inhibitor (e.g., 4-Bromo-N-ethyl-3-methylbenzamide) Inhibitor->PARP1 blocks DSB Double-Strand Break (DSB) Replication->DSB leads to Death Cell Death (Synthetic Lethality in HR-deficient cells) DSB->Death

Caption: Role of PARP1 in DNA repair and the effect of its inhibition.

Following a promising result in the enzymatic assay, the logical next steps in a drug discovery cascade would include:

  • Cell-based Assays: Confirming activity in a cellular context by measuring PARP activity (PAR levels) in cancer cell lines treated with the compound.

  • Selectivity Profiling: Testing the compound against other PARP family members and a panel of unrelated kinases and enzymes to determine its specificity.

  • PARP Trapping Assays: Quantifying the compound's ability to "trap" PARP1 on DNA, a key mechanism of action for some of the most potent PARP inhibitors like Talazoparib.[13]

  • Cell Viability Studies: Assessing the compound's ability to kill cancer cells, particularly those with BRCA mutations, to confirm the synthetic lethality mechanism.

This structured, comparative approach ensures that novel compounds like 4-Bromo-N-ethyl-3-methylbenzamide are evaluated with the scientific rigor required for modern drug development.

References

  • National Institutes of Health (NIH). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Available from: [Link]

  • PubChem. 4-Bromo-N-(1-ethylpropyl)-3-methylbenzamide | C13H18BrNO | CID 112705658. Available from: [Link]

  • YouTube. PARP Inhibitors Stops Cancer Cells from Repairing? Olaparib Explained!. Available from: [Link]

  • Google Patents. NZ510839A - Benzamide derivatives as thrombin inhibitors.
  • American Chemical Society. Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. Available from: [Link]

  • ACS Publications. Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity | Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. Available from: [Link]

  • ResearchGate. IC50 and IC20 values for olaparib and talazoparib in MIA PaCa-2, C1 and.... Available from: [Link]

  • PubMed Central (PMC). Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. Available from: [Link]

  • ResearchGate. Structural requirements for potent PARP inhibition. The benzamide.... Available from: [Link]

  • PubMed. Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme. Available from: [Link]

  • PubMed Central (PMC). The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. Available from: [Link]

  • ResearchGate. Benzamide derivatives reported as AChE and CAs inhibitors.. Available from: [Link]

  • PubMed Central (PMC). Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. Available from: [Link]

  • PubMed Central (PMC). Inhibitors of PARP: Number crunching and structure gazing. Available from: [Link]

  • Brieflands. PARP Inhibitors and DNA Repair: A Novel Beneficial Approach for Targeting Synthetic Lethal Tumor Cells. Available from: [Link]

  • ResearchGate. IC 50 values for rucaparib and carboplatin and cell line characteristics. Available from: [Link]

  • PubMed Central. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. Available from: [Link]

  • PubMed Central (PMC). Sustained Release Talazoparib Implants for Localized Treatment of BRCA1-deficient Breast Cancer. Available from: [Link]

  • PubMed Central. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. Available from: [Link]

  • ResearchGate. IC50 determination of niraparib, olaparib and rucaparib in BCRP and.... Available from: [Link]

  • PubMed. New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. Available from: [Link]

  • National Institutes of Health (NIH). Nanoformulation of Talazoparib Delays Tumor Progression and Ascites Formation in a Late Stage Cancer Model. Available from: [Link]

  • Oxford Academic. PARPs and the DNA damage response | Carcinogenesis. Available from: [Link]

  • PubMed Central (PMC). Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. Available from: [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]

  • Frontiers. Niraparib-induced STAT3 inhibition increases its antitumor effects. Available from: [Link]

  • ScienceDirect. The Role of PARP in DNA Repair and its Therapeutic Exploitation. Available from: [Link]

  • ResearchGate. Structures of clinical and FDA‐approved PARP inhibitors with.... Available from: [Link]

  • PubChem. Niraparib | C19H20N4O | CID 24958200. Available from: [Link]

  • MDPI. Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival. Available from: [Link]

  • Pharmaffiliates. N-Benzyl 4-bromo-3-methylbenzamide. Available from: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzamide scaffold represents a privileged structure, forming the core of numerous therapeutic agents. This guide provides a comprehensive literature review and comparative analysis of 4-Bromo-N-ethyl-3-methylbenzamide and its related compounds. By examining the structure-activity relationships (SAR), available biological data, and experimental methodologies of analogous compounds, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding to guide future research and development of this chemical series.

While direct and extensive biological data for 4-Bromo-N-ethyl-3-methylbenzamide is limited in the public domain, this review synthesizes information from structurally similar compounds to infer potential therapeutic applications and guide experimental design.

Introduction to the Benzamide Scaffold

Substituted benzamides are a versatile class of compounds with a wide range of biological activities, including antipsychotic and anticancer properties.[1] The chemical tractability of the benzamide core allows for systematic modifications to probe structure-activity relationships and optimize pharmacokinetic and pharmacodynamic profiles. The subject of this guide, 4-Bromo-N-ethyl-3-methylbenzamide, features key substitutions on the benzoyl ring and the amide nitrogen that are anticipated to influence its biological activity.

Comparative Analysis of 4-Bromo-N-ethyl-3-methylbenzamide and Related Analogs

To understand the potential of 4-Bromo-N-ethyl-3-methylbenzamide, we will compare it with a series of structurally related analogs. The selection of these analogs is based on variations in the substituents on the phenyl ring and the N-alkyl group.

Table 1: Structural Analogs of 4-Bromo-N-ethyl-3-methylbenzamide for Comparative Analysis

Compound IDStructureKey Features
1 4-Bromo-N-ethyl-3-methylbenzamideParent compound with bromo, ethyl, and methyl substitutions.
2 4-Bromo-N-ethyl-N-methylbenzamideN-methylation in addition to N-ethylation.[2]
3 4-Bromo-N-methylbenzamideN-methyl substitution instead of N-ethyl.[3]
4 4-Bromo-N,N-diethylbenzamideDiethyl substitution on the amide nitrogen.[4]
5 4-Bromo-N-phenylbenzamideN-phenyl substitution, introducing a larger aromatic group.[5]
6 4-Bromo-N-ethyl-3-nitrobenzamideElectron-withdrawing nitro group instead of a methyl group.[6]
7 N-Benzyl-4-bromo-3-methylbenzamideN-benzyl substitution, adding steric bulk and aromaticity.[7]

Inferred Biological Activity and Structure-Activity Relationships (SAR)

Based on studies of related 4-bromo-benzamide derivatives, a promising area of investigation for 4-Bromo-N-ethyl-3-methylbenzamide and its analogs is in the realm of oncology, specifically as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).

A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel FGFR1 inhibitors for the treatment of non-small cell lung cancer.[8][9] This research provides valuable SAR insights that can be extrapolated to the compounds in this guide.

Table 2: Comparative Biological Activity of 4-Bromo-N-arylbenzamide Derivatives as FGFR1 Inhibitors [8][9]

Compound IDR Group (at 2-position)Cell LineIC50 (µM)
C94-aminophenylNCI-H5201.36 ± 0.27
C94-aminophenylNCI-H15811.25 ± 0.23
C94-aminophenylNCI-H2262.31 ± 0.41
C94-aminophenylNCI-H4602.14 ± 0.36
C94-aminophenylNCI-H17031.85 ± 0.32

The data suggests that the 4-bromo-benzamide scaffold is a viable starting point for developing potent FGFR1 inhibitors. The substitutions on the N-aryl ring and the benzoyl ring play a crucial role in modulating the inhibitory activity. For 4-Bromo-N-ethyl-3-methylbenzamide, the smaller N-ethyl group compared to the N-aryl group in the studied series would significantly alter the binding mode and potency.

The following diagram illustrates a proposed workflow for the initial screening of 4-Bromo-N-ethyl-3-methylbenzamide and its analogs.

Experimental_Workflow Workflow for Biological Evaluation cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies synthesis Synthesis of Analogs purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization kinase_assay FGFR1 Kinase Assay characterization->kinase_assay cell_proliferation Cancer Cell Line Proliferation Assay (e.g., MTT) kinase_assay->cell_proliferation dose_response IC50 Determination cell_proliferation->dose_response western_blot Western Blot (Phospho-FGFR1, downstream signaling) dose_response->western_blot cell_cycle Cell Cycle Analysis western_blot->cell_cycle apoptosis Apoptosis Assay cell_cycle->apoptosis

Caption: A proposed experimental workflow for the synthesis, in vitro screening, and mechanism of action studies of 4-Bromo-N-ethyl-3-methylbenzamide and its analogs.

Experimental Protocols

To facilitate further research, we provide detailed methodologies for key experiments based on protocols described for analogous compounds.

General Synthesis of Substituted Benzamides

The synthesis of N-substituted benzamides can be achieved through the coupling of a substituted benzoic acid with a corresponding amine.

Protocol 1: Amide Coupling Reaction [9]

  • To a solution of the desired substituted benzoic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the corresponding amine (1.1 eq) and a base such as DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired benzamide derivative.

In Vitro FGFR1 Kinase Assay

This assay is crucial for determining the direct inhibitory effect of the compounds on the target kinase.

Protocol 2: FGFR1 Kinase Inhibition Assay (Adapted from similar kinase assay protocols)

  • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

  • Add recombinant human FGFR1 enzyme to the wells of a 96-well plate.

  • Add the test compounds at various concentrations (typically in DMSO, with the final DMSO concentration kept below 1%).

  • Initiate the kinase reaction by adding a mixture of the substrate (e.g., a synthetic peptide) and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the phosphorylation of the substrate using a suitable detection method, such as a fluorescence-based assay or an antibody-based method (e.g., HTRF or AlphaScreen).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Protocol 3: MTT Cell Proliferation Assay [10]

  • Seed cancer cells (e.g., NCI-H520, a cell line with FGFR1 amplification) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) to each well and incubate for an additional 2-4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the key structural components of the 4-bromo-benzamide scaffold and their potential impact on biological activity, based on the analysis of related compounds.

SAR_Diagram Structure-Activity Relationship of 4-Bromo-benzamides cluster_1 compound_img R1 R1: N-Alkyl/Aryl Group - Size and nature of this group are critical for target engagement. - Small alkyl groups (e.g., ethyl) may confer different selectivity compared to larger aryl groups. R2 R2: 3-Methyl Group - Influences steric and electronic properties. - Can affect binding pocket interactions. R3 R3: 4-Bromo Group - Provides a key interaction point (e.g., halogen bonding). - Can improve potency and metabolic stability. Amide_Linker Amide Linker - Acts as a hydrogen bond donor and acceptor. - Constrains the geometry of the molecule. p1->R1 p2->R2 p3->R3 p4->Amide_Linker

Sources

benchmarking the performance of 4-Bromo-N-ethyl-3-methylbenzamide in a specific application

Author: BenchChem Technical Support Team. Date: January 2026

To provide a comprehensive and meaningful comparison guide for 4-Bromo-N-ethyl-3-methylbenzamide , it is essential to understand the specific application you are interested in. The performance of a chemical compound is entirely context-dependent.

For example, are you evaluating its use as:

  • An enzyme inhibitor? If so, which enzyme?

  • A receptor agonist or antagonist? If so, which receptor?

  • A tool compound in a specific cell-based assay?

  • A synthetic chemistry building block or reagent?

  • A material science component?

Without this critical information, any comparison to alternatives would be arbitrary and lack the scientific integrity required for your target audience of researchers and drug development professionals.

Once you specify the application, I can proceed with a detailed investigation to construct a robust guide that includes:

  • Identification of relevant alternatives.

  • Sourcing of established experimental protocols.

  • Gathering of comparative performance data (e.g., potency, selectivity, efficacy, toxicity).

  • Development of insightful visualizations and in-depth analysis.

I look forward to your clarification so I can provide you with a valuable and accurate technical guide.

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Bromo-N-ethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our focus is rightfully on discovery and innovation. However, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we use, culminating in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Bromo-N-ethyl-3-methylbenzamide, a halogenated aromatic amide. Adherence to these procedures is not merely a regulatory obligation but a professional responsibility to ensure the safety of ourselves, our colleagues, and the environment.

The principles outlined here are grounded in established safety protocols and waste management regulations. The causality behind each step is explained to foster a deeper understanding of why these procedures are critical.

Hazard Identification and Risk Assessment: The "Why"

Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. 4-Bromo-N-ethyl-3-methylbenzamide is a halogenated organic compound. While specific toxicity data for this exact compound is not extensively published, the broader class of halogenated organics warrants a cautious approach.

Key Hazards:

  • Toxicity: Many halogenated organic compounds are classified as hazardous, with potential risks if swallowed, inhaled, or absorbed through the skin.[1][2][3][4][5] Safety Data Sheets (SDS) for similar compounds indicate classifications such as skin, eye, and respiratory irritation.[2][3][4][5]

  • Environmental Persistence: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.[1] Improper disposal can lead to long-term contamination of soil and groundwater.[6]

  • Regulatory Classification: In the United States, the Environmental Protection Agency (EPA) regulates many halogenated organic compounds as hazardous waste, prohibiting their disposal via landfill without prior treatment.[7][8][9]

A risk assessment must be conducted before beginning any disposal-related activities. This involves reviewing the Safety Data Sheet (SDS) and understanding the quantities of waste to be handled.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, the following PPE is mandatory when handling 4-Bromo-N-ethyl-3-methylbenzamide for disposal:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of the compound or associated solvents.[1][2][3][4]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and absorption.[1][2][3][4]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not typically required for small quantities in a well-ventilated area.Use a NIOSH-approved respirator if creating dusts or aerosols, or if ventilation is inadequate.[2][3]

Waste Segregation: Preventing Dangerous Reactions

Proper segregation is a cornerstone of safe laboratory waste management.[6] Mixing incompatible chemicals can result in violent reactions, release of toxic gases, or fires.

Do:

  • Segregate 4-Bromo-N-ethyl-3-methylbenzamide waste into a dedicated container for Halogenated Organic Solids .[10]

  • If dissolved in a solvent, it must be disposed of in the appropriate Halogenated Organic Liquid Waste stream.[10]

Do NOT:

  • Never mix halogenated waste with non-halogenated organic waste.[10] The disposal methods, particularly incineration, are different and mixing can create regulatory and safety issues.

  • Never mix with aqueous waste, acids, bases, or oxidizers.[6][11]

  • Never dispose of this chemical down the drain. This is strictly prohibited and environmentally irresponsible.[4]

Step-by-Step Disposal Protocol

The following workflow provides a systematic approach to the collection and disposal of 4-Bromo-N-ethyl-3-methylbenzamide waste.

Workflow for 4-Bromo-N-ethyl-3-methylbenzamide Waste Disposal

G cluster_prep Preparation Phase cluster_collection Collection Phase cluster_storage Storage & Pickup Phase A 1. Select a Compatible Waste Container B 2. Affix a Hazardous Waste Label A->B Label before use C 3. Transfer Waste into Container B->C Begin waste collection D 4. Update Label with Contents C->D Immediately after adding E 5. Keep Container Securely Closed D->E When not in use F 6. Store in Designated Satellite Accumulation Area E->F Pending disposal G 7. Request Waste Pickup from EHS F->G When container is full

Caption: Waste Disposal Workflow from Preparation to Pickup.

Step 1: Select a Compatible Waste Container Use a container that is in good condition, leak-proof, and chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is appropriate for solid or dissolved 4-Bromo-N-ethyl-3-methylbenzamide. Ensure the container has a secure, screw-top lid.[11][12]

Step 2: Properly Label the Container Before any waste is added, the container must be labeled.[12][13] Most institutions or Environmental Health & Safety (EHS) departments provide standardized "Hazardous Waste" labels. The label must include:

  • The words "Hazardous Waste" .[12][14]

  • The full chemical name: "4-Bromo-N-ethyl-3-methylbenzamide" . Avoid abbreviations.[15]

  • The accumulation start date (the date the first drop of waste enters the container).[14]

  • The name and contact information of the generating researcher/lab.[15]

  • A clear indication of the hazards (e.g., "Toxic," "Irritant").[14][15]

Step 3: Transfer Waste Carefully transfer the waste into the labeled container using a funnel for liquids or a scoop for solids to minimize spills. Do not overfill the container; leave at least 10% headspace to allow for expansion.[11]

Step 4: Keep the Container Closed The waste container must be securely closed at all times, except when actively adding waste.[12][16] This prevents the release of vapors and protects against spills.

Step 5: Store in a Designated Area Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[16] This area should be under the control of the lab personnel. The container must be kept in secondary containment (such as a spill tray) to contain any potential leaks.[11][12]

Step 6: Request Waste Pickup Once the container is full, or if you are generating waste infrequently, arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor. Follow your institution's specific procedures for requesting a pickup.[15][16]

Spill Management

Accidents happen, and preparedness is key. Spill cleanup materials must be disposed of as hazardous waste.[17]

For a small spill (a few grams of solid):

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Wear the appropriate PPE as listed above.

  • Containment: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne.

  • Collection: Carefully sweep the material into a dustpan and place it in a designated bag or container.

  • Decontaminate: Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), then with soap and water.

  • Dispose of Cleanup Materials: All contaminated materials (absorbent, gloves, cloths) must be placed in the Halogenated Organic Solid Waste container.

  • Labeling: Ensure the waste container is labeled to include the contaminated cleanup materials.

For a large spill:

  • Evacuate the immediate area.

  • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

Final Disposal Pathway

Once collected by EHS, halogenated organic waste is typically sent to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method for this class of compound is high-temperature incineration .[7] This process is designed to break the carbon-halogen bonds and convert the material into less harmful components like carbon dioxide, water, and inorganic halides, which are then treated in scrubbing systems.[7]

By following this guide, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of safety or compliance.

References

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Laboratory Chemical Waste Management. CSIR IIP. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • Chemical Waste Labeling Procedure. The University of Iowa Environmental Health and Safety. [Link]

  • What To Include On A Chemical Waste Label. Hazardous Waste Experts. [Link]

  • How to Label Chemical Waste Containers. University of Washington Environmental Health & Safety. [Link]

  • Effective Lab Chemical Waste Management. Environmental Marketing Services. [Link]

  • Hazardous Waste Label Requirements. GAIACA. [Link]

  • Hazardous Waste Storage & Labeling. UC Davis Safety Services. [Link]

  • Hazardous Waste Segreg
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. [Link]

  • 4-Bromo-N-(1-ethylpropyl)-3-methylbenzamide. PubChem. [Link]

Sources

Comprehensive Safety and Handling Guide for 4-Bromo-N-ethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Bromo-N-ethyl-3-methylbenzamide was not publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally analogous compounds, including other brominated and N-substituted benzamides. This information is intended to provide a robust framework for safe handling, but it is imperative that a comprehensive, site-specific risk assessment is conducted by qualified personnel before commencing any work with this chemical.

Hazard Assessment and Triage

4-Bromo-N-ethyl-3-methylbenzamide is a substituted aromatic amide. Based on its chemical structure, it should be handled as a potentially hazardous substance. The primary hazards associated with this class of compounds include:

  • Acute Toxicity (Oral): Similar compounds, such as 4-Bromo-N-methylbenzamide, are classified as harmful if swallowed.[1]

  • Skin and Eye Irritation: Substituted benzamides and related aromatic compounds are often irritating to the skin and can cause serious eye irritation.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2][3][4]

The primary routes of occupational exposure are inhalation of airborne particles, direct skin contact, and eye contact. Accidental ingestion is also a potential route of exposure.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to create a reliable barrier against exposure. The following table outlines the recommended PPE for handling 4-Bromo-N-ethyl-3-methylbenzamide.

Body Part Recommended PPE Specifications and Rationale
Respiratory NIOSH-approved N95 (or higher) respiratorTo protect against the inhalation of fine dust particles. In scenarios with poor ventilation or the potential for aerosolization, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges, should be considered.[5]
Hands Chemical-resistant nitrile gloves (double-gloved)To prevent skin contact. Nitrile gloves provide good resistance to a variety of chemicals. Double gloving offers an additional layer of protection and is recommended best practice.[5][6] Gloves should be inspected for any signs of degradation before use and changed frequently, especially if contamination is suspected.[6]
Eyes Chemical safety gogglesTo protect against splashes and dust. Goggles should provide a complete seal around the eyes.[2]
Body Laboratory coatA standard lab coat should be worn to protect against minor spills and contamination of personal clothing.[7]
Feet Closed-toe shoesTo safeguard feet from potential spills and falling objects.[5]

Workflow for Safe Handling and Operations

Safe Handling Workflow Figure 1: Safe Handling and Operations Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Assemble and Inspect PPE prep_area->gather_ppe Proceed to handling gather_materials Gather All Necessary Equipment (Spatulas, Glassware, etc.) gather_ppe->gather_materials Proceed to handling weigh Weighing and Transfer (Inside Fume Hood) gather_materials->weigh Proceed to handling reaction Reaction Setup and Monitoring weigh->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate Post-experiment dispose Dispose of Waste in Labeled Containers decontaminate->dispose remove_ppe Properly Remove and Dispose of PPE dispose->remove_ppe wash Thoroughly Wash Hands remove_ppe->wash

Caption: Step-by-step workflow for the safe handling of 4-Bromo-N-ethyl-3-methylbenzamide.

Detailed Operational and Disposal Plans
  • Engineering Controls: All handling of 4-Bromo-N-ethyl-3-methylbenzamide as a solid should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Weighing and Transfer:

    • Handle the compound as a solid, taking care to avoid the generation of dust.[5]

    • Use a microbalance or an analytical balance equipped with a draft shield inside the fume hood for weighing.[5]

    • Carefully transfer the chemical to a new container or reaction vessel using a spatula or other suitable tool.[5]

  • Minor Spill (within a fume hood):

    • Alert personnel in the immediate vicinity.

    • Use absorbent pads from a chemical spill kit to contain and clean up the spill.

    • Place all contaminated materials into a sealed and clearly labeled hazardous waste container.[4]

    • Decontaminate the affected area with an appropriate solvent, such as ethanol, followed by a thorough cleaning with soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry into the contaminated area until it has been deemed safe by EHS personnel.

  • Waste Characterization: All waste containing 4-Bromo-N-ethyl-3-methylbenzamide, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste in designated, sealed, and clearly labeled hazardous waste containers.[2][4]

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Final Disposal: Dispose of the hazardous waste through your institution's approved hazardous waste management program.[2][8]

Emergency Procedures

The following diagram outlines the immediate actions to be taken in the event of an exposure.

Emergency_Response_Plan Figure 2: Emergency Response Protocol cluster_actions Immediate Actions exposure Exposure Event skin_contact Skin Contact: Immediately wash with soap and plenty of water for at least 15 minutes. exposure->skin_contact eye_contact Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. exposure->eye_contact inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. exposure->inhalation ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. exposure->ingestion seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical report Report Incident to Supervisor and EHS seek_medical->report

Caption: Immediate actions to take in case of exposure to 4-Bromo-N-ethyl-3-methylbenzamide.

References

  • Fisher Scientific. (2009). Safety Data Sheet for 4-Bromo-3-methylbenzenesulfonamide.
  • BenchChem. (2025). Personal protective equipment for handling 4-Amino-N-(3,5-dichlorophenyl)benzamide.
  • Biosynth. (2022). Safety Data Sheet for 4-Bromo-2-fluoro-N-methylbenzamide.
  • Fisher Scientific. (2024). Safety Data Sheet for 3-Bromo-N-methylbenzenesulfonamide.
  • Apollo Scientific. (2023). Safety Data Sheet for 4-Bromo-3-methylbenzaldehyde.
  • BenchChem. (2025). Personal protective equipment for handling Benzamide, N-benzoyl-N-(phenylmethyl)-.
  • New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Benzamide. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.